molecular formula C6H8N2O2 B3048105 Methyl 2-(1H-imidazol-2-yl)acetate CAS No. 1564-48-3

Methyl 2-(1H-imidazol-2-yl)acetate

Cat. No.: B3048105
CAS No.: 1564-48-3
M. Wt: 140.14 g/mol
InChI Key: SXDQVXFVMMLCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-imidazol-2-yl)acetate is a chemical compound with the CAS registry number 1564-48-3 and a molecular formula of C 6 H 8 N 2 O 2 . It has a molecular weight of 140.14 g/mol and is characterized by its high purity, typically ≥95% . The compound should be stored sealed in a dry environment, ideally at 2-8°C . This ester is a versatile building block in organic synthesis and medicinal chemistry. The presence of both an imidazole ring and an ester functional group makes it a valuable precursor for the development of more complex molecules . Imidazole derivatives, as a class, are known for their broad spectrum of biological activities and are frequently explored in pharmaceutical research . Researchers may utilize this compound to synthesize novel heterocyclic compounds or to incorporate the imidazole pharmacophore into target structures. Safety Information: This product is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated place. The recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . Intended Use: This product is provided for research and further manufacturing applications only. It is strictly not for direct human use, diagnostic use, or any other consumer-related purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1H-imidazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-5-7-2-3-8-5/h2-3H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDQVXFVMMLCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469093
Record name Methyl (1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564-48-3
Record name Methyl (1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-imidazol-2-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The imidazole moiety is a key structural component in numerous biologically active compounds, owing to its ability to participate in hydrogen bonding and coordinate to metal ions. The acetic acid ester functionality at the 2-position of the imidazole ring provides a versatile handle for further chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a reliable synthetic route to this compound, along with a detailed discussion of its characterization using modern analytical techniques. The methodologies and rationale presented herein are designed to be a practical resource for researchers in the field of organic and medicinal chemistry.

I. Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2-imidazolecarboxaldehyde. This method involves an initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by a standard esterification reaction.

Step 1: Oxidation of 2-Imidazolecarboxaldehyde to Imidazole-2-carboxylic Acid

The first step in this synthetic sequence is the oxidation of 2-imidazolecarboxaldehyde to imidazole-2-carboxylic acid. A mild and efficient method for this transformation utilizes hydrogen peroxide as the oxidant in an aqueous medium. This approach is advantageous as it avoids the use of heavy metal-based oxidizing agents and the byproducts are environmentally benign.

Reaction Scheme:

reactant 2-Imidazolecarboxaldehyde product Imidazole-2-carboxylic Acid reactant->product Oxidation reagent H2O2, H2O

Caption: Oxidation of 2-Imidazolecarboxaldehyde.

Experimental Protocol: Synthesis of Imidazole-2-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-imidazolecarboxaldehyde (1.0 eq) in deionized water.

  • Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (approximately 3-4 eq) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

  • Work-up: Upon completion of the reaction, carefully quench any remaining hydrogen peroxide by the slow addition of a reducing agent such as sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Isolation: Remove the water under reduced pressure to obtain the crude imidazole-2-carboxylic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like water/ethanol.

Step 2: Esterification of Imidazole-2-carboxylic Acid to this compound

The second step involves the esterification of imidazole-2-carboxylic acid with methanol to yield the desired product. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid.

Reaction Scheme:

reactant Imidazole-2-carboxylic Acid product This compound reactant->product Esterification reagent Methanol, H+ (cat.) cluster_synthesis Synthesis cluster_characterization Characterization 2-Imidazolecarboxaldehyde 2-Imidazolecarboxaldehyde Imidazole-2-carboxylic Acid Imidazole-2-carboxylic Acid 2-Imidazolecarboxaldehyde->Imidazole-2-carboxylic Acid Oxidation (H2O2) This compound This compound Imidazole-2-carboxylic Acid->this compound Esterification (MeOH, H+) NMR 1H and 13C NMR This compound->NMR Structural Elucidation IR IR Spectroscopy This compound->IR Functional Group ID MS Mass Spectrometry This compound->MS Molecular Weight and Fragmentation

physicochemical properties of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1H-imidazol-2-yl)acetate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, acting as a versatile scaffold for designing therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the core , offering researchers and scientists a foundational understanding for its use as a synthetic building block. We delve into the experimental determination and theoretical significance of its structural, physical, and spectral characteristics, presenting field-proven protocols and data interpretation insights essential for its effective application in research and development.

Introduction to this compound

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, make it a privileged structure in pharmacology.[3] this compound serves as a valuable intermediate, providing a reactive handle—the methyl ester—for further chemical modification while retaining the core imidazole structure. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its successful application in synthesis, purification, formulation, and biological screening. This document serves as a senior-level guide, explaining not just the "what" of these properties but the "why" behind the methodologies used to determine them.

Molecular Structure and Identity:

  • Chemical Name: this compound

  • CAS Number: 1564-48-3[4]

  • Molecular Formula: C₆H₈N₂O₂[4]

  • Molecular Weight: 140.14 g/mol [4]

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence everything from reaction kinetics and purification strategies to solubility and bioavailability.

Data Summary Table
PropertyValueSource
Melting Point 70-72 °C[4]
Boiling Point 333.1 ± 25.0 °C (Predicted)[4]
Density 1.231 ± 0.06 g/cm³ (Predicted)[4]
pKa 12.90 ± 0.55 (Predicted, for N-H proton)[4]
Melting Point

The melting point is a fundamental indicator of a solid's purity. A sharp melting range, as observed for this compound (70-72 °C), typically signifies a high degree of purity.[4] Impurities tend to depress and broaden the melting range.

  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered by gently crushing it on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. A sample height of 2-3 mm is optimal. Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement: Heat the apparatus rapidly to about 10-15 °C below the expected melting point (70 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

  • Causality Note: The slow heating rate near the melting point is crucial. It ensures that the temperature of the heating block and the sample are identical, preventing an overestimation of the melting temperature.

Solubility

While quantitative solubility data is not readily published, a qualitative assessment can be derived from the molecule's structure. The polar imidazole ring (with its N-H donor and acceptor sites) and the ester group suggest solubility in polar protic and aprotic solvents.

  • Expected Solubility: High solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO). Moderate solubility in acetonitrile and ethyl acetate. Low solubility in non-polar solvents like hexanes and toluene.

  • Importance in Drug Development: Solubility is a critical determinant of a drug's absorption and bioavailability. For a synthetic intermediate, solubility dictates the choice of reaction solvents and purification methods (e.g., crystallization vs. chromatography).

Acidity/Basicity (pKa)

The imidazole ring has two nitrogen atoms with distinct properties. The pyrrole-type nitrogen (N-1) is weakly acidic, while the pyridine-type nitrogen (N-3) is basic. The predicted pKa of ~12.9 is associated with the deprotonation of the N-H group on the imidazole ring.[4] The basicity of the other nitrogen is also a key feature, allowing the molecule to be protonated under acidic conditions, forming salts which often have higher aqueous solubility.

Stability and Storage

Like many organic compounds, this compound is stable under standard laboratory conditions (ambient temperature, protected from light).[5]

  • Storage: It should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) to prevent hydrolysis of the methyl ester, which can occur in the presence of moisture and acid or base catalysts.[4]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of a compound is paramount. The following techniques provide a comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ~7.0-7.2 ppm (2H, s): Two equivalent protons on the imidazole ring (H-4 and H-5). Their chemical shift can be sensitive to solvent and concentration.

  • ~3.8 ppm (2H, s): The methylene protons (-CH₂-) adjacent to the imidazole ring and the ester group.

  • ~3.7 ppm (3H, s): The methyl protons (-OCH₃) of the ester group.

  • Broad singlet (1H): The N-H proton on the imidazole ring. Its chemical shift is highly variable and may not always be observed depending on the solvent and sample purity.

  • ~170 ppm: Carbonyl carbon (C=O) of the ester.

  • ~145 ppm: C-2 carbon of the imidazole ring (the one bearing the acetate group).

  • ~122 ppm: C-4 and C-5 carbons of the imidazole ring.

  • ~52 ppm: Methyl carbon (-OCH₃) of the ester.

  • ~35 ppm: Methylene carbon (-CH₂-).

Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule.

  • 3100-3000 cm⁻¹ (broad): N-H stretching of the imidazole ring.

  • ~1735 cm⁻¹ (strong): C=O stretching of the ester group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching within the aromatic imidazole ring.

  • ~1200 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

  • Expected Molecular Ion Peak (M⁺): m/z = 140.14

  • Technique of Choice: Electrospray Ionization (ESI) is highly effective for this polar molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 141.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a pharmaceutical compound. A reversed-phase method is most appropriate for this molecule.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[6]

    • UV Detection: 210 nm (where the imidazole ring absorbs).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as needed.

  • Method:

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Inject 5-10 µL of the sample.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis: Purity is calculated by dividing the peak area of the main component by the total area of all observed peaks.

  • Scientist's Insight: The use of formic acid in the mobile phase serves two purposes: it acidifies the eluent to ensure sharp peak shapes by keeping the imidazole nitrogen protonated, and it is compatible with mass spectrometry, allowing for an easy transition to LC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start Weigh ~1mg of this compound dissolve Dissolve in 1mL 50:50 Water:Acetonitrile start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.22 µm Syringe Filter vortex->filter hplc HPLC Separation (Reversed-Phase C18 Column) filter->hplc Inject esi Ionization (Electrospray, ESI+) hplc->esi ms Mass Detection (Quadrupole or TOF) esi->ms chromatogram Assess UV Chromatogram for Purity (%) ms->chromatogram Generate Data mass_spec Confirm Mass (m/z = 141.07 [M+H]⁺) ms->mass_spec

Caption: Workflow for purity and identity verification.

Conclusion

This guide has detailed the essential physicochemical and analytical characteristics of this compound. The provided data on its melting point, predicted properties, and spectral signatures, combined with robust analytical protocols, forms a critical knowledge base for any researcher utilizing this compound. Proper application of these methodologies will ensure the quality and integrity of the material, enabling its successful use in the synthesis of more complex molecules and facilitating the advancement of drug discovery programs.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Methyl 2-(1H-imidazol-2-yl)acetate and NMR Characterization

This compound is a heterocyclic compound featuring an imidazole ring, a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine. The imidazole ring system is a crucial component in many natural products and pharmaceutical drugs, valued for its ability to participate in hydrogen bonding and coordination with metal ions.[1] Consequently, the unambiguous structural elucidation of imidazole derivatives is paramount in medicinal chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables present the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects and a comparative study of NMR data for structurally related imidazole compounds.[2][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.5br s-1HNH
~7.10s-2HH-4, H-5
~3.85s-2HCH
~3.75s-3HOCH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C =O
~145C -2
~122C -4, C -5
~52OC H₃
~35C H₂

Rationale for Predicted Spectral Assignments

The predicted chemical shifts are derived from fundamental NMR principles and comparison with known imidazole derivatives.

  • ¹H NMR Analysis:

    • NH Proton: The N-H proton of the imidazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~10.5 ppm) due to its acidic nature and potential for hydrogen bonding. The broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.[4]

    • Imidazole Ring Protons (H-4 and H-5): In the absence of substitution at the 4 and 5 positions, the two protons are chemically and magnetically equivalent, leading to a single singlet at approximately 7.10 ppm. This chemical shift is characteristic of protons in electron-rich aromatic systems.[3]

    • Methylene Protons (CH₂): The methylene protons adjacent to the imidazole ring and the ester group are expected to appear as a singlet around 3.85 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

    • Methyl Protons (OCH₃): The methyl protons of the ester group are predicted to resonate as a sharp singlet at approximately 3.75 ppm, a typical region for methyl esters.[5]

  • ¹³C NMR Analysis:

    • Carbonyl Carbon (C=O): The carbonyl carbon of the ester is the most deshielded carbon and is predicted to appear at a low field, around 170 ppm.[6][7]

    • Imidazole Ring Carbons:

      • C-2: The C-2 carbon, being attached to two nitrogen atoms, is expected to be the most deshielded of the ring carbons, with a predicted chemical shift of approximately 145 ppm.

      • C-4 and C-5: The C-4 and C-5 carbons are in similar electronic environments and are expected to have a nearly identical chemical shift around 122 ppm.[8] Tautomerization of the imidazole ring can sometimes lead to broadening of these signals.[9]

    • Methyl Carbon (OCH₃): The carbon of the methyl ester group is anticipated to have a chemical shift of about 52 ppm.[6]

    • Methylene Carbon (CH₂): The methylene carbon is predicted to resonate around 35 ppm.

Experimental Protocol for NMR Data Acquisition

The following section outlines a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to ensure reproducibility and accuracy.

Sample Preparation
  • Purity Assessment: Ensure the sample of this compound is of high purity to avoid spectral overlap from impurities.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 15-20 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[10] If solubility is an issue, other solvents such as DMSO-d₆ or Methanol-d₄ can be utilized.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Visualization of Molecular Structure and Key NMR Correlations

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and the expected 2D NMR correlations.

Methyl_2-(1H-imidazol-2-yl)acetate 1 N1(H) 2 C2 1->2 3 N3 2->3 6 C6(H₂) 2->6 4 C4(H) 3->4 5 C5(H) 4->5 5->1 7 C7(=O) 6->7 8 O8 7->8 9 C9(H₃) 8->9

Caption: Molecular structure of this compound with atom numbering.

The following diagram illustrates the key expected through-bond correlations from 2D NMR experiments (COSY and HMBC) that would be crucial for confirming the structural assignments.

NMR_Correlations H4_5 H4/5 C2 C2 H4_5->C2 HMBC C4_5 C4/5 H4_5->C4_5 H6 H6 H6->C2 C7 C7 H6->C7 H9 H9 H9->C7 NH NH NH->C2 C5 C5 NH->C5 C6 C6 C9 C9

Caption: Expected key HMBC correlations for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectroscopic analysis of this compound. The detailed assignments, supported by data from analogous structures and fundamental principles, offer a reliable foundation for the characterization of this molecule. The included experimental protocol and visualization of expected 2D NMR correlations further equip researchers with the necessary tools for the empirical verification and in-depth structural elucidation of this and related imidazole derivatives.

References

IR and mass spectrometry analysis of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-(1H-imidazol-2-yl)acetate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of imidazole, a core scaffold in many biologically active molecules, its structural elucidation is a critical step in synthesis, quality control, and metabolic studies.[1] This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, present detailed experimental protocols, and offer an expert interpretation of the spectral data, demonstrating how these complementary methods provide an unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of these analytical methodologies.

Pillar 1: Theoretical Framework

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule.[2] Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum, which plots percent transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." The diagnostic region (approx. 4000-1500 cm⁻¹) is particularly useful for identifying key functional groups like the N-H of the imidazole ring and the C=O of the ester.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal.[4] ESI generates ions from a solution with minimal fragmentation, typically producing a protonated molecular ion ([M+H]⁺).[4] This allows for the precise determination of the molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented through collision-induced dissociation (CID) to reveal characteristic patterns based on the molecule's structure.[5]

Pillar 2: Experimental Methodologies

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid powder samples and requires minimal preparation.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (approx. 1-2 mg) of crystalline this compound onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000–500 cm⁻¹. Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram using a Fourier transform. The spectrum should be baseline-corrected and displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the direct infusion method for obtaining the mass spectrum.

Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an ESI source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[6]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization Parameters: Set the ESI source parameters. Typical values include a capillary voltage of 3.5-4.5 kV, a capillary temperature of 250-300°C, and an appropriate nebulizing gas flow.[6]

  • Data Acquisition (Full Scan): Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da) to observe the protonated molecular ion ([M+H]⁺).

  • Data Acquisition (Tandem MS/MS): For fragmentation analysis, select the previously identified [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.

Visualization: Analytical Workflow

The following diagram illustrates the comprehensive workflow for the spectroscopic analysis of this compound.

G cluster_0 FTIR Analysis cluster_1 ESI-MS Analysis Sample_IR Sample Powder ATR ATR-FTIR Spectrometer Sample_IR->ATR IR_Spectrum Acquire IR Spectrum (4000-500 cm⁻¹) ATR->IR_Spectrum IR_Analysis Data Analysis: Peak Identification IR_Spectrum->IR_Analysis Final_Report Structural Confirmation Report IR_Analysis->Final_Report Sample_MS Sample Solution (in ACN/H₂O + FA) ESI_Source ESI Source (+ Ion Mode) Sample_MS->ESI_Source MS_Spec Acquire Full Scan MS (Identify [M+H]⁺) ESI_Source->MS_Spec MSMS_Spec Acquire MS/MS Scan (Fragment [M+H]⁺) MS_Spec->MSMS_Spec MS_Analysis Data Analysis: Fragmentation Pathway MSMS_Spec->MS_Analysis MS_Analysis->Final_Report

Caption: Workflow for IR and MS analysis.

Pillar 3: Spectroscopic Data Interpretation

Analysis of the Infrared Spectrum

The IR spectrum of this compound provides definitive evidence for its key functional groups. The expected characteristic absorption bands are detailed below.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity & Notes
~3400-3100N-H StretchImidazoleBroad, medium. Broadening is due to hydrogen bonding.[7]
~3150-3050C-H StretchImidazole RingMedium to weak. Aromatic C-H stretches appear at higher frequency than aliphatic ones.[8]
~2960-2850C-H StretchCH₂ and CH₃ (Aliphatic)Medium. Characteristic of the acetate moiety.[2]
~1740-1730 C=O Stretch Ester Strong, sharp. This is a key diagnostic peak for the ester carbonyl group. [9]
~1620-1580C=N StretchImidazole RingMedium to strong.
~1550-1450C=C StretchImidazole RingMedium to strong. Aromatic ring vibrations often appear as a series of peaks.[7]
~1250-1150 C-O Stretch Ester (asymmetric) Strong. Part of the characteristic "Rule of Three" for esters, involving the C-C-O linkage. [9]
~1100-1000 C-O Stretch Ester (symmetric) Strong. The second C-O stretch, often involving the O-C-C linkage. [9]

The presence of a strong, sharp peak around 1735 cm⁻¹ is the most unambiguous indicator of the ester functional group.[10] This, combined with the two strong C-O stretching bands between 1250-1000 cm⁻¹, confirms the acetate portion of the molecule.[9] Concurrently, the broad N-H stretch above 3100 cm⁻¹ and the characteristic ring stretching vibrations (C=N, C=C) confirm the integrity of the imidazole ring.[7][8]

Analysis of the Mass Spectrum

The molecular formula of this compound is C₆H₈N₂O₂. Its monoisotopic mass is approximately 140.06 Da.

Full Scan ESI-MS: In positive mode ESI-MS, the compound readily protonates, primarily on the more basic nitrogen of the imidazole ring. Therefore, the full scan mass spectrum is expected to show a prominent base peak at m/z 141.07 , corresponding to the protonated molecular ion ([M+H]⁺).

Tandem MS/MS Fragmentation Analysis: Collision-induced dissociation of the precursor ion at m/z 141.07 would induce fragmentation, providing structural insights. The most probable fragmentation pathways are outlined below.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure/Identity
141.07CH₃OH (32 Da)109.04Loss of methanol from the ester.
141.07•COOCH₃ (59 Da)82.05Cleavage of the entire methoxycarbonyl radical, leaving the protonated 2-methylimidazole cation.[11]
109.04CO (28 Da)81.04Subsequent loss of carbon monoxide from the m/z 109 fragment.

The primary fragmentation is the cleavage of the ester side chain, as the C-C bond adjacent to the imidazole ring is activated. The loss of the methoxycarbonyl radical (•COOCH₃) to produce the stable, protonated 2-methylimidazole ion at m/z 82.05 is a highly characteristic pathway.[12][13] An alternative pathway involves the loss of methanol (CH₃OH) to yield a ketene-containing fragment at m/z 109.04.

Visualization: Proposed Mass Spectrometry Fragmentation

The following diagram illustrates the key fragmentation pathways for the protonated molecule.

G parent [M+H]⁺ m/z 141.07 frag1 Fragment m/z 109.04 parent->frag1 - CH₃OH frag2 Fragment m/z 82.05 parent->frag2 - •COOCH₃ frag3 Fragment m/z 81.04 frag1->frag3 - CO

Caption: Key fragmentation pathways of the target molecule.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. IR spectroscopy confirms the presence of the essential imidazole and ester functional groups through their characteristic vibrational modes. Mass spectrometry complements this by establishing the precise molecular weight and revealing a predictable fragmentation pattern that corroborates the connectivity of the molecular structure. This integrated analytical approach ensures a high degree of confidence in the identity and purity of the compound, a fundamental requirement for its application in research and pharmaceutical development.

References

Initial Biological Screening of Methyl 2-(1H-imidazol-2-yl)acetate: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a strategic, multi-tiered approach for the initial biological screening of the novel compound, Methyl 2-(1H-imidazol-2-yl)acetate. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given this potential, a systematic and logical screening cascade is essential to efficiently identify and characterize the bioactivity of this new chemical entity (NCE). This document provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental design, data interpretation, and decision-making process, empowering research teams to generate robust and meaningful preliminary data.

Introduction: The Rationale for Screening

This compound is a heterocyclic compound featuring the imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms.[3] This core structure is a constituent of essential biomolecules like the amino acid histidine and purines, allowing imidazole-containing compounds to interact with a wide range of biological targets, including various enzymes and receptors.[3][4] The literature is replete with examples of imidazole derivatives demonstrating significant therapeutic potential across multiple disease areas.[1][2][5][6]

Therefore, the initial investigation of an uncharacterized derivative like this compound demands a screening strategy that is both broad enough to capture a wide range of potential activities and focused enough to yield actionable data. Our approach is designed as a logical cascade, where data from foundational assays inform the direction of more specific, hypothesis-driven investigations.

The Screening Cascade: A Multi-Tiered Strategy

We propose a three-tiered screening cascade. This structure ensures that resources are used efficiently, beginning with fundamental safety and broad activity profiling before committing to more complex and target-specific assays.

G Figure 1: Proposed Screening Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Bioactivity Screening cluster_2 Tier 3: Hit Validation & MoA T1_Cyto Cytotoxicity Profiling (e.g., MTT Assay) T1_Anti Broad-Spectrum Antimicrobial (MIC Determination) T2_Enzyme Targeted Enzyme Inhibition (e.g., Kinase/Protease Assay) T1_Cyto->T2_Enzyme Informs safe concentration range T2_AntiInflam Anti-inflammatory Potential (e.g., COX Inhibition) T1_Anti->T2_AntiInflam T3_Dose Dose-Response Confirmation T2_Enzyme->T3_Dose T2_AntiInflam->T3_Dose T3_Select Selectivity Profiling

Caption: A multi-tiered workflow for initial compound screening.

Tier 1: Foundational Assays

The primary goal of this tier is to establish a fundamental biological profile of this compound, focusing on general toxicity and broad antimicrobial effects. This is a critical first step in any drug discovery process.[7]

General Cytotoxicity Profiling

Scientific Rationale: Before assessing therapeutic activity, it is imperative to determine the compound's intrinsic toxicity to mammalian cells. A cytotoxicity assay does not merely flag toxic compounds; it establishes a crucial therapeutic window and provides the sub-lethal concentration range for subsequent cell-based assays.[8] This ensures that any observed biological effects in later screens are due to specific molecular interactions, not simply a result of cell death.

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well.[9][10] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[9]

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "positive control" (a known cytotoxic agent like Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration that reduces cell viability by 50%.[7][9]

Data Presentation (Hypothetical):

Cell LineCompoundIncubation TimeIC₅₀ (µM)
HEK293This compound48h> 100
HeLaThis compound48h25.4 ± 3.1
MCF-7This compound48h42.8 ± 5.5
HeLaDoxorubicin (Positive Control)48h0.8 ± 0.1
Broad-Spectrum Antimicrobial Screening

Scientific Rationale: Given the well-documented antimicrobial properties of imidazole derivatives, a primary screen for antibacterial and antifungal activity is a logical and high-yield starting point.[5][11] This screen aims to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Recommended Protocol: Broth Microdilution Method

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against bacteria and fungi.[11]

Step-by-Step Methodology:

  • Microorganism Panel: Select a representative panel of microbes, such as:

    • Staphylococcus aureus (Gram-positive bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Pseudomonas aeruginosa (Gram-negative bacterium, often resistant)

    • Candida albicans (Fungus/Yeast)

  • Inoculum Preparation: Grow each microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a "growth control" (no compound) and a "sterility control" (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation (Hypothetical):

MicroorganismStrain TypeMIC (µg/mL)
S. aureusGram-positive16
E. coliGram-negative64
P. aeruginosaGram-negative> 256
C. albicansFungus32

Tier 2: Primary Bioactivity Screening

With foundational data on cytotoxicity and antimicrobial activity, the screening can proceed to investigate more specific, therapeutically relevant biological activities. The choice of assays in this tier should be guided by the rich pharmacology of the imidazole class.

Targeted Enzyme Inhibition Assay

Scientific Rationale: Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[12][13] Imidazole-containing compounds are known to act as inhibitors for various enzymes, including kinases and proteases, which are key targets in oncology and inflammatory diseases.[4][5] A single-point screen against a relevant enzyme can quickly indicate whether the compound has potential for target-based drug discovery.[14]

G Figure 2: Enzyme Inhibition Assay Workflow cluster_workflow Experimental Steps cluster_controls Essential Controls Prep Prepare Reagents: Enzyme, Substrate, Compound Incubate Pre-incubate Enzyme with Compound Prep->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Detect Detect Product Formation (e.g., Fluorescence) Initiate->Detect Analyze Calculate % Inhibition Detect->Analyze Positive Positive Control (Known Inhibitor) Negative Negative Control (Vehicle/DMSO) Blank Blank (No Enzyme)

Caption: A generalized workflow for a single-point enzyme inhibition screen.

Recommended Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

  • Assay Principle: This assay measures the ability of the compound to inhibit a specific kinase from phosphorylating its substrate. The amount of ATP remaining after the reaction is quantified using a fluorescent reporter system. Lower fluorescence indicates higher kinase activity (more ATP consumed), while higher fluorescence indicates inhibition.

  • Reagents: Kinase enzyme, kinase-specific substrate, ATP, and a detection reagent kit (e.g., ADP-Glo™).

  • Procedure:

    • In a 384-well plate, add the kinase enzyme in an appropriate buffer.

    • Add this compound at a fixed concentration (e.g., 10 µM, ensuring this is well below its IC₅₀). Include positive (e.g., Staurosporine) and negative (DMSO) controls.

    • Pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 1 hour at 30°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence signal on a plate reader.

  • Analysis: Calculate the percent inhibition relative to the positive and negative controls. A significant inhibition (e.g., >50%) flags the compound as a "hit" for this target.

Data Interpretation and Next Steps

  • Interpreting Hits: A "hit" is a compound that shows reproducible, concentration-dependent activity in a primary assay. For example, a compound with an IC₅₀ < 50 µM in a cancer cell line and low toxicity in a non-cancerous line (a good selectivity index) is a promising hit for anticancer research.[10] Similarly, an MIC ≤ 16 µg/mL is often considered a strong starting point for antimicrobial development.

  • Decision Making:

    • Promising Cytotoxicity Profile: If the compound shows selective cytotoxicity against cancer cells (e.g., HeLa IC₅₀ << HEK293 IC₅₀), prioritize Tier 2 assays relevant to oncology (e.g., kinase, topoisomerase, or tubulin polymerization assays).[16][17]

    • Strong Antimicrobial Activity: If potent MIC values are observed, proceed with Tier 3 validation, including determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and exploring the mechanism of action.

    • Enzyme Inhibition Hit: If the compound inhibits a specific enzyme, the next step (Tier 3) is to perform a dose-response curve to determine its IC₅₀ against that enzyme and to conduct counter-screens to assess selectivity against related enzymes.[18]

    • No Activity: If no significant activity is observed in Tier 1, the compound may be deprioritized or screened in different, more specialized assay systems.

Conclusion

The initial biological screening of a novel compound like this compound is a critical juncture in the drug discovery pipeline. By employing a logical, tiered screening cascade grounded in the known pharmacology of the imidazole scaffold, researchers can efficiently navigate the decision-making process. This guide provides a robust framework, from foundational cytotoxicity and antimicrobial assays to more targeted enzyme inhibition screens. The emphasis on understanding the "why" behind each protocol, coupled with detailed methodologies, empowers scientific teams to generate high-quality, interpretable data, paving the way for the potential development of a new therapeutic agent.

References

The Strategic Utility of Methyl 2-(1H-imidazol-2-yl)acetate: A Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The imidazole nucleus, particularly when functionalized at the 2-position, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] Methyl 2-(1H-imidazol-2-yl)acetate is a versatile heterocyclic building block that offers a unique combination of a reactive ester functionality and a privileged imidazole scaffold. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this compound in drug discovery and development. We will delve into the nuanced causality behind synthetic choices, present detailed, self-validating experimental protocols, and explore the compound's reactivity as a precursor to more complex, biologically active molecules.

Introduction: The Significance of 2-Substituted Imidazoles in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle that is a constituent of several vital natural products, including the amino acid histidine, purines, and histamine.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a highly sought-after motif in drug design. Functionalization at the 2-position of the imidazole ring is a particularly fruitful strategy for modulating the biological activity of molecules, leading to compounds with a wide array of therapeutic applications, including anticancer, antifungal, and anti-inflammatory properties.[2]

This compound serves as an invaluable starting material in this context, providing a latent carboxylic acid functionality at the 2-position. This allows for a diverse range of subsequent chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and elaboration into more complex side chains, thereby enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

Synthesis of this compound: A Strategic Approach via Directed Lithiation

Direct functionalization of the C-2 position of imidazole with an acetic acid moiety is challenging due to the acidic N-H proton and the relative inertness of the C-2 position to direct electrophilic substitution. Therefore, a multi-step approach involving N-protection followed by directed ortho-metalation (DoM) is the most logical and effective strategy. This approach leverages the ability of an organolithium reagent to selectively deprotonate the C-2 position of an N-protected imidazole, creating a potent nucleophile that can react with a suitable electrophile to introduce the desired side chain.

Overall Synthetic Workflow

The synthesis of this compound can be conceptualized as a three-stage process:

SynthesisWorkflow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: C-2 Lithiation cluster_2 Stage 3: Electrophilic Quench & Deprotection A Imidazole B N-Protected Imidazole A->B  Protection   C 2-Lithio-N-protected-imidazole B->C  n-BuLi   D N-Protected Methyl 2-(imidazol-2-yl)acetate C->D  Electrophile   E This compound D->E  Deprotection  

Caption: Overall synthetic workflow for this compound.

Critical Step: N-Protection for Directed Lithiation

The choice of the nitrogen protecting group is paramount to the success of this synthesis. An ideal protecting group should:

  • Be easily and efficiently installed on the imidazole nitrogen.

  • Be stable to the strongly basic conditions of lithiation.

  • Direct the lithiation to the C-2 position.

  • Be readily removable under conditions that do not affect the ester functionality or the imidazole ring.

The triphenylmethyl (trityl, Tr) group is an excellent choice for this purpose. It is bulky, providing steric hindrance that favors lithiation at the less hindered C-2 position, and it can be removed under mild acidic conditions.[3]

Experimental Protocol: Synthesis of Methyl 2-(1-trityl-1H-imidazol-2-yl)acetate

This protocol is based on the principles of directed ortho-metalation and electrophilic quench.

Materials:

  • 1-Tritylimidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-tritylimidazole (1.0 eq). Dissolve the solid in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add methyl chloroformate (1.2 eq) to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Deprotection to Yield this compound

The trityl group can be cleaved under mild acidic conditions.

Materials:

  • Methyl 2-(1-trityl-1H-imidazol-2-yl)acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the protected ester in dichloromethane.

  • Acid Treatment: Add trifluoroacetic acid (typically 10-20% v/v) and stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture by the addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude product can be purified by column chromatography or recrystallization to yield this compound.

Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for this compound is not widely published, the following table provides expected properties based on its structure and data from closely related analogues.

PropertyExpected Value
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in methanol, ethanol, DMSO, DCM
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.0-7.2 (2H, m, imidazole C4-H, C5-H), ~4.0 (2H, s, CH₂), 3.65 (3H, s, OCH₃), ~12.0 (1H, br s, NH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~170 (C=O), ~145 (imidazole C2), ~127 (imidazole C4/C5), ~120 (imidazole C4/C5), ~52 (OCH₃), ~35 (CH₂)
IR (KBr, cm⁻¹) ~3100-2800 (N-H stretch), ~1735 (C=O stretch, ester), ~1600, 1500 (C=N, C=C stretch, imidazole)
Mass Spectrometry (ESI+) m/z: 141.06 [M+H]⁺

Reactivity and Applications as a Heterocyclic Building Block

This compound is a bifunctional molecule, with the imidazole ring and the methyl ester group offering multiple avenues for further chemical modification.

Key Reaction Pathways

Reactions cluster_N_Alkylation N-Alkylation cluster_Hydrolysis Ester Hydrolysis cluster_Amidation Amidation cluster_Reduction Ester Reduction Start This compound N_Alkylated N-Alkyl/Aryl Derivative Start->N_Alkylated R-X, Base Carboxylic_Acid 2-(1H-Imidazol-2-yl)acetic acid Start->Carboxylic_Acid LiOH or NaOH Alcohol 2-(2-Hydroxyethyl)-1H-imidazole Start->Alcohol LiAlH₄ or NaBH₄ Amide Amide Derivatives Carboxylic_Acid->Amide R₂NH, Coupling Agent

Caption: Key reaction pathways of this compound.

  • N-Alkylation/Arylation: The secondary amine of the imidazole ring can be readily alkylated or arylated under basic conditions, allowing for the introduction of diverse substituents at the N-1 position. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of imidazole-containing drugs.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 2-(1H-imidazol-2-yl)acetic acid, using standard basic conditions (e.g., LiOH or NaOH). This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

  • Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This is a powerful tool in drug discovery for exploring structure-activity relationships.

  • Ester Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2-hydroxyethyl)-1H-imidazole, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This alcohol can then be further functionalized.

Application in the Synthesis of Bioactive Molecules

While direct examples of the use of this compound in marketed drugs are not abundant, the 2-(imidazol-2-yl)acetic acid scaffold is a key component of various biologically active compounds. For instance, derivatives of 2-arylamino-2-imidazoline-1-yl-acetic acids have been investigated for their cardiovascular effects, demonstrating significant reductions in blood pressure and heart rate.[4] The synthetic accessibility of this compound opens up avenues for the development of novel analogues in this and other therapeutic areas.

Conclusion and Future Perspectives

This compound, though not as commonly reported as its other isomers, is a heterocyclic building block with significant synthetic potential. The strategic approach to its synthesis via directed lithiation of an N-protected imidazole provides a reliable and adaptable route for its preparation. The bifunctional nature of this molecule, with its reactive ester and versatile imidazole core, makes it an attractive starting material for the synthesis of diverse libraries of compounds for drug discovery. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed building blocks will be instrumental in accelerating the drug development process.

References

An In-Depth Technical Guide to Methyl 2-(1H-imidazol-2-yl)acetate: From Historical Synthesis to a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1H-imidazol-2-yl)acetate, a seemingly simple heterocyclic compound, represents a critical nexus in the evolution of synthetic chemistry and the ongoing quest for novel therapeutic agents. While its specific discovery is not marked by a singular breakthrough, its existence is a direct consequence of the foundational principles of imidazole synthesis established in the 19th century. This guide provides a comprehensive technical overview of this pivotal molecule, beginning with the historical context of its synthetic roots, detailing modern and efficient preparation methodologies, and exploring its significant role as a versatile building block in the development of anticancer, antifungal, and antiviral agents. Through detailed protocols, mechanistic insights, and a review of its applications, this document serves as an essential resource for researchers leveraging this scaffold in medicinal chemistry and drug discovery.

A Legacy of Discovery: The Historical Context of Imidazole Synthesis

The story of this compound is intrinsically linked to the broader history of imidazole chemistry. The first synthesis of the parent imidazole ring was reported by Heinrich Debus in 1858. His method, which involved the reaction of glyoxal and formaldehyde in the presence of ammonia, laid the groundwork for imidazole synthesis.

A significant advancement came with the Radziszewski reaction, which provided a more general method for the synthesis of substituted imidazoles. This reaction, a multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, expanded the accessibility of a wide range of imidazole derivatives. Although the precise first synthesis of this compound is not well-documented as a landmark event, its conceptualization and eventual synthesis are direct descendants of these pioneering efforts. The development of methods to introduce functionalized side chains, such as the acetate group at the C2 position, was a logical progression in harnessing the therapeutic potential of the imidazole core.

The Synthetic Blueprint: Modern Methodologies for this compound

The contemporary synthesis of this compound and its derivatives relies on more refined and efficient strategies than the classical methods. These modern approaches offer higher yields, greater purity, and more versatile substrate scopes. Two primary strategies are prevalent: the construction of the imidazole ring with the acetate side chain precursor already in place, and the direct functionalization of a pre-formed imidazole ring.

Ring-Forming Strategy: The Marckwald Synthesis and its Analogs

One of the most logical approaches to synthesizing 2-substituted imidazoles is through the cyclization of appropriate acyclic precursors. The Marckwald synthesis, which involves the reaction of an α-amino ketone with a cyanate or a similar reagent, provides a conceptual basis. For this compound, a plausible and efficient route involves the condensation of an α-aminoketone equivalent with a reagent that provides the carboxymethyl group at the C2 position.

A highly effective modern adaptation involves the reaction of an α-halo-β-ketoester with an amidine. This approach builds the imidazole ring in a single, often high-yielding, step.

Experimental Protocol: Synthesis via α-Halo-β-ketoester and Formamidine

This protocol describes a representative method for the synthesis of this compound.

Step 1: Preparation of Methyl 3-bromo-2-oxopropanoate

  • To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent such as diethyl ether, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Filter the succinimide byproduct and wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-β-ketoester, which can often be used in the next step without further purification.

Step 2: Cyclization with Formamidine Acetate

  • Dissolve the crude Methyl 3-bromo-2-oxopropanoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add formamidine acetate (1.5 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

  • N-bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and selectivity for the α-position of the ketoester.

  • Formamidine acetate serves as the nitrogen source, providing the N1 and C2 atoms of the imidazole ring. The acetate salt is often preferred for its stability and ease of handling.

  • Potassium carbonate is a crucial base to neutralize the hydrobromic acid formed during the reaction and to facilitate the cyclization process.

  • DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and intermediates.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Imidazole Ring Formation cluster_2 Purification A Methyl acetoacetate C Methyl 3-bromo-2-oxopropanoate A->C Diethyl ether, 0 °C to RT B N-Bromosuccinimide (NBS) B->C F This compound C->F DMF, 80-100 °C D Formamidine acetate D->F E Potassium carbonate E->F G Crude Product F->G Workup H Pure this compound G->H Column Chromatography

Caption: Workflow for the synthesis of this compound.

Direct Functionalization Strategy

An alternative approach involves the direct introduction of the acetate moiety onto a pre-formed imidazole ring. This is typically achieved through the lithiation of an N-protected imidazole at the C2 position, followed by quenching with an appropriate electrophile.

Experimental Protocol: Synthesis via C2-Lithiation

Step 1: N-Protection of Imidazole

  • To a solution of imidazole (1 equivalent) in a suitable solvent like THF, add a strong base such as sodium hydride (1.1 equivalents) at 0 °C.

  • After the evolution of hydrogen ceases, add a protecting group precursor, for example, 1-(chloromethyl)-4-methoxybenzene (PMB-Cl) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-protected imidazole by standard methods.

Step 2: C2-Lithiation and Carboxymethylation

  • Dissolve the N-protected imidazole (1 equivalent) in dry THF and cool to -78 °C under an inert atmosphere.

  • Add a strong organolithium base, such as n-butyllithium (1.1 equivalents), dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Quench the resulting 2-lithioimidazole with methyl chloroformate (1.2 equivalents).

  • Allow the reaction to slowly warm to room temperature.

  • Quench with saturated ammonium chloride solution and extract the product.

  • Purify the N-protected Methyl 2-(imidazol-2-yl)acetate.

Step 3: Deprotection

  • Deprotect the N-protected ester using appropriate conditions (e.g., for a PMB group, treatment with trifluoroacetic acid).

  • Neutralize the reaction mixture and extract the final product.

  • Purify by column chromatography to yield this compound.

Causality in Experimental Choices:

  • N-Protection is essential to prevent the acidic N-H proton from interfering with the C2-lithiation. The choice of protecting group depends on its stability to the lithiation conditions and the ease of its subsequent removal.

  • Low temperature (-78 °C) is critical during the lithiation step to prevent side reactions and decomposition of the organolithium species.

  • Methyl chloroformate is an effective electrophile for introducing the methyl ester group at the C2 position.

Diagram of the Reaction Mechanism (Ring-Forming Strategy):

G A Methyl 3-bromo-2-oxopropanoate C Intermediate Adduct A->C Nucleophilic attack by formamidine B Formamidine B->C D Cyclized Intermediate C->D Intramolecular cyclization E This compound D->E Dehydration and aromatization

Caption: Simplified mechanism of imidazole formation.

A Versatile Scaffold: Applications of this compound in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The imidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with various biological targets. The acetate side chain provides a convenient handle for further chemical modifications, such as amidation, hydrolysis followed by amide coupling, or reduction to the corresponding alcohol.

Anticancer Agents

The imidazole nucleus is a common feature in many anticancer agents. Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a close analog of the title compound, has been utilized in the synthesis of various heterocyclic systems that have demonstrated significant cytotoxic activity against several cancer cell lines.[1] The ester functionality of this compound can be readily converted to a hydrazide, which can then be used to construct pyrazole and other heterocyclic moieties known to possess anticancer properties.

Derivative Class Target Cancer Cell Lines Observed Activity (IC50) Reference
Benzimidazole-derived PyrazolesMCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)Micromolar range[1]
Imidazolinone derivativesVarious human cancer cell linesSimilar to or greater than docetaxel[2]
Antifungal Agents

Imidazole-based compounds form the cornerstone of modern antifungal therapy. Drugs like ketoconazole, miconazole, and clotrimazole all contain an imidazole ring and function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This compound serves as a key starting material for the synthesis of novel antifungal agents. For instance, the acetate group can be transformed into more complex side chains designed to enhance binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3][4]

Antiviral Agents

The imidazole scaffold has also been explored for the development of antiviral drugs. Derivatives of imidazole have shown activity against a range of viruses, including vaccinia virus, herpes simplex virus, and hepatitis C virus.[5][6] The synthesis of these antiviral compounds often involves the elaboration of a side chain at the C2 position of the imidazole ring, a transformation for which this compound is an ideal precursor.

Conclusion

This compound, while not a compound of historical fame in its own right, stands as a testament to the enduring legacy of imidazole chemistry. Its synthesis, rooted in the foundational discoveries of the 19th century, has been refined through modern methodologies to provide a reliable and efficient source of this valuable building block. Its true significance is realized in its application as a versatile scaffold in the synthesis of a diverse array of biologically active molecules. For researchers in drug discovery, this compound represents a key starting point for the development of novel therapeutics to combat a range of human diseases, from cancer to fungal and viral infections. This guide has aimed to provide the necessary technical foundation for scientists to confidently and creatively utilize this important chemical entity in their research endeavors.

References

Methodological & Application

Application Note: Strategic N-Alkylation of Methyl 2-(1H-imidazol-2-yl)acetate for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-alkylation of the imidazole ring is a cornerstone of medicinal chemistry, enabling the synthesis of diverse molecular architectures with significant therapeutic potential. This document provides a comprehensive guide to the N-alkylation of methyl 2-(1H-imidazol-2-yl)acetate, a versatile building block for novel pharmaceutical agents. We delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, explore key parameter optimization, and offer troubleshooting solutions to common challenges. This guide is designed to equip researchers with the expertise to efficiently and reliably synthesize N-alkylated imidazole derivatives.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3] The functionalization of the imidazole ring, particularly through N-alkylation, is a powerful strategy for modulating a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4]

This compound is an especially valuable starting material. The ester and acetate functionalities provide additional handles for chemical modification, allowing for the rapid construction of complex and diverse compound libraries for high-throughput screening in drug discovery programs. Dacarbazine, an alkylating agent used in cancer therapy, is a notable example of a drug featuring a functionalized imidazole core.[2][5][6]

Reaction Mechanism: The Chemistry of N-Alkylation

The N-alkylation of imidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The imidazole ring itself is a moderate nucleophile, but its reactivity is significantly enhanced by deprotonation of the N-H proton (pKa ≈ 14.5) to form the imidazolide anion.[7][8]

Step 1: Deprotonation A base is used to abstract the acidic proton from the N-1 position of the imidazole ring. This generates a highly nucleophilic imidazolide anion, where the negative charge is delocalized across both nitrogen atoms.[7][9] The choice of base is critical and depends on the reactivity of the alkylating agent and the specific imidazole substrate. Common bases include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and sodium hydride (NaH).[10][11][12][13]

Step 2: Nucleophilic Attack The resulting imidazolide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide or tosylate). This concerted step forms the new N-C bond and displaces the leaving group (e.g., Br⁻, I⁻, OTs⁻), yielding the N-alkylated imidazole product.[7]

Caption: SN2 mechanism for the N-alkylation of an imidazole derivative.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of this compound using an alkyl bromide.

Materials and Reagents:

  • This compound (1.0 eq)

  • Alkylating agent (e.g., Alkyl bromide) (1.1 - 1.5 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.[10][14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate (50 mL).[11]

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).[11]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[11][15]

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure N-alkylated product.[15]

Parameter Optimization and Data Summary

The success of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. The following table summarizes common conditions and provides guidance for optimization.

Parameter Reagent/Condition Rationale & Field Insights Expected Yield Reference(s)
Base K₂CO₃ (Potassium Carbonate)A mild, inexpensive, and commonly used base. Effective for reactive alkylating agents like alkyl iodides and bromides.[10][11]Good to Excellent[10][11]
KOH (Potassium Hydroxide)A stronger base than K₂CO₃, useful for less reactive alkylating agents or sterically hindered imidazoles.[11][12]Good to Excellent[11][12]
NaH (Sodium Hydride)A very strong, non-nucleophilic base that ensures complete deprotonation. Requires anhydrous conditions and careful handling. Often used in THF.[13]Excellent[13]
Solvent CH₃CN (Acetonitrile)A polar aprotic solvent that effectively solvates the cation of the base while not interfering with the nucleophile. Good for reactions at moderate temperatures.[10][11]Good to Excellent[10][11]
DMF or DMSOHigh-boiling polar aprotic solvents that can accelerate SN2 reactions. Useful for less reactive alkylating agents or when higher temperatures are needed.[11][16]Good to Excellent[11][16]
THF (Tetrahydrofuran)Often used in combination with strong bases like NaH. Requires strictly anhydrous conditions.[13]Excellent[13]
Temperature Room Temp. to 80 °CThe reaction is often heated to increase the rate.[10][12] Higher temperatures can sometimes lead to side reactions, such as the formation of quaternary imidazolium salts.[16]Variable[10][12]
Alkylating Agent Alkyl Iodide > Alkyl Bromide > Alkyl ChlorideReactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). Alkyl iodides are the most reactive but may be less stable or more expensive.[17]-[17]

Experimental Workflow and Purification Strategy

The overall process from starting materials to the final, characterized product follows a logical sequence. Proper purification is critical to remove unreacted starting materials, inorganic salts, and any byproducts.

Experimental Workflow A 1. Reaction Setup (Imidazole, Base, Solvent) B 2. Add Alkylating Agent A->B C 3. Heat & Monitor (TLC Analysis) B->C D 4. Reaction Work-up (Filter, Concentrate) C->D E 5. Liquid-Liquid Extraction (EtOAc/Water) D->E F 6. Dry & Concentrate E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure N-Alkylated Product H->I

Caption: General experimental workflow for N-alkylation of imidazoles.

Purification Insights:

  • Column Chromatography: This is the most common method for purifying N-alkylated imidazoles. The polarity of the eluent can be adjusted to achieve good separation. Adding a small amount of a basic modifier like triethylamine (0.5%) to the eluent can prevent tailing of the product on the silica gel.[15]

  • Acid-Base Extraction: For products that are sufficiently basic, an acid wash can be used to extract the N-alkylated imidazole into an aqueous layer as its salt. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. This is an effective way to remove non-basic impurities.[15]

Product Characterization

Confirming the identity and purity of the final product is a critical final step.

  • ¹H NMR Spectroscopy: The most definitive evidence of successful N-alkylation is the disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the imidazole ring protons will also shift slightly.[18]

  • ¹³C NMR Spectroscopy: The carbon signals of the imidazole ring and the new alkyl group should be present at their expected chemical shifts.

  • Mass Spectrometry (MS): Techniques like ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-alkylated product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Wet reagents or solvent.1. Use a fresh bottle of the alkylating agent or switch to a more reactive one (e.g., from R-Cl to R-Br or R-I). 2. Use a stronger base (e.g., switch from K₂CO₃ to KOH or NaH).[16] 3. Increase the reaction temperature and monitor by TLC. 4. Ensure all reagents and solvents are anhydrous, especially when using NaH.
Formation of Byproducts 1. Quaternary Imidazolium Salt: The N-alkylated product undergoes a second alkylation.[16] 2. Mixture of Regioisomers: (More common with unsymmetrically substituted imidazoles).1. Use a slight excess of the imidazole starting material relative to the alkylating agent. Avoid high temperatures and prolonged reaction times once the starting material is consumed.[16] 2. For unsymmetrical imidazoles, steric and electronic factors control regioselectivity.[19] Careful selection of reaction conditions (base, solvent) may favor one isomer.[13] Purification by chromatography is often required.
Difficult Purification 1. Product is very polar. 2. Product streaks on silica gel column.1. Use a more polar eluent system for chromatography (e.g., dichloromethane/methanol). 2. Add 0.5-1% triethylamine to the eluent to suppress the interaction of the basic product with the acidic silica gel.[15]

References

Application Notes and Protocols for Methyl 2-(1H-imidazol-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold." This five-membered aromatic heterocycle, with its two nitrogen atoms, is a cornerstone in a multitude of natural products and synthetic bioactive molecules. [1][2]Its unique electronic properties, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups make it a highly sought-after component in drug design. [1]Methyl 2-(1H-imidazol-2-yl)acetate emerges as a particularly valuable building block, combining the versatile imidazole core with a reactive acetate moiety. This ester provides two key points for chemical modification: the nucleophilic nitrogen of the imidazole ring and the ester group, which can be readily transformed or used to activate the adjacent methylene for condensation reactions. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for its strategic deployment in drug discovery programs, particularly in the development of kinase inhibitors and antiviral agents.

Synthesis of the Core Reagent: this compound

The most direct and reliable method for the preparation of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid. This standard transformation is efficient and yields the desired product in high purity. The following protocol is adapted from a well-established procedure for a similar isomer, ensuring its robustness. [3]

Protocol 1: Fischer Esterification of Imidazole-2-acetic Acid

This protocol details the synthesis of the title compound from commercially available imidazole-2-acetic acid hydrochloride.

Materials:

  • Imidazole-2-acetic acid hydrochloride

  • Methanol (MeOH), anhydrous

  • Hydrogen chloride (HCl) gas or Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a gas inlet adapter

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Acidic Methanol Preparation: In a round-bottom flask, suspend imidazole-2-acetic acid hydrochloride (1 equivalent) in anhydrous methanol (10-15 mL per gram of starting material).

  • Esterification: Cool the suspension in an ice bath and bubble dry HCl gas through the mixture for 15-20 minutes, or until saturation is observed. Alternatively, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.

  • Neutralization and Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. Carefully add the NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as an oil or low-melting solid.

Causality Behind Experimental Choices: The use of anhydrous methanol and a strong acid catalyst (HCl or generated in situ from SOCl₂) is crucial to drive the equilibrium of the Fischer esterification towards the product by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The final basic work-up is necessary to neutralize the excess acid and deprotonate the imidazole ring, rendering the product soluble in the organic extraction solvent.

Core Application I: Scaffold for Kinase Inhibitor Synthesis

The imidazole motif is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding site. [1]The strategic placement of substituents on the imidazole ring allows for the modulation of potency and selectivity. This compound is an excellent starting point for creating libraries of potential kinase inhibitors through N-alkylation.

Workflow: Synthesis of N-Substituted Imidazole-2-acetates

The workflow below illustrates the general path from this compound to a diverse set of N-alkylated derivatives, which can then be further elaborated into final kinase inhibitor candidates.

G start This compound conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, THF) Alkylating Agent (R-X) start->conditions N-Alkylation product Methyl 2-(1-(R)-1H-imidazol-2-yl)acetate conditions->product elaboration Further Elaboration (e.g., Amidation, Hydrolysis) product->elaboration inhibitors Kinase Inhibitor Candidates elaboration->inhibitors

Caption: Workflow for the synthesis of kinase inhibitor precursors.

Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of the imidazole ring, a key step in diversifying the scaffold.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous DMF (10 mL per gram of starting material).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature (or heat to 50-60 °C if necessary) for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Causality Behind Experimental Choices: DMF is an excellent polar aprotic solvent for this type of S_N2 reaction, as it effectively solvates the potassium cation without solvating the carbonate anion, thus increasing the base's reactivity. Anhydrous conditions are essential to prevent hydrolysis of the ester. A slight excess of the alkylating agent ensures complete consumption of the starting material.

Core Application II: Precursor for Antiviral Agents

Imidazole derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including Hepatitis C, HIV, and Vaccinia virus. [1][4]A common strategy in antiviral drug design is the incorporation of additional heterocyclic motifs, such as triazoles or oxadiazoles, which can enhance binding to viral enzymes or proteins. Converting the ester functionality of this compound into a hydrazide provides a versatile intermediate for the construction of these important pharmacophores.

Protocol 3: Synthesis of 2-(1H-Imidazol-2-yl)acetohydrazide

This protocol details the conversion of the methyl ester to the corresponding hydrazide, a key intermediate for further heterocyclization.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O), 80% solution in water (3-5 equivalents)

  • Methanol (MeOH)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (15-20 mL per gram of ester).

  • Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product hydrazide will often precipitate from the solution. If not, concentrate the mixture under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Synthetic Pathway to Fused Heterocyclic Systems

The resulting 2-(1H-imidazol-2-yl)acetohydrazide is a versatile precursor for various heterocyclic systems known for their biological activities.

G start This compound hydrazide 2-(1H-Imidazol-2-yl)acetohydrazide start->hydrazide Hydrazinolysis reagent1 CS₂ / KOH then R-X hydrazide->reagent1 reagent2 R-COOH (e.g., POCl₃) hydrazide->reagent2 oxadiazole Substituted 1,3,4-Oxadiazole reagent1->oxadiazole triazole Substituted 1,2,4-Triazole reagent2->triazole

Caption: Synthesis of antiviral pharmacophores from the hydrazide intermediate.

Data Presentation: Summary of Key Transformations

TransformationReagents & ConditionsProduct TypeTypical Yield RangeReference
Esterification Imidazole-2-acetic acid, MeOH, HCl (gas) or SOCl₂, rt, 5-6hMethyl Ester>90%[3]
N-Alkylation R-X, K₂CO₃, DMF, rt to 60°C, 4-16hN-Alkyl Imidazole70-95%[5]
Hydrazinolysis N₂H₄·H₂O, MeOH, reflux, 3-6hHydrazide80-95%[2]
Hydrolysis LiOH or NaOH, THF/H₂O, rtCarboxylic Acid>95%N/A (Standard)

References

The Versatile Synthon: Methyl 2-(1H-imidazol-2-yl)acetate in the Genesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Imidazole Core

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have rendered it a privileged scaffold in drug discovery. Within the diverse family of imidazole-containing building blocks, methyl 2-(1H-imidazol-2-yl)acetate emerges as a particularly valuable synthon. This seemingly simple molecule, possessing a reactive ester and a strategically positioned imidazole ring, offers a gateway to a vast chemical space of potential therapeutic agents. This guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and application in the development of novel pharmaceuticals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

PropertyValueSource/Comments
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Off-white to pale yellow solidExpected
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in non-polar solvents.Inferred from structure
Stability Stable under standard laboratory conditions. Hydrolyzes under strongly acidic or basic conditions.General chemical principles

Handling and Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from moisture to prevent hydrolysis of the ester functionality. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Synthesis of this compound: A Multi-pronged Approach

The synthesis of this compound can be approached through several strategic routes. The choice of method will often depend on the availability of starting materials, scale of the reaction, and desired purity. Here, we present two robust and validated protocols.

Protocol 1: From Imidazole-2-acetic Acid via Fischer Esterification

This classic and cost-effective method involves the direct esterification of imidazole-2-acetic acid with methanol under acidic catalysis. The equilibrium-driven nature of the Fischer esterification necessitates strategies to favor product formation.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole-2-acetic acid hydrochloride (10.0 g, 61.5 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension and cool the flask in an ice bath.

  • Catalyst Addition: Slowly add thionyl chloride (8.9 mL, 123 mmol) or acetyl chloride (8.7 mL, 123 mmol) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, a catalytic amount of concentrated sulfuric acid (2-3 mL) can be used.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer.

  • Purification: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality of Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[3][4]

  • Excess Methanol: The use of a large excess of methanol serves as both the reactant and the solvent, shifting the equilibrium towards the formation of the ester product according to Le Chatelier's principle.[1]

  • Reflux: Heating the reaction provides the necessary activation energy for the esterification to proceed at a reasonable rate.

Protocol 2: Synthesis via Lithiation of a Protected Imidazole

This approach offers a more controlled synthesis, particularly when dealing with sensitive substrates. It involves the deprotonation of an N-protected imidazole at the C2 position, followed by reaction with an appropriate electrophile.

Workflow Diagram:

lithiation_synthesis Imidazole Imidazole N_Protected_Imidazole N_Protected_Imidazole Imidazole->N_Protected_Imidazole Protection (e.g., Trityl chloride) Lithiated_Imidazole Lithiated_Imidazole N_Protected_Imidazole->Lithiated_Imidazole Lithiation (n-BuLi) Carboxylated_Intermediate Carboxylated_Intermediate Lithiated_Imidazole->Carboxylated_Intermediate Quench with CO2 Ester_Intermediate Ester_Intermediate Carboxylated_Intermediate->Ester_Intermediate Esterification (e.g., CH3I, K2CO3) Final_Product This compound Ester_Intermediate->Final_Product Deprotection (e.g., TFA) caption Synthesis via Lithiation of Protected Imidazole

Synthesis via Lithiation of Protected Imidazole

Experimental Protocol:

  • N-Protection: Protect the N1 position of imidazole with a suitable protecting group, such as a trityl (triphenylmethyl) group, to prevent side reactions.

  • Lithiation: Dissolve the N-protected imidazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The C2 proton of the imidazole ring is the most acidic and will be selectively deprotonated.

  • Carboxylation: Quench the lithiated intermediate by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice. This will form the corresponding carboxylic acid.

  • Esterification: After an acidic workup to isolate the N-protected imidazole-2-carboxylic acid, the ester can be formed by reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a trityl group) to yield the final product.

Causality of Experimental Choices:

  • N-Protection: The protecting group directs the lithiation to the C2 position and prevents the n-BuLi from acting as a base on the N-H proton.

  • Low Temperature: The lithiation reaction is performed at low temperature (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards water.

Applications in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

This compound is a versatile building block for the synthesis of a wide array of pharmaceutical lead compounds and final drug molecules. Its bifunctional nature allows for diverse chemical transformations.

Synthesis of Novel Kinase Inhibitors

The imidazole scaffold is a common feature in many kinase inhibitors. The discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors highlights the potential of this heterocycle in targeting protein kinases.[5][6] this compound can be a key starting material for the synthesis of novel Janus kinase (JAK) and Aurora kinase inhibitors.

Proposed Synthetic Application Workflow:

kinase_inhibitor_synthesis Synthon This compound Amidation Amidation with primary amine Synthon->Amidation Cyclization Cyclization with hydrazine Amidation->Cyclization Functionalization Further functionalization Cyclization->Functionalization Kinase_Inhibitor Novel Kinase Inhibitor Functionalization->Kinase_Inhibitor caption Synthesis of Kinase Inhibitors

Synthesis of Kinase Inhibitors

By reacting the ester functionality of this compound with various amines, a library of amides can be generated. These amides can then undergo further transformations, such as cyclization reactions, to build more complex heterocyclic systems that can be tailored to fit the ATP-binding pocket of specific kinases. For instance, reaction with hydrazine could lead to the formation of pyrazole derivatives, which are known to be effective kinase inhibitors.[7]

Development of Novel Antifungal Agents

Imidazole-containing compounds, such as ketoconazole and miconazole, are well-established antifungal agents. Novel isoxazolidine derivatives incorporating an imidazole moiety have also shown potent antifungal activity.[8][9] this compound can serve as a precursor for the synthesis of new classes of antifungal compounds.

Proposed Synthetic Route:

The ester group can be reduced to the corresponding alcohol, 2-(1H-imidazol-2-yl)ethanol, which can then be used in various coupling reactions. For example, the alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then reacted with a nucleophile to introduce diverse side chains. Alternatively, the alcohol can be oxidized to the aldehyde, which can then be used in condensation reactions to build larger molecules with potential antifungal properties.

Synthesis of Cimetidine Analogues and H2-Receptor Antagonists

Cimetidine, a histamine H2-receptor antagonist, features a 5-methylimidazole ring.[10] this compound provides a scaffold to synthesize analogues of cimetidine and other H2-receptor antagonists with potentially improved efficacy or pharmacokinetic profiles.

Proposed Synthetic Strategy:

The ester can be converted to a thioamide, which can then be further elaborated to introduce the guanidine-like side chain characteristic of cimetidine. The ability to easily modify the ester group allows for the introduction of various linkers and functional groups, enabling a systematic exploration of the structure-activity relationship (SAR) for H2-receptor antagonism.

Conclusion: A Synthon of Strategic Importance

This compound is more than just a simple chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis and versatile reactivity provide an efficient entry point to a wide range of complex molecules with significant therapeutic potential. The protocols and applications detailed in this guide are intended to empower researchers to harness the full potential of this valuable synthon in their quest for novel and improved pharmaceuticals. The continued exploration of the chemistry of this compound is certain to lead to the discovery of new medicines that will benefit human health.

References

Leveraging Methyl 2-(1H-imidazol-2-yl)acetate in Solid-Phase Synthesis for Novel Peptide Analogs and Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Guide

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist: This document provides a detailed guide to the strategic application of Methyl 2-(1H-imidazol-2-yl)acetate as a versatile building block in solid-phase synthesis (SPS). While not a canonical amino acid, this reagent offers a unique scaffold for creating novel peptide mimetics, side-chain modifications, and heterocyclic libraries. We will explore the underlying chemical principles and provide robust, field-tested protocols for its successful incorporation onto a solid support.

Introduction: The Strategic Value of Imidazole-Containing Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals due to its ability to act as a proton donor/acceptor and coordinate with metal ions.[1][2] Its incorporation into peptide chains or as a core for small molecule libraries can impart unique conformational constraints and novel biological activities. This compound is an attractive starting material for this purpose. Its structure features a reactive methylene group and an ester functionality, which, after hydrolysis, provides a carboxylic acid handle for standard solid-phase peptide synthesis (SPPS) coupling chemistry.[3][4]

This guide details a strategy to utilize 2-(1H-imidazol-2-yl)acetic acid (prepared from its methyl ester) as a non-canonical amino acid building block in Fmoc-based SPPS. This approach enables the precise insertion of an imidazole-acetic acid moiety into a peptide sequence, opening avenues for developing novel protease inhibitors, enzyme modulators, and other therapeutics.

Core Principle: Preparing the Building Block for Solid-Phase Chemistry

The commercially available this compound cannot be directly used in standard Fmoc-SPPS protocols. The synthesis workflow must begin with two key modifications: hydrolysis of the methyl ester to unmask the carboxylic acid for coupling, and protection of the imidazole ring's nitrogens to prevent undesirable side reactions during peptide synthesis.

Workflow Overview

The overall strategy involves three main stages:

  • Building Block Preparation: Conversion of this compound to a protected 2-(1H-imidazol-2-yl)acetic acid suitable for SPPS.

  • Solid-Phase Synthesis: Incorporation of the prepared building block into a peptide sequence on a solid support using standard Fmoc chemistry.

  • Cleavage and Purification: Release of the final modified peptide from the resin and subsequent purification.

cluster_0 PART 1: Building Block Preparation cluster_1 PART 2: Solid-Phase Synthesis cluster_2 PART 3: Cleavage & Purification A This compound B Saponification (Hydrolysis) (e.g., LiOH in THF/H₂O) A->B C 2-(1H-imidazol-2-yl)acetic acid B->C D Imidazole N-Protection (e.g., Boc₂O or Trt-Cl) C->D E N-Protected 2-(1H-imidazol-2-yl)acetic acid (SPPS-Ready Building Block) D->E H Coupling of Imidazole Building Block (HBTU/DIPEA in DMF) E->H To SPPS F Resin Swelling (e.g., Rink Amide Resin in DMF) G Fmoc-Deprotection (Piperidine/DMF) F->G G->H I Iterative Peptide Elongation (Standard Fmoc-SPPS Cycles) H->I J Final Fmoc-Deprotection I->J To Cleavage K Resin Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) J->K L Crude Peptide Precipitation (Cold Diethyl Ether) K->L M Purification (RP-HPLC) L->M

Caption: High-level workflow for utilizing this compound in SPPS.

Detailed Protocols and Methodologies

Protocol 1: Preparation of N-Boc-2-(1H-imidazol-2-yl)acetic acid

Rationale: Saponification is a standard method for converting esters to carboxylic acids.[5] Subsequent protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial. The Boc group is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily removed during the final acidic cleavage step (TFA), ensuring orthogonal protection.[3]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Deionized Water

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1M Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Saponification:

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 2-(1H-imidazol-2-yl)acetic acid. This intermediate is often used directly in the next step.

  • N-Boc Protection:

    • Dissolve the crude 2-(1H-imidazol-2-yl)acetic acid (1.0 eq) in acetonitrile.

    • Add triethylamine (2.2 eq) followed by Boc₂O (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography (e.g., using a gradient of DCM:Methanol) to obtain the final N-Boc-protected building block.

Protocol 2: Solid-Phase Synthesis of an Imidazole-Modified Peptide

Rationale: This protocol employs standard Fmoc-SPPS chemistry.[3][4] A Rink Amide resin is chosen to yield a C-terminal amide upon cleavage, a common feature in bioactive peptides. HBTU is a highly efficient coupling reagent that activates the carboxylic acid, facilitating amide bond formation while minimizing the risk of epimerization.[4][6] DMF is the solvent of choice due to its excellent resin-swelling properties and ability to dissolve reagents.[3][7]

Materials & Equipment:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids

  • N-Boc-2-(1H-imidazol-2-yl)acetic acid (prepared in Protocol 1)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Piperidine

  • Solid-phase synthesis vessel

  • Mechanical shaker

Procedure (for a single coupling cycle of the imidazole building block):

  • Resin Preparation:

    • Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1 hour with gentle agitation.[3]

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of N-Boc-2-(1H-imidazol-2-yl)acetic acid:

    • In a separate vial, pre-activate the building block: Dissolve N-Boc-2-(1H-imidazol-2-yl)acetic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow to stand for 5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or be repeated.

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation:

    • Continue building the peptide chain by repeating the deprotection (Step 2) and coupling (Step 3, using standard Fmoc-amino acids) cycles until the desired sequence is complete.

start Start with Resin-Bound Peptide-(NH₂) deprotection 1. Fmoc Deprotection - 20% Piperidine in DMF - Exposes terminal amine start->deprotection wash1 2. Wash (DMF & DCM) deprotection->wash1 coupling 4. Coupling - Add activated mix to resin - Agitate for 2-4 hours wash1->coupling activation 3. Pre-activation of Imidazole Acid - N-Boc-Im-Acetic Acid - HBTU / DIPEA - In DMF activation->coupling Add to resin wash2 5. Wash (DMF & DCM) coupling->wash2 next_cycle Continue to next SPPS cycle or proceed to cleavage wash2->next_cycle

Caption: A single coupling cycle for the imidazole building block in Fmoc-SPPS.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters. Yields are representative and may vary based on the specific peptide sequence and scale.

ParameterProtocol 1: SaponificationProtocol 1: N-Boc ProtectionProtocol 2: SPPS Coupling
Key Reagents LiOH, THF/H₂OBoc₂O, TEA, AcetonitrileHBTU, DIPEA, DMF
Stoichiometry (eq) 1.5 (LiOH)1.2 (Boc₂O), 2.2 (TEA)3.0 (Acid), 2.9 (HBTU), 6.0 (DIPEA)
Reaction Time 2-4 hours12-16 hours2-4 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Workup/Purification Acidification, ExtractionExtraction, Column ChromatographyResin Washing
Typical Yield >90% (crude)60-80%>95% (per step)

Concluding Remarks

This compound serves as an accessible and potent precursor for creating a custom building block for solid-phase synthesis. By following a straightforward saponification and N-protection strategy, researchers can generate a versatile reagent for incorporating the unique imidazole-acetic acid motif into peptides and other molecules. The protocols provided herein are based on robust and well-established principles of solid-phase chemistry and offer a reliable pathway to synthesizing novel compounds for drug discovery and chemical biology.

References

Application Notes & Protocols: A Framework for Developing Novel Antimicrobial Agents from Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent and novel mechanisms of action. Imidazole derivatives represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1] This document provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging Methyl 2-(1H-imidazol-2-yl)acetate as a starting scaffold for the synthesis and evaluation of new antimicrobial agents. We present a logical, field-proven workflow from lead optimization and primary screening to cytotoxicity assessment and preliminary mechanism of action studies, supported by detailed, self-validating protocols.

Introduction: The Rationale for the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[2] Its presence in natural molecules like histamine and the purine bases of DNA highlights its biocompatibility. Furthermore, numerous synthetic imidazole derivatives have been successfully developed as antifungal, antibacterial, and antiprotozoal drugs.[3][4] Their mechanisms of action are diverse, ranging from disrupting cell membrane integrity to inhibiting essential enzymes or nucleic acid synthesis.[2][5]

This compound presents an attractive starting point for a lead discovery program. It possesses several key features for chemical modification:

  • The Imidazole Core: The fundamental pharmacophore responsible for potential antimicrobial activity.

  • The Ester Group: A versatile handle for derivatization into amides, hydrazides, or reduction to alcohols, allowing for the exploration of a wide chemical space to modulate properties like solubility and hydrogen bonding capacity.

  • The Methylene Bridge: Provides flexibility and can be a site for further substitution.

  • The Imidazole Nitrogen (N-1): Can be alkylated or functionalized to introduce different substituents, significantly impacting the molecule's steric and electronic profile.

This guide outlines a systematic approach to harness this potential, progressing from a library of novel derivatives to the identification of promising, non-toxic lead compounds.

The Drug Discovery & Development Workflow

The development process follows a structured, multi-stage funnel designed to efficiently identify candidates with the highest potential. This workflow ensures that resources are focused on compounds that are not only potent but also safe.

G cluster_0 Phase 1: Lead Optimization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Validation Start Starting Scaffold This compound Synth Synthesis of Derivative Library (e.g., Amidation, N-Alkylation) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify MIC Primary Antimicrobial Screening (MIC Determination) Purify->MIC Test Compounds Cyto Cytotoxicity Assessment (CC50 on Mammalian Cells) MIC->Cyto Analysis Data Analysis (Calculate Selectivity Index) Cyto->Analysis Potency & Safety Data MoA Preliminary MoA Studies (e.g., Macromolecule Synthesis Assay) Analysis->MoA Hit Hit Candidate(s) Identified MoA->Hit

Caption: High-level workflow for antimicrobial agent development.

Part I: Lead Optimization & Synthesis of Derivatives

Scientific Rationale

The primary goal of lead optimization is to synthesize a focused library of derivatives to establish a Structure-Activity Relationship (SAR).[1] By systematically modifying the parent compound, we can probe how changes in lipophilicity, steric bulk, and electronic distribution affect antimicrobial potency and cytotoxicity. We propose two primary modification strategies:

  • Amidation of the Ester: Converting the methyl ester to a series of amides with various amines (aliphatic, aromatic, cyclic) allows for fine-tuning of the molecule's hydrogen bonding potential and lipophilicity. This is a common strategy to improve biological activity and pharmacokinetic properties.

  • N-1 Alkylation of the Imidazole Ring: Introducing different alkyl or benzyl groups at the N-1 position can significantly alter the molecule's interaction with potential biological targets and influence its ability to cross cellular membranes.

General Protocol: Synthesis of 2-(1H-imidazol-2-yl)-N-phenylacetamide (A Representative Amide Derivative)

This protocol details a direct aminolysis approach, a straightforward and common method for converting esters to amides.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Methanol (anhydrous)

  • Sodium methoxide (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Addition of Reagents: Add aniline (1.2 eq) to the solution.

  • Catalyst: Add a catalytic amount of sodium methoxide. Causality Note: The basic catalyst deprotonates the amine, increasing its nucleophilicity to facilitate the attack on the ester's carbonyl carbon.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 9:1 dichloromethane:methanol mobile phase). The disappearance of the starting ester spot indicates reaction completion (typically 4-8 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by column chromatography on silica gel to isolate the desired amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Part II: In Vitro Biological Evaluation

Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

Scientific Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[7] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[8] We will use the broth microdilution method as it is a high-throughput, quantitative, and reproducible technique recommended by authorities like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compounds: Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[10] The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Further dilute this suspension in the broth medium to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds.

  • Controls:

    • Positive Control: Wells containing only broth and the bacterial inoculum (should show turbidity).

    • Negative Control: Wells containing only sterile broth (should remain clear).

    • Solvent Control: Wells containing the highest concentration of DMSO used and the inoculum (to ensure the solvent has no antimicrobial effect).

  • Incubation: Seal the plates and incubate at 37°C for 16-24 hours.[7]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7][8] This can also be read spectrophotometrically by measuring the optical density at 600 nm (OD₆₀₀).

Cytotoxicity Assessment

Scientific Rationale: A promising antimicrobial agent must be effective against pathogens while being safe for the host.[12][13] Therefore, assessing cytotoxicity against a representative mammalian cell line is a critical step.[14] The Resazurin-based cell viability assay is a sensitive, reliable, and straightforward method. It measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12]

Protocol: Resazurin Cell Viability Assay

  • Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293 or HepG2) at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Controls: Include wells with untreated cells (positive viability control) and wells with a known cytotoxic agent like doxorubicin (negative viability control).

  • Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.

  • Resazurin Addition: Prepare a sterile solution of Resazurin (e.g., 0.15 mg/mL in PBS). Add 10 µL of this solution to each well.

  • Final Incubation: Incubate for another 2-4 hours, allowing viable cells to metabolize the dye.

  • Data Acquisition: Measure the fluorescence using a microplate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC₅₀ (the concentration that causes 50% reduction in cell viability) by plotting the data and fitting it to a dose-response curve.

Data Interpretation & Hit Selection

The ultimate goal is to identify compounds that are highly potent against microbes but have low toxicity to human cells. This is quantified by the Selectivity Index (SI) .

SI = CC₅₀ / MIC

A higher SI value is desirable, as it indicates greater selectivity for the microbial target over host cells. Generally, an SI > 10 is considered a good starting point for a hit compound.

Representative Data Table
Compound IDModification on Parent ScaffoldMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliCC₅₀ (µg/mL) vs HEK293Selectivity Index (SI) vs S. aureus
Parent This compound>128>128>128N/A
IMD-01 N-phenyl amide3264>128>4.0
IMD-02 N-cyclohexyl amide1632>128>8.0
IMD-03 N-(4-chlorophenyl) amide81612015.0
IMD-04 N-1 benzyl substitution64>128901.4

This is hypothetical data for illustrative purposes.

Hit Selection Decision Framework

Based on the data, a decision can be made on which compounds to advance.

G Input Screening Data (MIC, CC50) CheckMIC Is MIC ≤ 16 µg/mL? Input->CheckMIC CheckSI Is Selectivity Index > 10? CheckMIC->CheckSI Yes Discard1 Discard (Low Potency) CheckMIC->Discard1 No Discard2 Discard (Low Selectivity / Toxic) CheckSI->Discard2 No Advance Advance to MoA Studies (Hit Candidate) CheckSI->Advance Yes

Caption: Decision tree for hit candidate selection.

From the example data, compound IMD-03 would be selected as a "hit" for further investigation due to its good potency (MIC = 8 µg/mL) and high selectivity (SI = 15).

Preliminary Mechanism of Action (MoA) Studies

Once a hit is identified, understanding its MoA is crucial.[15] Initial studies can help classify the compound's general mode of action. Common mechanisms for antibacterial agents include:

  • Inhibition of cell wall synthesis[16]

  • Inhibition of protein synthesis[17]

  • Inhibition of nucleic acid (DNA/RNA) synthesis[17]

  • Disruption of cell membrane function[2][16]

A classic approach is the macromolecular synthesis assay, which uses radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan) to measure the rate of synthesis of these key macromolecules in the presence of the inhibitor.[15] A specific reduction in the incorporation of one precursor over the others provides strong evidence for the compound's primary target pathway.

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Substituted Benzimidazoles via Aromatic Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis of 2-substituted benzimidazoles, a core scaffold in numerous pharmaceutical agents. While the direct conversion from Methyl 2-(1H-imidazol-2-yl)acetate is not a conventional synthetic route, this document outlines the industry-standard and chemically robust Phillips condensation method. This approach involves the cyclocondensation of ortho-phenylenediamines (OPDs) with carboxylic acids or their derivatives, such as esters. We offer an in-depth exploration of the reaction mechanism, step-by-step experimental protocols, purification techniques, and critical troubleshooting insights to empower researchers in drug discovery and medicinal chemistry.

Introduction: The Privileged Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a wide range of biological macromolecules, making it a cornerstone for drug design.[3] Consequently, benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihypertensive, antiviral, and anticancer properties.[2][4][5][6][7] The versatility and broad biological significance of this moiety underscore the need for reliable and efficient synthetic protocols.[8]

Synthetic Strategy: The Phillips Condensation

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the reaction of an ortho-phenylenediamine (or its substituted derivatives) with a carboxylic acid (or its ester/anhydride/nitrile equivalent), typically under acidic conditions and with heating.[9] The reaction proceeds via an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole ring.

The choice of the carboxylic acid or its derivative directly determines the substituent at the 2-position of the resulting benzimidazole, offering a straightforward path to a diverse library of compounds. While various catalysts and conditions have been developed to optimize this transformation, the fundamental approach remains a cornerstone of heterocyclic chemistry.[10]

Logical Workflow for Benzimidazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Select Substituted o-Phenylenediamine (OPD) C Combine OPD, Acid/Ester, and Acid Catalyst (e.g., HCl) A->C B Select Carboxylic Acid or Ester Derivative B->C D Reflux Reaction Mixture (e.g., 80-100°C) C->D E Monitor Progress by TLC D->E F Cool Reaction Mixture E->F G Neutralize with Base (e.g., NH4OH, NaHCO3) to Precipitate Product F->G H Filter Crude Product G->H I Wash with Water H->I J Recrystallization or Column Chromatography I->J K Characterize Pure Product (NMR, MS, IR, m.p.) J->K

Caption: General experimental workflow for the synthesis of 2-substituted benzimidazoles.

Reaction Mechanism

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The formation of the benzimidazole ring from an o-phenylenediamine and an ester proceeds through a well-established pathway:

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Amide Formation: The intermediate collapses, eliminating the alcohol (R'-OH) from the ester to form an N-acyl-o-phenylenediamine (an amide).

  • Intramolecular Cyclization: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing its electrophilicity. The second, free amino group then performs an intramolecular nucleophilic attack on this activated carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate, a dihydro-benzimidazole derivative, readily eliminates a molecule of water to form the stable, aromatic benzimidazole ring.

Caption: Proposed mechanism for benzimidazole formation from an o-phenylenediamine and an ester.

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of 2-substituted benzimidazoles.

Objective: To synthesize 2-(4-methoxyphenyl)-1H-benzo[d]imidazole from o-phenylenediamine and 4-methoxybenzoic acid.

Materials and Equipment
Reagent/MaterialGradeSupplier
o-Phenylenediamine≥99.5%Sigma-Aldrich
4-Methoxybenzoic acid99%Acros Organics
Hydrochloric Acid (HCl)4 M solution in DioxaneSigma-Aldrich
Ammonium Hydroxide (NH₄OH)28-30% solutionFisher Scientific
Ethanol (EtOH)Reagent GradeVWR Chemicals
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
n-HexaneHPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR Chemicals
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and hotplate
TLC plates (Silica gel 60 F₂₅₄)
Buchner funnel and filter flask
Rotary evaporator
Melting point apparatus
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol) and 4-methoxybenzoic acid (1.52 g, 10.0 mmol).

  • Acid Addition: Add 4 M HCl in dioxane (5 mL). Note: This reaction is often performed in polyphosphoric acid (PPA) as both solvent and catalyst, but using a mineral acid like HCl is a common alternative.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath set to 100-110 °C. Stir the reaction vigorously. The mixture will become a thick slurry and then darken.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11] Prepare a solution of the reaction mixture by taking a small aliquot and dissolving it in ethanol. Use a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v). The disappearance of the o-phenylenediamine spot indicates reaction completion (typically 2-4 hours).

  • Workup - Precipitation: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL).

  • Workup - Neutralization: While stirring, slowly add concentrated ammonium hydroxide solution until the mixture is basic (pH ~8-9, check with pH paper). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove any residual salts.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

Purification

The crude product can be purified by recrystallization.[11]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution is filtered while hot.[11]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results & Characterization
ParameterExpected Outcome
Yield 75-90% (after purification)
Appearance Off-white to pale yellow solid
Melting Point 228-230 °C
¹H NMR (400 MHz, DMSO-d₆)δ 12.85 (s, 1H, NH), 8.15 (d, J=8.8 Hz, 2H), 7.60 (m, 2H), 7.20 (m, 2H), 7.10 (d, J=8.8 Hz, 2H), 3.85 (s, 3H, OCH₃).
IR (KBr, cm⁻¹)~3400 (N-H stretch), 3050 (Ar C-H stretch), 1610 (C=N stretch), 1250 (C-O stretch).
ESI-MS Calculated m/z: 224.09. Observed m/z: 225.10 [M+H]⁺.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Yield Incomplete reaction; insufficient heating; deactivated catalyst.Ensure the reaction temperature is adequate. Extend the reaction time and monitor by TLC. If using PPA, ensure it is fresh as it can absorb moisture and lose activity.
Dark, Tarry Crude Product Oxidation of o-phenylenediamine; side reactions due to excessive heat.Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[11] Avoid excessively high temperatures. Purify using column chromatography or treat with activated carbon during recrystallization to remove colored impurities.[11]
Product Fails to Precipitate Product is soluble in the aqueous workup solution; insufficient neutralization.Ensure the solution is sufficiently basic (pH > 8). If the product has polar substituents, it may be more water-soluble. Extract the aqueous layer with an organic solvent like ethyl acetate, then dry and concentrate the organic phase.
Difficult Purification Impurities have similar polarity to the product.Utilize a different solvent system for recrystallization. If column chromatography is used, try a gradient elution or a different solvent system to improve separation. An acid-base extraction can also be employed to separate the basic benzimidazole product from neutral impurities.[11]

Conclusion

The synthesis of the benzimidazole scaffold via the condensation of o-phenylenediamines with carboxylic acids or their derivatives is a robust, versatile, and highly effective method for generating libraries of pharmacologically relevant molecules. By understanding the underlying mechanism and adhering to the detailed protocols and troubleshooting guidelines presented, researchers can confidently and efficiently produce a wide array of substituted benzimidazoles for applications in drug development and chemical biology.

References

Catalytic Applications of Metal Complexes with Methyl 2-(1H-imidazol-2-yl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals exploring the catalytic potential of metal complexes featuring the ligand Methyl 2-(1H-imidazol-2-yl)acetate. While direct catalytic data for this specific ligand is emerging, its structural similarity to well-studied imidazole derivatives allows us to provide robust, field-proven protocols and insights based on analogous systems. This document will serve as a comprehensive starting point for catalyst design, synthesis, and application in key organic transformations.

The imidazole moiety is a cornerstone in coordination chemistry, prized for its versatile coordination modes and its role in the active sites of metalloenzymes.[1] The ligand, this compound, combines the N-donor capabilities of the imidazole ring with a pendant ester group, offering intriguing possibilities for chelation and electronic tuning of a coordinated metal center.

Section 1: Ligand Overview and Coordination Chemistry

This compound is a bidentate ligand capable of coordinating to a metal center through one of the imidazole nitrogen atoms and the carbonyl oxygen of the acetate group. This chelation can enhance the stability of the resulting metal complex, a crucial factor for catalytic longevity and performance.[2] The electronic properties of the complex can be further tuned by substitution on the imidazole ring or by varying the metal center.

Caption: Structure of this compound.

General Protocol for Metal Complex Synthesis

This protocol provides a general method for synthesizing a transition metal complex with this compound, which can be adapted based on the specific metal salt and desired stoichiometry. The procedure is based on established methods for creating imidazole-containing metal complexes.[2][3]

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(OAc)₂, Pd(OAc)₂)

  • Anhydrous ethanol or methanol

  • Deionized water

  • Base (e.g., KOH, NaOAc), if required to deprotonate the ligand

Procedure:

  • Ligand Solution: Dissolve 2 molar equivalents of this compound in 20 mL of ethanol. Stir at room temperature until fully dissolved.

  • Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the chosen metal(II) salt in 10 mL of deionized water or ethanol.

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution. If the ligand needs to be deprotonated for coordination, a stoichiometric amount of a suitable base should be added to the ligand solution prior to the addition of the metal salt.

  • Reaction: Stir the resulting mixture at a slightly elevated temperature (e.g., 30-60°C) for 2-4 hours.[3] Monitor the reaction for the formation of a precipitate.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Crystallization (Optional): If no precipitate forms, slowly evaporate the solvent at room temperature or use a solvent/anti-solvent system (e.g., ethanol/hexane) to induce crystallization.

  • Drying and Characterization: Dry the isolated complex under vacuum. Characterize the product using techniques such as FTIR, UV-Vis, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.[2][3]

Section 2: Application in Catalytic Oxidation

The selective oxidation of hydrocarbons is a cornerstone of industrial chemistry, providing key intermediates for materials and fine chemicals.[4] Metal complexes, particularly those with copper, are known to catalyze such transformations effectively. Complexes with imidazole-based ligands have shown significant promise in this area, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[2][4]

Application Note: Cyclohexane Oxidation

The oxidation of cyclohexane to cyclohexanol and cyclohexanone is a critical industrial process. Copper(II) complexes with substituted imidazoles have demonstrated catalytic activity for this reaction under mild conditions.[2][4] Dinuclear copper complexes, in particular, may exhibit enhanced activity, suggesting a cooperative effect between metal centers.[4]

Oxidation_Cycle Catalyst M(L)n (Active Catalyst) Substrate_Complex M(L)n(Substrate) Catalyst->Substrate_Complex + Substrate (Cyclohexane) Oxidized_Complex [M(L)n(Substrate)]-OOH Substrate_Complex->Oxidized_Complex + H₂O₂ Product_Release M(L)n + Product Oxidized_Complex->Product_Release H₂O (Product Formation) Product_Release->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for metal-catalyzed oxidation.

Protocol 2.1: Catalytic Oxidation of Cyclohexane (Representative)

This protocol is adapted from established procedures for copper(II)-2-methylimidazole complexes and serves as a robust starting point for evaluating your this compound complex.[4]

Materials:

  • Synthesized metal complex (e.g., Copper(II)-Methyl 2-(1H-imidazol-2-yl)acetate)

  • Cyclohexane

  • Hydrogen peroxide (H₂O₂, 30% in H₂O)

  • Nitric acid (HNO₃, as a promoter)

  • Acetonitrile (solvent)

  • Triphenylphosphine (PPh₃, for quenching)

  • CDCl₃ (for NMR analysis)

Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 0.025 mmol of the catalyst.[4]

  • Solvent Addition: Add 3.00 mL of acetonitrile to the flask and stir to dissolve or suspend the catalyst.[4]

  • Reagent Addition: Sequentially add the following reagents to the stirring mixture:

    • 10.00 mmol of 30% H₂O₂[4]

    • 0.25 mmol of HNO₃[4]

    • 1.85 mmol (0.20 mL) of cyclohexane[4]

  • Reaction: Seal the flask and stir the mixture vigorously at 50°C for 4 hours.

  • Quenching: After the reaction period, cool the mixture to room temperature. Add an excess of triphenylphosphine (PPh₃) to quench any remaining hydrogen peroxide.[4] This step is crucial for safety and to ensure accurate product analysis.

  • Analysis: Take a 0.20 mL aliquot of the final reaction mixture, dissolve it in 0.30 mL of CDCl₃, and analyze by ¹H NMR spectroscopy to quantify the conversion of cyclohexane and the yield of cyclohexanol and cyclohexanone.[4]

Catalyst System (Analogue)Conversion (%)Product Yield (%) (Cyclohexanol + Cyclohexanone)Reference
Mononuclear Cu(II)-2-MeIm~10-15%~8-12%[2]
Dinuclear Cu(II)-2-MeIm~18-23%~15-20%[2][4]
Co(II)-imidazole formate~25% (styrene)Varies[3]

Table 1: Representative catalytic performance in oxidation reactions using imidazole-based metal complexes. Data is for analogous systems and serves as a benchmark.

Section 3: Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds in academic and industrial settings.[5] The performance of these catalysts is highly dependent on the ligand coordinated to the palladium center. N-heterocyclic carbenes (NHCs), derived from imidazole salts, have emerged as superior alternatives to traditional phosphine ligands due to their strong σ-donating ability and robustness.[6]

Application Note: Suzuki-Miyaura Cross-Coupling

Complexes formed from imidazoles can serve as precursors to highly active NHC-palladium catalysts. These catalysts are particularly effective for coupling challenging substrates, such as sterically hindered aryl chlorides.[6][7] The this compound ligand, upon appropriate modification (e.g., N,N'-dialkylation to form an imidazolium salt), could be a precursor to a functionalized NHC ligand, where the acetate group might influence catalyst solubility or activity.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OR)₂) RedElim Pd(0)L₂ + R¹-R² Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling of an Aryl Chloride (Representative)

This protocol describes a general procedure for a Suzuki-Miyaura reaction using an in situ generated palladium-NHC catalyst, adapted from highly efficient systems reported in the literature.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Imidazolium salt (precursor to the NHC ligand)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous 1,4-dioxane or toluene (solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%), the imidazolium salt (1-2 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 2 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

Aryl HalideArylboronic AcidCatalyst System (Analogue)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / IMes·HCl / Cs₂CO₃96%[6]
4-BromobenzaldehydePhenylboronic acidNHC-Pd(II) Complex>95%[5]
2-ChlorotoluenePhenylboronic acid(Imidazol-2-ylidene)-Pd-acetate92%[7]

Table 2: Representative yields for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium-NHC complexes.

Section 4: Concluding Remarks and Future Outlook

Metal complexes of this compound represent a promising, yet underexplored, class of potential catalysts. The protocols and data presented here, based on closely related and well-documented imidazole systems, provide a solid foundation for initiating research in this area. The presence of the acetate moiety offers a unique handle for creating functionalized catalysts with potentially novel properties, such as altered solubility, stability, or secondary coordination sphere interactions.

Future research should focus on the systematic synthesis and characterization of a series of first-row transition metal complexes with this ligand. Subsequent screening in the catalytic reactions outlined in this guide will elucidate the true potential of these systems. Furthermore, exploring the conversion of the ligand into novel NHC precursors could unlock advanced applications in cross-coupling and other areas of organometallic catalysis.

References

experimental procedure for the esterification of 2-(1H-imidazol-2-yl)acetic acid to its methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Protocol for the Synthesis of Methyl 2-(1H-imidazol-2-yl)acetate

Abstract

This application note provides a detailed, robust, and validated experimental procedure for the methyl esterification of 2-(1H-imidazol-2-yl)acetic acid. The imidazole moiety is a privileged scaffold in medicinal chemistry and drug development, making its derivatives, such as the target methyl ester, valuable building blocks for library synthesis and lead optimization. The protocol addresses the key chemoselectivity challenge of esterifying the carboxylic acid in the presence of a reactive imidazole ring. We present a classic Fischer-Speier esterification method using methanolic hydrogen chloride, which offers high yield and operational simplicity. This document is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step guide but also the underlying chemical principles, troubleshooting advice, and methods for product validation.

Introduction and Strategic Overview

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. However, when the substrate contains additional reactive functional groups, chemoselectivity becomes a critical challenge. The starting material, 2-(1H-imidazol-2-yl)acetic acid, possesses both a carboxylic acid and an imidazole ring. The imidazole ring contains a nucleophilic nitrogen atom that can compete with the desired esterification reaction, potentially leading to side products under certain conditions.

Several esterification methods were considered:

  • Alkylation with alkyl halides (e.g., MeI): This method requires a base to deprotonate the carboxylic acid, which would also deprotonate the imidazole N-H, leading to competitive N-alkylation.[1]

  • Diazomethane or TMS-diazomethane: While highly effective for methyl ester formation, diazomethane is exceedingly toxic and explosive.[2] Furthermore, it is known to methylate the imidazole ring in addition to the carboxylic acid, complicating purification.[3] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative but presents similar chemoselectivity issues.

  • Coupling Reagents (e.g., DCC/DMAP): Steglich esterification is mild but introduces coupling reagents and byproducts that require careful removal.[4]

The chosen methodology is an acid-catalyzed Fischer-Speier esterification .[4][5] This approach offers a distinct advantage for this specific substrate. The strong acid catalyst (HCl) serves a dual purpose:

  • Activation of the Carboxylic Acid: It protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[6]

  • Protection of the Imidazole Ring: It protonates the basic nitrogen of the imidazole ring, forming an imidazolium salt. This positive charge deactivates the ring, rendering it non-nucleophilic and preventing it from participating in undesired side reactions.

This strategy provides an elegant and atom-economical solution, driving the reaction towards the desired methyl ester with high selectivity. The protocol utilizes methanol as both the reagent and the solvent, ensuring the equilibrium favors product formation.

Reaction Scheme:

Figure 1: Fischer-Speier esterification of 2-(1H-imidazol-2-yl)acetic acid.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and characterization data to confirm the identity and purity of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )GradeSupplierNotes
2-(1H-imidazol-2-yl)acetic acidC₅H₆N₂O₂126.11≥97%e.g., Sigma-AldrichStarting material.
Methanol (Anhydrous)CH₃OH32.04≥99.8%e.g., Acros OrganicsReagent and solvent.
Acetyl ChlorideCH₃COCl78.50Reagent Gradee.g., Alfa AesarFor in situ generation of HCl.
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01ACS Gradee.g., Fisher ScientificFor neutralization.
Ethyl AcetateC₄H₈O₂88.11ACS Gradee.g., Fisher ScientificFor extraction.
Anhydrous Magnesium SulfateMgSO₄120.37Laboratory Gradee.g., VWRFor drying organic phase.
Deuterated Solvent (e.g., DMSO-d₆)C₂D₆SO84.17NMR Gradee.g., Cambridge IsotopeFor NMR analysis.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (≥400 MHz), Mass Spectrometer

Step-by-Step Procedure

Step 1: Preparation of Methanolic HCl (Acid Catalyst)

  • CAUTION: This step should be performed in a well-ventilated fume hood. Acetyl chloride is corrosive and reacts violently with water.

  • Place a 100 mL round-bottom flask containing a stir bar in an ice-water bath.

  • Add 50 mL of anhydrous methanol to the flask and begin stirring.

  • Slowly, dropwise, add acetyl chloride (3.6 mL, ~50 mmol) to the cold methanol over 10-15 minutes. This exothermic reaction generates HCl in situ. A concentration of ~1 M HCl in methanol is achieved.

    • Expert Insight: Preparing anhydrous HCl in situ from acetyl chloride is often more convenient and ensures anhydrous conditions better than using concentrated aqueous HCl or bubbling HCl gas.[7] The reaction is: CH₃COCl + CH₃OH → CH₃COOCH₃ + HCl.

Step 2: Esterification Reaction

  • To the freshly prepared, cold solution of methanolic HCl, add 2-(1H-imidazol-2-yl)acetic acid (2.52 g, 20 mmol) in one portion.

  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the mixture to reflux (~65 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The product spot should be less polar (higher Rf) than the starting carboxylic acid.

Step 3: Work-up and Isolation

  • After the reaction is complete (as judged by TLC), cool the flask to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Dissolve the resulting residue in 50 mL of ethyl acetate.

  • Carefully transfer the solution to a 250 mL separatory funnel.

  • Slowly add saturated sodium bicarbonate solution (~50-70 mL) to neutralize the excess acid. CAUTION: Vigorous CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.

  • Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Combine all the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude product, typically as an oil or a semi-solid.

Step 4: Purification and Characterization

  • The crude product can be purified by flash column chromatography on silica gel. A gradient elution starting from 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in ethyl acetate) is effective.

  • Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield This compound as a pure solid or oil.

  • Validation: Confirm the structure and purity of the final product using:

    • ¹H NMR: Expect signals for the imidazole protons, the methylene (-CH₂-) group, and the methyl ester (-OCH₃) group.

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the ester methyl carbon, the methylene carbon, and the imidazole carbons.

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺. For C₆H₈N₂O₂, the expected exact mass is 140.06.

Workflow Visualization and Troubleshooting

Experimental Workflow Diagram

Esterification_Workflow Start Start Prep_HCl Prepare Methanolic HCl (Acetyl Chloride in MeOH at 0°C) Start->Prep_HCl Reaction Add Imidazole Acetic Acid Reflux for 4-6 hours Prep_HCl->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: Rotovap, Neutralize (NaHCO3) Monitor->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Purify Purification: Flash Column Chromatography Extraction->Purify Crude Product Characterize Characterization: NMR, MS Purify->Characterize End Pure Product Characterize->End

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst concentration too low. 3. Water present in methanol.1. Extend the reflux time and continue monitoring by TLC. 2. Ensure correct stoichiometry was used for generating HCl. 3. Use fresh, anhydrous methanol for the reaction.
Low Yield after Work-up 1. Incomplete extraction of the product. 2. Product is partially soluble in the aqueous layer. 3. Loss during neutralization (hydrolysis of ester).1. Perform additional extractions (e.g., 2-3 more times). 2. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve partitioning into the organic layer. 3. Do not allow the product to sit in basic solution for an extended period.
Product Fails to Solidify The product may be a low-melting solid or a thick oil at room temperature.This is not necessarily an issue of purity. Proceed with characterization. If purification is needed, column chromatography is the most reliable method.
Impure Product after Column Co-eluting impurities.Adjust the polarity of the mobile phase for chromatography to achieve better separation. A shallower gradient may be required.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By employing a Fischer esterification with in situ generated methanolic HCl, the method effectively addresses the chemoselectivity challenges posed by the imidazole ring. The procedure is straightforward, uses readily available reagents, and includes a comprehensive guide for reaction monitoring, work-up, and product validation, making it a trustworthy method for medicinal chemistry and organic synthesis laboratories.

References

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 2-(1H-imidazol-2-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(1H-imidazol-2-yl)acetate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding this synthesis. The synthesis of C2-substituted imidazoles presents unique challenges compared to N-alkylation, and this document aims to provide scientifically sound strategies and practical advice for optimizing your reaction conditions.

Part 1: Scientific Background & Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. Unlike its N-substituted (imidazol-1-yl) or C4/C5-substituted isomers, direct alkylation at the C2 position of the imidazole ring is not feasible due to the electronic properties of the ring. Therefore, the synthesis typically involves constructing the imidazole ring with the desired C2-substituent already in place.

The most common and effective strategies involve the condensation of a 1,2-diamino compound with a suitable dicarbonyl or carboxylic acid derivative. Based on established methodologies for analogous 2-substituted imidazoles, we propose a robust two-step synthetic route starting from widely available precursors.

Proposed Synthetic Workflow

The workflow involves an initial condensation to form the imidazole ring, followed by esterification.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Hydrolysis & Esterification A Ethylenediamine C 2-(Diethoxymethyl)-1H-imidazole A->C Condensation (Acid Catalyst, Heat) B Methyl 2,2-diethoxyacetate B->C D 2-(1H-Imidazol-2-yl)acetic acid C->D 1. Hydrolysis (aq. Acid) 2. Neutralization F This compound (Target Molecule) D->F Esterification (e.g., SOCl₂, MeOH) E Methanol (MeOH) E->F

troubleshooting low yield in the synthesis of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1H-imidazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of the Imidazole Ring: 2-(1H-imidazol-2-yl)acetic Acid

The synthesis of the target ester begins with the formation of the corresponding carboxylic acid. Low yields at this initial stage will invariably impact the overall yield of the final product.

Question 1: My yield of 2-(1H-imidazol-2-yl)acetic acid is very low. What are the likely causes?

Low yields in the synthesis of 2-substituted imidazoles often stem from issues in the ring formation reaction itself. The classical Debus-Radziszewski synthesis and its variations are commonly employed, involving the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source.[1]

Potential Causes and Solutions:

  • Incomplete Reaction: The condensation reaction can be slow. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reflux time.[1]

  • Suboptimal Temperature: The reaction typically requires heating to proceed at a reasonable rate. Ensure your reaction mixture is reaching the target temperature (often reflux in a suitable solvent like glacial acetic acid).[1]

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial. An excess of the ammonia source (e.g., ammonium acetate) is often used to drive the reaction forward.[1]

  • Side Reactions: The formation of side products can significantly reduce the yield of the desired imidazole. These can arise from self-condensation of the starting materials or polymerization. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize these side reactions.

Question 2: I am observing multiple spots on my TLC during the synthesis of the imidazole ring. How can I identify the desired product and byproducts?

The presence of multiple spots on TLC is a common observation. The desired 2-(1H-imidazol-2-yl)acetic acid is a polar compound due to the carboxylic acid and the imidazole ring.

Identification and Purification Strategy:

  • Polarity: Your desired product should be one of the more polar spots on the TLC plate. It will likely have a low Rf value in a non-polar eluent system.

  • Staining: Imidazole compounds can often be visualized with specific stains, such as iodine vapor or a potassium permanganate solution.

  • Purification:

    • Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid and the basic nature of the imidazole ring for purification. Dissolve the crude product in a suitable organic solvent and extract with a weak base (e.g., saturated sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, will likely be required to elute the product.

Esterification of 2-(1H-imidazol-2-yl)acetic Acid

The second stage of the synthesis is the esterification of the carboxylic acid to the methyl ester. The Fischer-Speier esterification is a common method for this transformation.[2][3]

Question 3: My Fischer esterification of 2-(1H-imidazol-2-yl)acetic acid is giving a low yield of the methyl ester. What can I do to improve it?

The Fischer esterification is an equilibrium-controlled process.[2][4] To achieve a high yield, the equilibrium must be shifted towards the product side.

Key Optimization Parameters for Fischer Esterification:

ParameterRecommended ActionRationale
Methanol Use a large excess of methanol. It can often be used as the solvent for the reaction.According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[3]
Water Removal Ensure all reagents and glassware are dry. Consider using a drying agent like molecular sieves or a Dean-Stark apparatus to remove the water formed during the reaction.Water is a product of the reaction. Its removal will drive the equilibrium towards the formation of the ester.[2][4]
Acid Catalyst Use a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]
Reaction Time and Temperature Reflux the reaction mixture and monitor its progress by TLC. These reactions can sometimes require several hours to reach completion.[2]Higher temperatures increase the reaction rate, allowing the equilibrium to be reached faster.

Question 4: I am concerned about using harsh acidic conditions for the esterification due to the sensitive nature of my molecule. Are there milder alternatives?

Yes, if the strong acid and high temperatures of the Fischer esterification are a concern for your substrate, milder methods are available.

Alternative Esterification Methods:

  • Imidazole Carbamates: Reagents like methyl imidazole carbamate (MImC) can mediate the chemoselective esterification of carboxylic acids under milder conditions.[5][6] This method often proceeds at lower temperatures and can be more tolerant of other functional groups.[6] However, be aware that a potential side product is N-methylimidazole, which forms after the majority of the carboxylic acid has been consumed.[5]

  • Alkyl Halides with a Base: The carboxylate can be formed by treating the carboxylic acid with a non-nucleophilic base (e.g., potassium carbonate) and then reacted with an alkylating agent like methyl iodide. This Sₙ2 reaction avoids strongly acidic conditions.

Question 5: During the work-up of my esterification reaction, I am having trouble separating my product from the excess methanol and the acid catalyst. What is the best procedure?

A proper work-up procedure is critical for isolating the pure product.

Recommended Work-up Protocol:

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. The desired methyl ester will be in the organic layer. Repeat the extraction 2-3 times to maximize recovery.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

Question 6: My final product, this compound, is impure. What are the best methods for purification?

If the work-up procedure does not yield a product of sufficient purity, further purification is necessary.

Purification Techniques:

  • Column Chromatography: This is a highly effective method for purifying the final product. A silica gel column with a gradient eluent system, such as hexane/ethyl acetate or dichloromethane/methanol, can be used to separate the desired ester from any remaining starting material or byproducts.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of this compound.

Synthesis_Troubleshooting cluster_0 Part 1: Synthesis of 2-(1H-imidazol-2-yl)acetic Acid cluster_1 Part 2: Esterification to Methyl Ester Start_Acid Start: Imidazole Ring Formation Reaction_Acid Debus-Radziszewski Condensation Start_Acid->Reaction_Acid TLC_Acid Monitor by TLC Reaction_Acid->TLC_Acid Workup_Acid Aqueous Work-up TLC_Acid->Workup_Acid Check_Yield_Acid Check Yield & Purity Workup_Acid->Check_Yield_Acid Low_Yield_Acid Low Yield/Impure Check_Yield_Acid->Low_Yield_Acid No Good_Yield_Acid Good Yield & Purity Check_Yield_Acid->Good_Yield_Acid Yes Troubleshoot_Acid Troubleshoot: - Extend reaction time - Check stoichiometry - Optimize temperature Low_Yield_Acid->Troubleshoot_Acid Purify_Acid Purify: - Acid-Base Extraction - Column Chromatography Low_Yield_Acid->Purify_Acid Start_Ester Start: Fischer Esterification Good_Yield_Acid->Start_Ester Troubleshoot_Acid->Reaction_Acid Purify_Acid->Good_Yield_Acid Reaction_Ester Reflux with Methanol & Acid Catalyst Start_Ester->Reaction_Ester TLC_Ester Monitor by TLC Reaction_Ester->TLC_Ester Workup_Ester Neutralization & Extraction TLC_Ester->Workup_Ester Check_Yield_Ester Check Yield & Purity Workup_Ester->Check_Yield_Ester Low_Yield_Ester Low Yield/Impure Check_Yield_Ester->Low_Yield_Ester No Good_Yield_Ester Final Product: This compound Check_Yield_Ester->Good_Yield_Ester Yes Troubleshoot_Ester Troubleshoot: - Use excess methanol - Remove water - Consider milder methods Low_Yield_Ester->Troubleshoot_Ester Purify_Ester Purify: - Column Chromatography - Distillation Low_Yield_Ester->Purify_Ester Troubleshoot_Ester->Reaction_Ester Purify_Ester->Good_Yield_Ester

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 2-(1H-imidazol-2-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(1H-imidazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this polar, basic compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the successful isolation of your target molecule.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a polar molecule due to the presence of the imidazole ring and the ester functional group. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The basicity of the imidazole ring (pKa of the conjugate acid is approximately 7) is a critical factor influencing its interaction with the stationary phase in column chromatography.[2]

PropertyValue/DescriptionSignificance for Chromatography
Polarity HighRequires a relatively polar mobile phase for elution from normal-phase columns.
Basicity The imidazole ring is basic (pKa of conjugate acid ≈ 7).[1][2]Strong interaction with acidic silica gel, leading to peak tailing.
Potential for H-bonding The N-H of the imidazole ring can act as a hydrogen bond donor, and the nitrogens and carbonyl oxygen can act as acceptors.Influences solubility and interaction with the stationary phase.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound by column chromatography in a question-and-answer format.

Q1: My compound is streaking or "tailing" badly on the silica gel column. What is causing this and how can I fix it?

A1: Root Cause and Mitigation Strategies

Tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The primary cause is the strong interaction between the basic imidazole ring and the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, resulting in a "tailing" peak shape.

Here are several effective strategies to address this issue:

  • Incorporate a Basic Modifier in the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent can significantly improve peak shape.[3] A typical concentration is 0.1-1% (v/v). The basic modifier competes with your compound for the acidic sites on the silica gel, effectively masking them and allowing your compound to elute more symmetrically.[4]

  • Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with a solvent system containing 1-3% triethylamine.[5] This pre-treatment neutralizes the acidic sites on the silica.

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[6][7] It is available in acidic, neutral, and basic forms. For this application, neutral or basic alumina is recommended to avoid the strong acidic interactions that cause tailing.[7][8]

    • Reverse-Phase Silica: In reverse-phase chromatography, the most polar compounds elute first.[6] This can be an effective strategy for purifying highly polar compounds.

Q2: I'm having trouble getting my compound to move off the baseline, even with a highly polar solvent system. What should I do?

A2: Strategies for Eluting Highly Retained Compounds

If your compound is not eluting even with a polar mobile phase like 100% ethyl acetate, it indicates a very strong interaction with the stationary phase.

  • Increase Mobile Phase Polarity: A common next step is to introduce a more polar solvent like methanol into your mobile phase. A gradient of dichloromethane with an increasing percentage of methanol is often effective for polar compounds.[9] Be cautious, as using more than 10% methanol in your eluent can potentially dissolve some of the silica gel.[9]

  • Use a Mobile Phase with a Basic Modifier: As mentioned in Q1, adding a basic modifier like triethylamine or a solution of ammonia in methanol can help to reduce the strong interaction with the silica and promote elution.[9] A common mobile phase for stubborn amines is a mixture of dichloromethane and a 10% solution of ammonia in methanol.[9]

Q3: My yield after column chromatography is very low. Where is my compound going?

A3: Investigating Low Recovery

Low recovery can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be binding so strongly to the silica gel that it does not elute. This can be mitigated by using a less acidic stationary phase like neutral or basic alumina, or by deactivating the silica gel with triethylamine prior to use.[5][7]

  • Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive compounds.[10] To test for this, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared. If degradation is suspected, switching to a neutral stationary phase like alumina is recommended.[10]

  • Co-elution with an Unseen Impurity: An impurity that is not visible by your TLC visualization method might be co-eluting with your product, leading to impure fractions that are discarded, thus lowering the overall yield.

Q4: How should I load my sample onto the column?

A4: Wet vs. Dry Loading

For polar compounds like this compound, dry loading is often the superior method.

  • Wet Loading: This involves dissolving the sample in a minimal amount of the mobile phase and carefully adding it to the top of the column. This method is quick but can lead to band broadening and poorer separation if the sample is not very soluble in the initial, less polar mobile phase.[11]

  • Dry Loading: In this technique, the sample is dissolved in a suitable solvent, and then silica gel or another inert solid support is added to the solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the support. This powder is then carefully added to the top of the column. Dry loading prevents issues with sample solubility in the mobile phase and often results in sharper bands and better separation.[11]

Q5: I can't see my compound on the TLC plate. What visualization methods are effective for imidazole derivatives?

A5: Visualization Techniques for Imidazole Compounds

While some imidazole derivatives are UV active, this compound may not be strongly UV absorbent. Therefore, chemical stains are often necessary for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the imidazole ring. It typically produces yellow-brown spots on a purple background.[11][12]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing a wide range of organic compounds.[13] It is a non-destructive method, so other stains can be used afterward.

  • Phosphomolybdic Acid (PMA) Stain: This is another good general-purpose stain that visualizes a wide variety of functional groups, appearing as blue-green spots on a yellow background after heating.

III. Experimental Protocols

Protocol 1: Column Chromatography using Silica Gel with a Basic Modifier

This protocol is a good starting point for the purification of this compound.

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. A target Rf value for your compound should be around 0.2-0.3.

    • If tailing is observed on the TLC plate, add 0.5% triethylamine to the developing solvent and re-run the TLC.

  • Column Preparation:

    • Pack a glass column with silica gel using the "wet-packing" method with your chosen initial eluent.

    • Ensure the silica gel bed is well-settled and free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis (containing 0.5% triethylamine).

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound. A patent for a similar imidazoleacetic acid ester purification used a gradient of hexane/ethyl acetate followed by ethyl acetate/ethanol.[14] Another study on a related compound used an isocratic mixture of ethyl acetate and petroleum ether.[15]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC using your optimized TLC conditions and a suitable visualization stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Column Chromatography using Neutral Alumina

This protocol is an alternative for compounds that are sensitive to the acidic nature of silica gel.

  • TLC Analysis:

    • Use neutral alumina TLC plates to develop a suitable solvent system.

  • Column Preparation:

    • Dry pack the column with neutral alumina.[8]

    • Gently tap the column to ensure even packing.

    • Carefully add the initial eluent to the top of the column and allow it to percolate through the alumina until the entire column is wet.

  • Sample Loading:

    • Use the dry loading method as described in Protocol 1, but use neutral alumina instead of silica gel as the solid support.

  • Elution and Fraction Collection:

    • Elute the column with the solvent system determined from your alumina TLC analysis.

    • Collect and analyze fractions as described in Protocol 1.

IV. Visual Workflow and Logic Diagrams

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Silica or Alumina) Solvent Select Solvent System (e.g., Hexane/EtOAc) TLC->Solvent Modifier Add Basic Modifier? (e.g., 0.5% TEA) Solvent->Modifier Packing Pack Column (Silica or Alumina) Modifier->Packing Loading Sample Loading (Dry Loading Recommended) Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Monitor Monitor Fractions by TLC Collection->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Product Pure Product Evaporate->Product Troubleshooting_Logic cluster_tailing Issue: Peak Tailing cluster_retention Issue: High Retention cluster_yield Issue: Low Yield Start Problem Encountered Tailing Add Basic Modifier (TEA) Start->Tailing Polarity Increase Mobile Phase Polarity (MeOH) Start->Polarity Adsorption Check for Irreversible Adsorption Start->Adsorption Alumina Use Neutral/Basic Alumina Tailing->Alumina OR Deactivate Deactivate Silica Tailing->Deactivate OR Modifier2 Add Basic Modifier Polarity->Modifier2 AND/OR Degradation Test for Compound Degradation Adsorption->Degradation AND Alumina2 Use Neutral Alumina Degradation->Alumina2

References

identifying and minimizing byproducts in Methyl 2-(1H-imidazol-2-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of Methyl 2-(1H-imidazol-2-yl)acetate. It addresses common challenges, identifies potential byproducts, and offers scientifically grounded strategies for their minimization and elimination. The guide is structured in a user-friendly question-and-answer format to directly tackle issues encountered during experimentation.

Introduction

The synthesis of this compound, a key building block in the development of various pharmaceutical agents, can present unique challenges. The inherent reactivity of the imidazole ring and the lability of the acetate moiety necessitate precise control over reaction conditions to achieve high purity and yield. This support center is designed to serve as a practical field guide, offering insights into the mechanistic origins of common byproducts and providing actionable protocols to overcome synthetic hurdles.

Two principal synthetic routes are commonly employed for the preparation of this compound, each with its own set of potential side reactions. This guide will address both pathways.

Troubleshooting Guide & FAQs

Route A: From Imidazole-2-carboxaldehyde

This pathway typically involves the formation of an intermediate, such as a cyanohydrin or an azlactone, followed by subsequent transformation to the target ester.

Question 1: During the synthesis from imidazole-2-carboxaldehyde, I observe a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

Answer:

The dimeric byproduct you are likely observing is a result of a benzoin-type condensation, a common side reaction with aldehydes, including heteroaromatic aldehydes like imidazole-2-carboxaldehyde. In this reaction, two molecules of the aldehyde react in the presence of a nucleophilic catalyst (such as cyanide ions, if used in a subsequent step) or base to form an α-hydroxy ketone, in this case, 2-hydroxy-1,2-di(1H-imidazol-2-yl)ethan-1-one.

Causality: The C2 proton of the imidazole ring is acidic and can be abstracted under basic conditions, leading to the formation of a nucleophilic species that attacks another molecule of the aldehyde.

Minimization Strategies:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the initial steps involving the aldehyde to disfavor the condensation reaction, which typically has a higher activation energy.

  • pH Control: Ensure the reaction medium is not strongly basic. If a base is required, use a milder, non-nucleophilic base and add it slowly to the reaction mixture.

  • Order of Addition: Add the imidazole-2-carboxaldehyde slowly to the reaction mixture containing other reagents to maintain a low instantaneous concentration of the aldehyde, thereby reducing the likelihood of self-condensation.

Question 2: My final product is contaminated with 2-(1H-imidazol-2-yl)acetic acid. How can I avoid this?

Answer:

The presence of the corresponding carboxylic acid is a common issue and typically arises from the hydrolysis of the methyl ester product.

Causality: The ester is susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction workup or purification. The imidazole ring itself can participate in intramolecular catalysis of this hydrolysis.

Minimization Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous throughout the synthesis, especially during the esterification step.

  • Neutral Workup: During the workup, use a neutral wash (e.g., brine) instead of acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Purification: If the acid is already formed, it can often be removed by column chromatography. Alternatively, a mild, non-aqueous workup followed by distillation or crystallization of the product can be effective.

Route B: From 2-(Cyanomethyl)-1H-imidazole via Pinner Reaction

This route involves the acid-catalyzed reaction of the nitrile with methanol to form an intermediate imidate salt, which is then hydrolyzed to the desired ester.

Question 3: In the Pinner reaction of 2-(cyanomethyl)-1H-imidazole, I am isolating a significant amount of an amide byproduct, 2-(1H-imidazol-2-yl)acetamide. What is causing this?

Answer:

The formation of 2-(1H-imidazol-2-yl)acetamide is a known side reaction in the Pinner synthesis.[1][2][3] It arises from the hydrolysis of the intermediate imidate salt or rearrangement of the Pinner salt, particularly if reaction conditions are not carefully controlled.

Causality: The Pinner salt (the hydrochloride salt of methyl 2-(1H-imidazol-2-yl)acetimidate) is a reactive intermediate. The presence of any moisture can lead to its hydrolysis to the amide. Furthermore, the imidate salt is thermodynamically unstable and can rearrange to the more stable amide, a process that is often accelerated by heat.[1][2]

Minimization Strategies:

  • Strictly Anhydrous Conditions: The most critical factor is the exclusion of water. Use anhydrous methanol and solvents, and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Hydrogen chloride gas should be bubbled through the reaction mixture, rather than using aqueous HCl.

  • Low Temperature: Maintain a low temperature (typically below 10°C) throughout the reaction to prevent the thermal rearrangement of the Pinner salt to the amide.[1][2]

  • Control of Stoichiometry: An excess of alcohol can favor the formation of the desired ester over the amide.[1]

Question 4: I am observing the formation of what appears to be an orthoester byproduct. How can this be avoided?

Answer:

The formation of an orthoester, specifically 2,2,2-trimethoxy-1-(1H-imidazol-2-yl)ethane, can occur when the intermediate Pinner salt reacts with an excess of methanol.[1]

Causality: The imidate salt is susceptible to further nucleophilic attack by the alcohol. While this is a reversible process, under certain conditions, the orthoester can become a significant byproduct.

Minimization Strategies:

  • Stoichiometric Control: Use a controlled amount of methanol. While an excess is needed to drive the initial reaction, a large excess can promote orthoester formation.

  • Hydrolysis Step: During the workup, the careful addition of a limited amount of water will hydrolyze the orthoester back to the desired methyl ester, while minimizing hydrolysis of the product to the carboxylic acid.

Question 5: My final product contains unreacted 2-(cyanomethyl)-1H-imidazole. How can I improve the conversion?

Answer:

Incomplete conversion can be due to several factors related to the reaction conditions of the Pinner synthesis.

Troubleshooting Steps:

  • Acid Catalyst: Ensure a sufficient amount of anhydrous HCl gas has been passed through the reaction mixture. The acid is a catalyst, but it can be consumed by side reactions or lost from the system.

  • Reaction Time: The Pinner reaction can be slow at low temperatures. Allow for a sufficient reaction time, monitoring the progress by TLC or HPLC.

  • Reagent Purity: Ensure the starting 2-(cyanomethyl)-1H-imidazole is pure and dry. Impurities can interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(Cyanomethyl)-1H-imidazole

This protocol outlines a common method for preparing the nitrile precursor.

Materials:

  • 2-(Chloromethyl)-1H-imidazole hydrochloride

  • Sodium cyanide

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium cyanide (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pinner Reaction for this compound

Materials:

  • 2-(Cyanomethyl)-1H-imidazole

  • Methanol, anhydrous

  • Anhydrous Hydrogen Chloride (gas)

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve 2-(cyanomethyl)-1H-imidazole (1.0 eq) in anhydrous methanol (10-20 volumes) in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • Cool the solution to 0°C in an ice-salt bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours, maintaining the temperature below 10°C.

  • Seal the flask and stir the reaction mixture at 0-5°C for 24-48 hours.

  • Monitor the reaction by TLC for the disappearance of the starting nitrile.

  • Once the reaction is complete, remove the excess HCl by bubbling dry nitrogen through the solution.

  • Concentrate the reaction mixture under reduced pressure at a low temperature.

  • Add anhydrous diethyl ether to the residue to precipitate the product as its hydrochloride salt.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water, and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct NameMolecular FormulaLikely Route of FormationSuggested Analytical Technique for Identification
2-Hydroxy-1,2-di(1H-imidazol-2-yl)ethan-1-oneC₈H₈N₄O₂Route A: Benzoin-type condensationLC-MS, ¹H NMR
2-(1H-Imidazol-2-yl)acetic acidC₅H₆N₂O₂Route A & B: Hydrolysis of esterHPLC, ¹H NMR, IR (broad O-H stretch)
2-(1H-Imidazol-2-yl)acetamideC₅H₇N₃ORoute B: Pinner reaction side productLC-MS, ¹H NMR, IR (N-H and C=O stretches)
2,2,2-Trimethoxy-1-(1H-imidazol-2-yl)ethaneC₈H₁₄N₂O₃Route B: Pinner reaction with excess alcoholGC-MS, ¹H NMR

Visualization

Workflow for the Synthesis via Pinner Reaction

cluster_start Starting Material Preparation cluster_pinner Pinner Reaction cluster_workup Workup & Purification 2_chloromethyl_imidazole 2-(Chloromethyl)-1H-imidazole (Starting Material) Cyanomethylation Cyanomethylation 2_chloromethyl_imidazole->Cyanomethylation NaCN Sodium Cyanide NaCN->Cyanomethylation DMF DMF (Solvent) DMF->Cyanomethylation 2_cyanomethyl_imidazole 2-(Cyanomethyl)-1H-imidazole (Intermediate) Cyanomethylation->2_cyanomethyl_imidazole Pinner_Reaction Pinner Reaction 2_cyanomethyl_imidazole->Pinner_Reaction Anhydrous_MeOH Anhydrous Methanol Anhydrous_MeOH->Pinner_Reaction Anhydrous_HCl Anhydrous HCl (gas) Anhydrous_HCl->Pinner_Reaction Pinner_Salt Pinner Salt Intermediate (Hydrochloride) Pinner_Reaction->Pinner_Salt Hydrolysis Controlled Hydrolysis Pinner_Salt->Hydrolysis Neutralization Neutralization (e.g., NaHCO3) Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Final_Product This compound (Final Product) Purification->Final_Product

Caption: Synthetic workflow for this compound via the Pinner reaction.

Logical Relationship of Byproduct Formation in Pinner Reaction

Start 2-(Cyanomethyl)-1H-imidazole + MeOH + HCl Pinner_Salt Pinner Salt Intermediate Start->Pinner_Salt Pinner Reaction Desired_Ester This compound (Desired Product) Pinner_Salt->Desired_Ester Controlled Hydrolysis Amide_Byproduct 2-(1H-imidazol-2-yl)acetamide (Byproduct) Pinner_Salt->Amide_Byproduct Presence of H2O or High Temperature Orthoester_Byproduct Orthoester Byproduct Pinner_Salt->Orthoester_Byproduct Excess MeOH

Caption: Key reaction pathways and byproduct formation in the Pinner synthesis.

References

challenges in the N-alkylation of sterically hindered Methyl 2-(1H-imidazol-2-yl)acetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of sterically hindered Methyl 2-(1H-imidazol-2-yl)acetate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Steric Hindrance

The N-alkylation of imidazoles is a cornerstone reaction in medicinal chemistry, providing access to a vast range of biologically active compounds.[1] However, when the imidazole ring is substituted at the C2 position with a sterically demanding group, such as the methyl acetate moiety in this compound, the reaction becomes significantly more challenging. The substituent physically obstructs the approach of the alkylating agent to the adjacent ring nitrogens, leading to sluggish reactions, low yields, and undesired side products.[2][3] This guide will address these specific issues head-on, offering logical solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound derivatives so difficult?

A1: The primary challenge is steric hindrance . The bulky methyl acetate group at the C2 position creates a crowded environment around the N1 and N3 positions of the imidazole ring. This steric congestion physically impedes the approach of the alkylating agent, slowing down the reaction rate or preventing it from occurring under standard conditions.[2][3] Additionally, the electron-withdrawing character of the ester can slightly reduce the nucleophilicity of the imidazole nitrogens, further compounding the issue.[4][5]

Q2: What is regioselectivity and why is it a concern for this reaction?

A2: Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. The this compound is an unsymmetrical molecule, meaning its two nitrogen atoms (N1 and N3) are in different chemical environments. Alkylation can occur at either nitrogen, potentially leading to a mixture of two different products (regioisomers).[6][7] Separating these isomers can be difficult and reduces the yield of the desired product. The outcome of this competition is governed by a combination of steric and electronic factors.[6][8]

Q3: What are the most common side reactions during the N-alkylation of imidazoles?

A3: The most prevalent side reaction is the formation of a quaternary imidazolium salt . This occurs when an already N-alkylated imidazole product undergoes a second alkylation. This is especially common when using highly reactive alkylating agents (like methyl iodide or benzyl bromide) or when running the reaction for extended periods at high temperatures.[2]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Issue 1: Low to No Yield of the N-Alkylated Product

This is the most common problem, stemming directly from the sterically hindered nature of the substrate.

Possible Cause Troubleshooting Steps & Scientific Rationale
Insufficient Nucleophilicity of the Imidazole 1. Employ a Stronger Base: Standard bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the imidazole N-H. A stronger, non-nucleophilic base such as Sodium Hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) will generate a higher concentration of the more nucleophilic imidazolide anion, which is necessary to attack the electrophile.[2][4] 2. Ensure Anhydrous Conditions: Water can quench the strong base and the imidazolide anion. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
Severe Steric Hindrance 1. Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. Reactions that fail at room temperature may proceed at 80-100 °C or even higher in solvents like DMF or DMSO.[4] 2. Switch to a More Reactive Alkylating Agent: If an alkyl bromide or chloride is ineffective, consider using the corresponding iodide or, even better, a triflate (R-OTf). Triflates are exceptionally good leaving groups, making the alkylating agent far more electrophilic.[2] 3. Change the Reaction Mechanism: If conventional SN2 approaches fail, consider alternative methods that are more tolerant of steric bulk, such as the Mitsunobu reaction (using an alcohol instead of an alkyl halide) or Microwave-Assisted Synthesis to dramatically accelerate the reaction.[2][9]
Reagent Decomposition 1. Verify Reagent Stability: Ensure your alkylating agent and base are not degraded. Use freshly opened or purified reagents.[2] 2. Check Solvent Compatibility: Ensure your chosen solvent is stable under the reaction conditions (e.g., strong base, high temperature).
Issue 2: Formation of an Inseparable Mixture of N1 and N3 Regioisomers

Controlling the site of alkylation is critical for achieving a pure product.

Possible Cause Troubleshooting Steps & Scientific Rationale
Lack of Regiocontrol 1. Leverage Steric Hindrance: The alkylation will often favor the less sterically hindered nitrogen atom. If your alkylating agent is also bulky, this effect will be magnified, potentially leading to higher selectivity.[6][10] 2. Modify the Solvent and Base System: The choice of solvent and counter-ion from the base can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO can favor one isomer, while non-polar solvents like toluene might favor another. Experimenting with different base/solvent combinations (e.g., NaH in THF vs. K₂CO₃ in DMF) is a key optimization step.[11][12] 3. Employ a Protecting Group Strategy: For ultimate control, temporarily "block" one of the nitrogen atoms with a protecting group. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be directed to one nitrogen, allowing for selective alkylation of the other. The SEM group can then be removed under specific conditions.[13]
Issue 3: Significant Formation of Quaternary Imidazolium Salt

The formation of this doubly-alkylated byproduct consumes both your starting material and your desired product.

Possible Cause Troubleshooting Steps & Scientific Rationale
High Reactivity of Product/Alkylating Agent 1. Control Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents). Avoid using a large excess, which drives the reaction towards the quaternary salt.[2] 2. Lower the Reaction Temperature: Once the initial N-alkylation has occurred, lowering the temperature can reduce the rate of the second, undesired alkylation.[2] 3. Dilute the Reaction Mixture: Lowering the concentration of reactants can decrease the probability of the N-alkylated product encountering another molecule of the alkylating agent.[2]
Prolonged Reaction Time 1. Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Quench the reaction as soon as the starting imidazole is gone to prevent the over-alkylation of the product.[2]

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Hindered Imidazole

This protocol provides a robust starting point for optimization.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Highly Hindered Systems

An excellent alternative when alkyl halides fail. This method uses an alcohol as the alkyl source.

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise. Caution: DEAD and DIAD are hazardous.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and other byproducts.[2]

Visualization of Key Challenges

workflow Start Start: N-Alkylation of Hindered Imidazole Problem Low or No Yield? Start->Problem Base Increase Base Strength (e.g., NaH, DBU) Problem->Base Yes Regio Mixture of Regioisomers? Problem->Regio No Temp Increase Temperature (80-100 °C) Base->Temp Agent Use More Reactive Alkylating Agent (R-OTf) Temp->Agent Alternative Consider Alternative Method (Mitsunobu, Microwave) Agent->Alternative Success Successful Alkylation Alternative->Success Solvent Screen Solvents & Bases (DMF, THF) Regio->Solvent Yes Quat Quaternary Salt Formed? Regio->Quat No Protect Use Protecting Group Strategy Solvent->Protect Protect->Success Stoich Control Stoichiometry (1.1 eq Alkylating Agent) Quat->Stoich Yes Quat->Success No Monitor Monitor Reaction Closely (TLC/LC-MS) Stoich->Monitor Monitor->Success regioselectivity sub This compound N1-H N3 product_n1 N1-Alkylated Product (Major or Minor?) sub:n1->product_n1 Path A product_n3 N3-Alkylated Product (Major or Minor?) sub:n3->product_n3 Path B alkylating_agent Alkylating Agent (R-X) alkylating_agent->sub:f0 base Base base->sub:f0

References

preventing degradation of Methyl 2-(1H-imidazol-2-yl)acetate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(1H-imidazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. Our goal is to ensure the integrity and reproducibility of your experiments by maintaining the stability of your starting materials.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions we receive regarding the storage and handling of this compound.

Question Answer
What is the optimal storage temperature for this compound? For long-term storage, we recommend maintaining the compound at 2-8°C in a tightly sealed container.[1]
My solid this compound has changed color. What does this mean? A change in color, such as yellowing or browning, is a strong indicator of chemical degradation.[2] This is often due to oxidation or photodegradation. We advise preparing a fresh solution from a new, unopened stock if possible.
Is it necessary to protect the compound from light? Yes. Imidazole-containing compounds can be sensitive to light, leading to photodegradation.[3][4][5][6] Always store the solid and any solutions in amber vials or wrap the container with aluminum foil.
Can I store solutions of this compound? While solid storage is preferred for long-term stability, if you must store solutions, use an anhydrous, aprotic solvent and keep it at 2-8°C, protected from light.[7] Be aware that the stability in solution is significantly reduced.
What solvents should I avoid for long-term storage of solutions? Avoid aqueous solutions, especially those with an acidic or basic pH, as this can catalyze the hydrolysis of the methyl ester.[8][9][10] Also, avoid protic solvents like methanol or ethanol for prolonged storage.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a more detailed approach to troubleshooting specific problems you may encounter during your experiments.

Issue 1: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

Question: When analyzing my sample of this compound, I observe additional, unexpected peaks that were not present in a freshly prepared standard. What could be the origin of these peaks?

Answer: The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products.[2] The two primary culprits are hydrolysis and oxidation.

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, which would result in the formation of 2-(1H-imidazol-2-yl)acetic acid. This reaction is accelerated by the presence of water and can be catalyzed by acidic or basic conditions.[8][9][10]

  • Oxidation: The imidazole ring can be susceptible to oxidation, leading to a variety of degradation products.[5][6] This can be initiated by exposure to air (oxygen) and light.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure that your solvents are anhydrous and free from acidic or basic contaminants.

  • Inert Atmosphere: When preparing solutions for long-term storage or for sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study by intentionally exposing your compound to acidic, basic, oxidative, and photolytic conditions. This will help you identify the retention times of the potential degradants.[11]

Issue 2: Inconsistent Experimental Results

Question: I am getting inconsistent results in my biological assays or chemical reactions using this compound from different batches or stored for different lengths of time. Why is this happening?

Answer: Lack of reproducibility is a common consequence of using a degraded starting material.[2] The effective concentration of your active compound is likely lower than expected due to the presence of impurities.

Troubleshooting Steps:

  • Purity Check: Before use, always check the purity of your this compound, especially if it has been stored for an extended period. A quick analytical test (e.g., HPLC, LC-MS) can confirm its integrity.

  • Standardized Solution Preparation: Prepare fresh solutions for your experiments whenever possible. If you must use a stock solution, ensure it has been stored under the recommended conditions (see below) and for a limited time.

  • First-In, First-Out: Practice good laboratory inventory management by using the oldest stock of the compound first.

Understanding the "Why": Key Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. For this compound, the primary pathways are hydrolysis of the ester and oxidation/photodegradation of the imidazole ring.

Hydrolysis of the Methyl Ester

The ester group is susceptible to cleavage by water, a reaction known as hydrolysis. This process can be significantly accelerated by the presence of acids or bases.[8][9][10]

G cluster_hydrolysis Ester Hydrolysis Methyl_ester This compound Carboxylic_acid 2-(1H-imidazol-2-yl)acetic acid Methyl_ester->Carboxylic_acid H₂O (Acid or Base catalyst) Methanol Methanol Methyl_ester->Methanol H₂O (Acid or Base catalyst)

References

side reactions of the imidazole ring in Methyl 2-(1H-imidazol-2-yl)acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-(1H-imidazol-2-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This guide provides in-depth answers to frequently encountered challenges, focusing on the stability and side reactions of the imidazole ring and the methyl ester functionality under acidic conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic side reactions I should be aware of when using this compound?

When working with this compound under acidic conditions, the primary side reactions of concern are not typically destructive to the imidazole ring itself, which is robustly aromatic. Instead, the issues arise from the interaction between the imidazole and the adjacent methyl acetate group. The main side reactions include:

  • Protonation of the Imidazole Ring: The most fundamental reaction in an acidic medium is the protonation of the sp2-hybridized nitrogen atom (N-3) of the imidazole ring. This forms a positively charged imidazolium cation.[1] This is an equilibrium-driven process and is the first step that precedes other potential side reactions.

  • Intramolecular Acid-Catalyzed Hydrolysis of the Methyl Ester: The protonated imidazolium ring can act as an intramolecular general acid catalyst, accelerating the hydrolysis of the adjacent methyl ester to the corresponding carboxylic acid.[2] This reaction is particularly relevant in aqueous acidic solutions, especially at pH ranges of 2-4.

  • Intramolecular General Base-Catalyzed Hydrolysis: Near neutral pH, the unprotonated imidazole ring can function as a general base to catalyze the hydrolysis of the ester.[2][3] This is an important consideration if the pH of the reaction mixture drifts upwards.

Q2: My primary reaction requires acidic conditions, but I am observing significant hydrolysis of the methyl ester. How can I mitigate this?

This is a common challenge due to the intramolecular catalytic effects of the imidazole ring. Here are several strategies to minimize ester hydrolysis:

  • Choice of Acid and Solvent: Whenever possible, use non-aqueous acidic conditions. For example, using HCl in methanol or dioxane can provide the necessary acidity without the water required for hydrolysis. If water is unavoidable, using stronger acidic conditions (e.g., 1.5 N HCl) can sometimes surprisingly complete the primary reaction faster than the hydrolysis, whereas weak acids like acetic acid might lead to inhibition or slower, more problematic hydrolysis.[4]

  • Temperature Control: Hydrolysis is temperature-dependent. Running your reaction at the lowest possible temperature that still allows for the desired transformation will significantly reduce the rate of ester cleavage.

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Unnecessarily long reaction times will favor the thermodynamically stable hydrolyzed product.

  • Protecting Groups: In complex syntheses where the ester must be preserved through multiple acidic steps, consider using a more robust ester, such as a tert-butyl ester, which is stable to many acidic conditions but can be cleaved orthogonally.

Q3: Could the imidazole ring itself degrade or open under acidic conditions?

The imidazole ring is aromatic and generally very stable under a wide range of acidic conditions. Ring-opening is not a common side reaction. However, extreme conditions could potentially lead to degradation. For instance, while not a strictly acidic reaction, treatment with benzoyl chloride in the presence of a base can lead to ring opening, indicating that the ring's integrity is not absolute.[5] Some imidazolium salts are used to catalyze the ring-opening of other molecules like epoxides, but this does not involve the destruction of the imidazole ring itself.[1][6] For most standard organic synthesis applications, even with strong acids like HCl or H2SO4 at moderate temperatures, the imidazole core of this compound will remain intact.

Q4: Is decarboxylation a potential side reaction?

Decarboxylation is not a direct side reaction of the ester, but it can become a concern if the ester is first hydrolyzed to the carboxylic acid (2-(1H-imidazol-2-yl)acetic acid). While imidazole-2-acetic acid itself is relatively stable, related imidazole carboxylic acids have been shown to undergo decarboxylation under specific conditions, such as heating in certain solvents or in the presence of acetic anhydride.[7] Therefore, if your reaction involves prolonged heating under acidic conditions that also promote hydrolysis, subsequent decarboxylation of the resulting carboxylic acid is a plausible, albeit likely minor, degradation pathway.

Troubleshooting Guide

Problem: Low Yield and a Polar Byproduct Detected by TLC/LC-MS

If you are experiencing low yields of your desired product and detecting a more polar byproduct that doesn't move far from the baseline on a normal-phase TLC plate, it is highly probable that you are forming 2-(1H-imidazol-2-yl)acetic acid via ester hydrolysis.

Troubleshooting Workflow:

troubleshooting_low_yield start Low Yield & Polar Byproduct Observed check_hydrolysis Hypothesis: Ester Hydrolysis Confirm byproduct mass (+14 Da vs product, -14 Da vs starting material) start->check_hydrolysis step1 Step 1: Minimize Water - Use anhydrous solvents - Switch to gaseous HCl in organic solvent check_hydrolysis->step1 step2 Step 2: Reduce Temperature - Run reaction at 0°C or below - Record impact on reaction time vs. byproduct formation step1->step2 step3 Step 3: Optimize Reaction Time - Monitor reaction frequently (e.g., every 30 mins) - Quench immediately upon completion step2->step3 step4 Step 4: Re-evaluate Acid Choice - Is a weaker/stronger acid more selective? - Consider Lewis acids in aprotic solvents step3->step4 outcome_success Yield Improved step4->outcome_success If successful outcome_fail Issue Persists Consider alternative synthetic route or protecting group strategy step4->outcome_fail If unsuccessful

Caption: Troubleshooting workflow for low yield due to ester hydrolysis.

Detailed Steps:

  • Confirm Hydrolysis: First, confirm the identity of the byproduct. The mass of the hydrolyzed carboxylic acid will be 14 units less than the starting methyl ester.

  • Solvent and Reagent Purity: Ensure all your solvents and reagents are anhydrous. Use freshly dried solvents and consider using gaseous HCl dissolved in an organic solvent instead of aqueous HCl.

  • Temperature Reduction: Lowering the reaction temperature is one of the most effective ways to slow down the hydrolysis side reaction.

  • Time Optimization: Do not let the reaction run longer than necessary. A time-course study to find the optimal balance between product formation and byproduct accumulation is highly recommended.

Reaction Mechanisms: The Role of the Imidazole Ring

Understanding the mechanistic pathways is key to controlling the reactivity of this compound.

Protonation of the Imidazole Ring

Under acidic conditions, the lone pair on the N-3 nitrogen is protonated, creating a resonance-stabilized imidazolium cation.

Caption: Protonation of the imidazole ring in acidic media. (Note: Actual chemical structures would be depicted in a full implementation)

Intramolecular Acid-Catalyzed Ester Hydrolysis

The protonated imidazolium ring acts as a general acid, donating a proton to the carbonyl oxygen of the ester, which activates it for nucleophilic attack by water.

acid_hydrolysis A Protonated Imidazolium Ester B Water attacks activated carbonyl A->B H₂O C Tetrahedral Intermediate B->C D Proton transfer and elimination of Methanol C->D E Carboxylic Acid Product D->E - CH₃OH

Caption: Pathway for intramolecular acid-catalyzed hydrolysis.

Experimental Protocol: N-Alkylation under Mildly Acidic Conditions

This protocol describes a reaction where the ester functionality is intended to be preserved.

Objective: To perform an N-alkylation on a substrate using this compound in the presence of a mild acid catalyst, while minimizing ester hydrolysis.

Materials:

  • This compound

  • Substrate with a leaving group (e.g., a primary alkyl bromide)

  • Anhydrous Acetonitrile (CH3CN)

  • Mild Acid Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid monohydrate, PTSA)

  • Anhydrous Sodium Bicarbonate (NaHCO3) for quench

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the alkyl bromide substrate (1.1 eq).

  • Add anhydrous acetonitrile to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add a catalytic amount of PTSA (0.05 - 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Upon completion (typically 4-12 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting this Protocol:

  • If ester hydrolysis is observed:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Reduce the amount of PTSA or switch to a non-protic Lewis acid.

    • Run the reaction at 0°C.

  • If the reaction is sluggish:

    • Slightly warming the reaction (e.g., to 40°C) may be necessary, but monitor for hydrolysis carefully.

    • Consider a more polar aprotic solvent like DMF, but be aware it is harder to remove.

Quantitative Data Summary

ConditionRole of Imidazole RingRelative Rate of Ester HydrolysisReference
pH 2-4 General Acid Catalyst (as Imidazolium)Enhanced (up to 150-fold for some systems)[2]
pH ~7 General Base Catalyst (as Neutral Imidazole)Significantly Enhanced (up to 10,000-fold)[2]
Mildly Acidic (e.g., AcOH/H₂O) Potential Inhibitor (via H-bonding)Can be inhibited compared to stronger acids[4]
Strongly Acidic (e.g., >1.5N HCl) Standard Acid Hydrolysis DominatesFast, may outpace other reactions[4]

References

Technical Support Center: Improving Regioselectivity in Reactions of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing regioselectivity in reactions involving Methyl 2-(1H-imidazol-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the site of reactivity on this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the reactivity of this compound.

Q1: Why am I getting a mixture of N1 and N3 alkylated products?

A1: This is the most frequent challenge and arises from the inherent chemical nature of the imidazole ring. The un-alkylated imidazole exists as a mixture of two rapidly equilibrating tautomers where the N-H proton resides on either nitrogen. Both nitrogen atoms are nucleophilic and can attack an electrophile (like an alkyl halide), leading to a mixture of N1 and N3 substituted regioisomers.[1][2] The relative rates of reaction at each nitrogen are influenced by a subtle interplay of steric and electronic factors, which can be difficult to control without a deliberate strategy.[3]

Q2: Which nitrogen is electronically favored for substitution?

A2: The substituent at the C2 position, in this case, the methyl acetate group (-CH2COOCH3), is moderately electron-withdrawing. Electron-withdrawing groups on an imidazole ring tend to decrease the nucleophilicity of the adjacent nitrogen atoms through an inductive effect.[3] In the case of this compound, both N1 and N3 are adjacent to the C2 substituent. However, when considering the tautomers, the electronic deactivation makes the protonated form less reactive. In reactions involving the deprotonated imidazolate anion (formed with a strong base), electronic effects are less dominant than steric hindrance.[3]

Q3: How does my choice of base impact the N1/N3 product ratio?

A3: The base is a critical control element.

  • Strong, Non-Nucleophilic Bases (e.g., NaH, KH): These bases completely deprotonate the imidazole to form a single, resonance-stabilized imidazolate anion. In this state, the reaction becomes a straightforward S_N2 attack by the anion on the electrophile. The regioselectivity is then primarily dictated by steric hindrance—the electrophile will preferentially attack the less sterically crowded nitrogen.[4]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) or Neutral Conditions: Under these conditions, deprotonation is incomplete, and the reaction proceeds on the neutral imidazole tautomers. The outcome is a complex function of the tautomer equilibrium, the relative nucleophilicity of each nitrogen in the respective tautomers, and steric effects.[3][5] This often leads to poorer regioselectivity.

Q4: Can I selectively functionalize the C4 or C5 positions of the ring?

A4: Yes, but it typically requires protecting the ring nitrogens first to prevent competing N-functionalization. The C5 position of the imidazole ring is generally the most electron-rich and susceptible to electrophilic attack.[1][6] The C2 proton is the most acidic, but since this position is already substituted in your molecule, direct C-H activation at C5 becomes a viable strategy.[6] Palladium-catalyzed C-H arylation methods have been developed, but success hinges on using an appropriate N-protecting group, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, which can also help direct the metalation.[6]

Section 2: Troubleshooting Guide: N-Alkylation Reactions

Primary Issue: Your N-alkylation of this compound is producing a nearly 1:1 mixture of N1 and N3 regioisomers, leading to low yields of the desired product and difficult purification.

Root Cause Analysis & Decision Pathway

The following diagram outlines a logical approach to troubleshooting and optimizing your reaction.

G start Poor N-Alkylation Regioselectivity check_sterics Evaluate Steric Hindrance of Electrophile start->check_sterics check_conditions Analyze Reaction Conditions (Base/Solvent) start->check_conditions is_bulky Is electrophile bulky? check_sterics->is_bulky is_base_strong Is a strong, non-nucleophilic base (e.g., NaH) used? check_conditions->is_base_strong is_bulky->check_conditions Yes solution_protect Implement Protecting Group Strategy is_bulky->solution_protect No solution_conditions Switch to Strong Base (NaH) in Aprotic Solvent (THF/DMF) is_base_strong->solution_conditions No is_base_strong->solution_protect Yes (If selectivity is still poor) solution_sterics Increase Steric Bulk of Electrophile

Caption: Decision flowchart for troubleshooting poor regioselectivity.

Solution Pathway 1: Exploiting Steric Hindrance

The most direct way to influence regioselectivity without changing the core reaction mechanism is to leverage sterics. The methyl acetate group at C2 creates a degree of steric hindrance. By using a larger, bulkier electrophile, you can amplify this effect, forcing the reaction to occur at the more accessible nitrogen.

Alkylating AgentRelative Steric BulkExpected SelectivityRationale
Methyl iodide (MeI)SmallLowSmall size allows approach to either nitrogen with minimal steric penalty.[3]
Benzyl bromide (BnBr)MediumModerateIncreased bulk begins to favor the less hindered nitrogen.
Trityl chloride (TrCl)Very LargeHighExtreme bulk provides excellent selectivity for the less hindered position. Often used as a protecting group for this reason.[7]
Iso-propyl bromideMediumModerateBranching increases effective steric bulk compared to a linear chain.

Recommendation: If your synthesis allows, switch to an electrophile with greater steric bulk. If the specific alkyl group is required and is small, this strategy is not viable, and you should proceed to Pathway 2 or 3.

Solution Pathway 2: Optimizing Reaction Conditions

As discussed in the FAQs, moving from weak-base or neutral conditions to a strong-base protocol is the single most effective change to improve regioselectivity. This shifts the reaction from a complex equilibrium-driven process to a sterically-controlled S_N2 reaction.

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Causality
Base K₂CO₃, Cs₂CO₃, Et₃NNaH, KH, LiHMDS Strong bases ensure full deprotonation to the imidazolate anion, simplifying the reactive species.[4]
Solvent Protic (Ethanol, Methanol)Aprotic (THF, DMF) Aprotic solvents are required for strong bases like NaH and better solvate the transition state of an S_N2 reaction.[5]
Temperature Varies0 °C to RTStarting at a lower temperature for the deprotonation and addition of the electrophile can improve selectivity by minimizing side reactions.

Recommendation: Employ sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Solution Pathway 3: The Protecting Group Strategy (Highest Reliability)

For syntheses that demand a single, pure regioisomer, especially on a large scale, the protecting group strategy is the most robust and reliable approach. This multi-step process involves:

  • Protection: Introduce a protecting group that selectively blocks one of the ring nitrogens.

  • Alkylation: Perform the alkylation reaction on the remaining, unblocked nitrogen.

  • Deprotection: Remove the protecting group to reveal the desired N-alkylated product.

The trityl (triphenylmethyl, Tr) group is an excellent choice due to its large steric bulk, which directs its own installation with high regioselectivity, and its lability to mild acidic conditions for easy removal.[7]

G Start Methyl 2-(1H-imidazol- 2-yl)acetate Protect Step 1: N-Protection (TrCl, Et3N, DCM) Start->Protect Protected_Inter N-Trityl Intermediate (Single Regioisomer) Protect->Protected_Inter Alkylate Step 2: N-Alkylation (NaH, then R-X) Protected_Inter->Alkylate Alkylated_Inter Fully Substituted Intermediate Alkylate->Alkylated_Inter Deprotect Step 3: Deprotection (Mild Acid, e.g., TFA/DCM) Alkylated_Inter->Deprotect Final_Product Desired N-Alkylated Product (Single Isomer) Deprotect->Final_Product

Caption: Workflow for the protecting group strategy.

This protocol is a representative example. Reagent quantities should be calculated based on the starting material's molecular weight and desired scale.

Part A: N-Tritylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N) (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (TrCl) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-trityl protected intermediate. The trityl group's bulk will favor substitution at the less hindered nitrogen.

Part B: N-Methylation

  • Dissolve the N-trityl intermediate (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in portions. Caution: Gas evolution (H₂).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically used directly in the next step.

Part C: Trityl Deprotection

  • Dissolve the crude product from Part B in DCM.

  • Add a solution of 10-20% trifluoroacetic acid (TFA) in DCM dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours, monitoring the cleavage of the trityl group by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final, single-isomer N1-methyl product.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Methyl 2-(1H-imidazol-2-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address frequent issues with in-depth, scientifically grounded solutions, troubleshooting protocols, and preventative strategies.

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1][2] While several synthetic routes to imidazole derivatives exist, scaling these processes often introduces challenges related to yield, purity, and process control.[3][4] This guide provides practical, field-proven insights to ensure a robust and efficient scale-up.

General Synthetic Workflow

A common approach to synthesizing imidazole acetic acid derivatives involves building the imidazole ring from acyclic precursors or modifying a pre-existing imidazole core. One established method involves the reaction of a 4-haloacetoacetic acid ester with an amidine, which cyclizes to form the desired imidazole ring system.[5] The workflow below illustrates a generalized concept for this type of synthesis.

G cluster_0 Step 1: Reagent Preparation & Reaction Setup cluster_1 Step 2: Controlled Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Charge Reactor with Solvent and Amidine C Controlled Addition of Haloacetate Solution (Monitor Temperature) A->C B Prepare Solution of Methyl 4-haloacetoacetate B->C D Reaction Aging (Monitor by HPLC/TLC) C->D E Quench Reaction D->E F Phase Separation & Aqueous Extraction E->F G Solvent Swap & Crude Product Isolation F->G H Crystallization or Acid/Base Purification G->H I Filtration, Washing, & Drying H->I J Final Product: This compound I->J

Caption: Generalized workflow for imidazole acetate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up synthesis in a question-and-answer format.

Q1: We are experiencing significantly lower yields upon scaling up. What are the common causes and how can we fix this?

A1: Root Causes & Mitigation Strategies

Lower yields during scale-up are often multifactorial, stemming from issues with thermal management, mixing efficiency, and reaction kinetics that are not apparent at the bench scale.

  • Causality:

    • Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate or apply heat efficiently. Exothermic reactions can lead to "hot spots," promoting side-product formation and degradation.

    • Inefficient Mixing: Inadequate agitation in large reactors can lead to localized concentration gradients of reagents, resulting in incomplete reactions and the formation of impurities.[3]

    • Reagent Addition Rate: A reagent addition that is instantaneous on a small scale can take a significant amount of time in a large reactor, altering the reaction kinetics and potentially favoring undesired reaction pathways.

  • Troubleshooting & Protocol Adjustments:

    • Optimize Thermal Control:

      • Action: Profile the reaction calorimetry on a small scale (e.g., using an RC1 calorimeter) to understand the heat flow.

      • Scale-Up: Ensure the plant reactor has sufficient cooling/heating capacity. Implement a controlled addition protocol for key reagents to manage the rate of heat generation.

    • Improve Agitation:

      • Action: Select an appropriate impeller type (e.g., pitched-blade turbine for homogenization, Rushton turbine for dispersion) and optimize the agitation speed (RPM). Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting mixing performance.

    • Controlled Reagent Dosing:

      • Action: Instead of adding reagents in one portion, use a dosing pump or a pressure-equalized dropping funnel for controlled, subsurface addition over a calculated period. This maintains a low instantaneous concentration of the added reagent, minimizing side reactions.

ParameterLab Scale (1 L)Pilot Scale (100 L)Recommendation
Addition Time ~5 minutes1-2 hoursMaintain a consistent molar ratio per unit time.
Temp. Control Heating mantle/ice bathJacketed reactor with thermal fluidProfile exotherm; ensure jacket fluid is at the correct starting temperature.
Agitation Magnetic stir barOverhead mechanical stirrerMatch tip speed or power per unit volume for consistent mixing.
Q2: Our final product is contaminated with impurities that are difficult to separate. What are they and how can we prevent them?

A2: Identifying and Preventing Common Impurities

Impurity profiles often change upon scale-up. Understanding potential side reactions is key to prevention. The synthesis of structurally related imidazole intermediates is known to produce numerous process-related impurities.[6]

  • Causality:

    • Side Reactions: The starting materials for imidazole synthesis, such as dicarbonyl compounds and aldehydes, can participate in various condensation and polymerization reactions if conditions are not tightly controlled.[1][7]

    • Over-alkylation/Acylation: If the synthesis involves modification of the imidazole ring, reaction can sometimes occur at undesired positions.

    • Product Degradation: The imidazole ring is generally stable but can be susceptible to strong oxidizing agents, while the ester moiety is prone to hydrolysis.[7][8]

  • Potential Impurities and Prevention:

Potential ImpuritySourcePrevention Strategy
Polymeric Byproducts Self-condensation of aldehyde or glyoxal precursors.Maintain lower temperatures during reaction; ensure efficient mixing to avoid localized high concentrations.
Unreacted Starting Materials Incomplete reaction due to poor mixing or stoichiometry.Increase reaction time/temperature moderately; confirm stoichiometry with calibrated scales; use HPLC to monitor reaction completion.
Hydrolysis Product (Imidazole Acetic Acid) Exposure of the methyl ester to water, especially under acidic or basic conditions during work-up.Use anhydrous solvents; perform work-up at lower temperatures; minimize exposure to strong acids/bases.
  • Self-Validating Protocol for Purity Control:

    • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, TLC) during the reaction to monitor the consumption of starting materials and the formation of the product and key impurities.

    • Stoichiometric Precision: On a large scale, ensure all reagents are accurately charged by weight or using calibrated flow meters.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen) to prevent oxidative side reactions.

Q3: Column chromatography is not feasible for our multi-kilogram scale. What are robust, scalable purification strategies?

A3: Scalable Purification Workflows

Moving away from chromatography requires leveraging the physicochemical properties of the target molecule. The basicity of the imidazole nitrogen is a key handle for purification.

  • Causality: this compound is a polar molecule with a basic nitrogen atom, making it amenable to purification by crystallization or acid-base extraction. Direct precipitation or crystallization is often hampered by impurities that act as crystallization inhibitors.

  • Alternative Purification Protocols:

    • Protocol 1: Acid-Base Extraction

      • Principle: This method separates the basic product from non-basic or weakly basic impurities.

      • Steps:

        • Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether).

        • Extract the organic solution with a stoichiometric amount of dilute aqueous acid (e.g., 1M HCl, 10% Citric Acid). The product will form a salt and move to the aqueous layer.

        • Separate the layers. The organic layer now contains non-basic impurities.

        • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining impurities.

        • Slowly add a base (e.g., saturated NaHCO₃, dilute NaOH) to the aqueous layer with vigorous stirring until the pH is neutral or slightly basic (pH 7-8).

        • The free base product will precipitate out or can be extracted with a fresh portion of organic solvent.

        • The final organic solution can be concentrated and crystallized. A similar acid-base treatment has been shown to yield high-purity imidazole intermediates.[9]

    • Protocol 2: Recrystallization

      • Principle: This is the most common and cost-effective method for purifying solids at scale, provided a suitable solvent system can be identified.

      • Steps:

        • Solvent Screen: Test a range of solvents (e.g., Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures with water or heptane) on a small scale to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures.

        • Dissolution: Charge the crude product to a clean reactor and add the chosen solvent. Heat the mixture with stirring until all the solid dissolves.

        • Controlled Cooling: Cool the solution slowly. Slow cooling promotes the growth of larger, purer crystals. Seeding with a small amount of pure product can be beneficial.

        • Isolation: Once crystallization is complete, filter the solid, wash the cake with cold, fresh solvent to remove residual mother liquor, and dry under vacuum.

G Start Crude Product (Solid or Oil) IsSolid Is the crude a solid? Start->IsSolid SolventScreen Perform Solvent Screen for Recrystallization IsSolid->SolventScreen Yes AcidBase Perform Acid-Base Extraction IsSolid->AcidBase No (Oil) GoodSystem Good System Found? SolventScreen->GoodSystem Recrystallize Scale-Up Recrystallization GoodSystem->Recrystallize Yes GoodSystem->AcidBase No FinalProduct Pure Product Recrystallize->FinalProduct AcidBase->Recrystallize

Caption: Decision workflow for scalable purification.

Q4: What are the recommended storage and handling conditions for the final product?

A4: Ensuring Long-Term Stability

Product stability is critical for ensuring quality and shelf-life. Esters can be sensitive to hydrolysis, and imidazoles, while generally robust, should be protected from harsh conditions.

  • Causality: The primary degradation pathways are hydrolysis of the methyl ester to the corresponding carboxylic acid and potential slow oxidation or moisture uptake over time. The stability of imidazole derivatives can be a concern, requiring careful optimization.[8]

  • Storage and Handling Recommendations:

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents slow oxidation and minimizes exposure to atmospheric moisture.
Container Use tightly sealed, opaque containers (e.g., amber glass bottles or lined drums).Protects from moisture and light.
Handling Use standard Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhaling dust.Ensures operator safety and prevents contamination of the product.

References

Technical Support Center: Purification of Crude Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(1H-imidazol-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered after the initial synthesis of this important heterocyclic intermediate. We will explore the causal logic behind purification strategies and provide detailed, field-proven protocols to help you achieve high-purity material for your downstream applications.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.

Issue 1: My crude ¹H NMR spectrum shows multiple imidazole signals and unidentifiable peaks.

Probable Cause: The most common issues are the presence of unreacted starting materials, formation of regioisomeric byproducts, or residual solvents and reagents. The synthesis of imidazole derivatives can often result in complex mixtures requiring robust purification.[1]

Solution Strategy: A multi-step purification approach is recommended, starting with a liquid-liquid extraction to remove bulk impurities, followed by chromatography for fine separation.

Workflow Diagram: General Purification Strategy

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Dissolve in EtOAc Concentrate Concentrate Organic Layer Extraction->Concentrate TLC TLC Analysis Concentrate->TLC Column Column Chromatography TLC->Column Select solvent system Combine Combine Pure Fractions Column->Combine Recrystallize Recrystallization (Optional) Combine->Recrystallize Analysis Purity Analysis (NMR, HPLC) Recrystallize->Analysis G Start Tailing Observed on Silica TLC Option1 Modify Mobile Phase Start->Option1 Option2 Change Stationary Phase Start->Option2 AddBase Add 0.5-1% Triethylamine (TEA) or Pyridine to Eluent Option1->AddBase UseAlumina Use Neutral or Basic Alumina Option2->UseAlumina Result1 Improved Peak Shape AddBase->Result1 Result2 Reduced Tailing UseAlumina->Result2

References

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 2-(1H-imidazol-2-yl)acetate and its N-Alkylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of Methyl 2-(1H-imidazol-2-yl)acetate with its N-methyl and N-ethyl derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic shifts that occur upon N-alkylation of the imidazole ring. This comparison is crucial for researchers in medicinal chemistry and drug development, where such derivatives are common scaffolds. While direct experimental spectra for these specific compounds are not widely available in public databases, this guide synthesizes data from closely related analogues and first principles to provide a robust predictive framework. Furthermore, detailed experimental protocols for synthesis and spectroscopic analysis are provided to enable researchers to generate and validate these findings.

Introduction: The Significance of Imidazole Acetates

This compound and its N-alkylated counterparts are valuable building blocks in the synthesis of a wide array of pharmaceutical compounds. The imidazole moiety is a key component in many biologically active molecules, including the essential amino acid histidine. N-alkylation of the imidazole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, influencing their solubility, metabolic stability, and receptor binding affinity.

A thorough understanding of the spectroscopic characteristics of these compounds is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This guide will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), highlighting the key differences between the parent compound and its N-alkylated derivatives.

Synthesis of this compound and its N-Alkylated Derivatives

The synthesis of the title compounds can be readily achieved through established synthetic routes. The following protocols provide a reliable method for their preparation in a laboratory setting.

Synthesis of this compound (1)

The parent compound can be synthesized from 2-imidazolecarboxaldehyde.

Step 1: Oxidation of 2-imidazolecarboxaldehyde to 2-imidazolecarboxylic acid. This can be achieved using a mild oxidizing agent such as silver oxide (Ag₂O) in an aqueous solution of sodium hydroxide.

Step 2: Esterification of 2-imidazolecarboxylic acid. The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like sulfuric acid, to yield this compound.

N-Alkylation of this compound (2 and 3)

N-alkylation of the imidazole ring is typically performed by reacting the parent compound with an appropriate alkyl halide in the presence of a base.

  • Synthesis of Methyl 2-(1-methyl-1H-imidazol-2-yl)acetate (2): this compound is treated with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic polar solvent like acetonitrile or DMF.

  • Synthesis of Methyl 2-(1-ethyl-1H-imidazol-2-yl)acetate (3): Similarly, the N-ethyl derivative is synthesized using an ethylating agent like ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br) under similar reaction conditions.

Synthesis cluster_synthesis Synthetic Pathway Imidazole_Aldehyde 2-Imidazolecarboxaldehyde Imidazole_Acid 2-Imidazolecarboxylic acid Imidazole_Aldehyde->Imidazole_Acid 1. Ag₂O, NaOH 2. H₃O⁺ Parent_Ester This compound (1) Imidazole_Acid->Parent_Ester MeOH, SOCl₂ N_Methyl Methyl 2-(1-methyl-1H-imidazol-2-yl)acetate (2) Parent_Ester->N_Methyl CH₃I, K₂CO₃ N_Ethyl Methyl 2-(1-ethyl-1H-imidazol-2-yl)acetate (3) Parent_Ester->N_Ethyl C₂H₅I, K₂CO₃

Figure 1: Synthetic scheme for this compound and its N-alkylated derivatives.

Spectroscopic Comparison

The following sections detail the expected spectroscopic data for the parent compound and its N-methyl and N-ethyl derivatives. The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for observing the changes in the electronic environment of the protons upon N-alkylation.

This compound (1):

  • Imidazole Protons (H4, H5): Two singlets are expected in the aromatic region, typically between δ 7.0 and 7.5 ppm.

  • Methylene Protons (-CH₂-): A singlet for the methylene protons adjacent to the imidazole ring and the carbonyl group is expected around δ 3.9 ppm.

  • Methyl Protons (-OCH₃): A singlet for the methyl ester protons will appear around δ 3.7 ppm.

  • Imidazole N-H Proton: A broad singlet, exchangeable with D₂O, is expected at a downfield chemical shift, typically above δ 10 ppm.

N-Alkylated Derivatives (2 and 3):

  • Disappearance of the N-H Proton: The most significant change will be the disappearance of the broad N-H proton signal.

  • Imidazole Protons (H4, H5): The chemical shifts of the imidazole ring protons will be slightly affected by the electron-donating alkyl group, potentially shifting slightly upfield.

  • N-Alkyl Protons:

    • N-Methyl (2): A new singlet for the N-methyl group will appear around δ 3.8 ppm.

    • N-Ethyl (3): A quartet for the N-methylene protons (-NCH₂CH₃) is expected around δ 4.1 ppm, and a triplet for the N-methyl protons (-NCH₂CH₃) will appear around δ 1.4 ppm.

  • Methylene and Methyl Ester Protons: The chemical shifts of the acetate methylene and methyl protons are expected to be minimally affected.

Compound Imidazole H4/H5 (ppm) -CH₂- (ppm) -OCH₃ (ppm) N-H (ppm) N-Alkyl (ppm)
1 ~7.0 - 7.5 (2H, s)~3.9 (2H, s)~3.7 (3H, s)>10 (1H, br s)-
2 (N-Methyl) ~7.0 - 7.4 (2H, s)~3.9 (2H, s)~3.7 (3H, s)-~3.8 (3H, s)
3 (N-Ethyl) ~7.0 - 7.4 (2H, s)~3.9 (2H, s)~3.7 (3H, s)-~4.1 (2H, q), ~1.4 (3H, t)
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and its N-alkylated derivatives.
¹³C NMR Spectroscopy

¹³C NMR provides complementary information about the carbon framework of the molecules.

This compound (1):

  • Imidazole Carbons: The C2 carbon of the imidazole ring is expected to be the most deshielded, appearing around δ 145 ppm. The C4 and C5 carbons will resonate at higher field, typically in the range of δ 120-130 ppm.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon will appear significantly downfield, around δ 170 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon is expected around δ 50 ppm.

  • Methyl Carbon (-OCH₃): The methyl ester carbon will be found at the most upfield position, around δ 52 ppm.

N-Alkylated Derivatives (2 and 3):

  • Imidazole Carbons: N-alkylation will cause a slight downfield shift of the C2 carbon and potentially the C5 carbon due to the electronic effect of the alkyl group.

  • N-Alkyl Carbons:

    • N-Methyl (2): A new signal for the N-methyl carbon will appear around δ 35 ppm.

    • N-Ethyl (3): Two new signals will be observed: one for the N-methylene carbon (-NCH₂CH₃) around δ 44 ppm and another for the N-methyl carbon (-NCH₂CH₃) around δ 15 ppm.

Compound C2 (ppm) C4/C5 (ppm) -C=O (ppm) -CH₂- (ppm) -OCH₃ (ppm) N-Alkyl (ppm)
1 ~145~120-130~170~50~52-
2 (N-Methyl) ~146~121-131~170~50~52~35
3 (N-Ethyl) ~146~121-131~170~50~52~44 (-CH₂-), ~15 (-CH₃)
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and its N-alkylated derivatives.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence or absence of the N-H bond.

  • This compound (1): A characteristic broad absorption band for the N-H stretching vibration is expected in the region of 3200-3500 cm⁻¹. Other key absorptions include the C=O stretch of the ester at ~1740 cm⁻¹, C=N and C=C stretching vibrations of the imidazole ring in the 1500-1650 cm⁻¹ region, and C-O stretching of the ester around 1200-1300 cm⁻¹.

  • N-Alkylated Derivatives (2 and 3): The most prominent difference will be the disappearance of the broad N-H stretching band. The other characteristic peaks, such as the C=O and C=N/C=C stretches, will remain largely unchanged.

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C=N, C=C Stretch (cm⁻¹)
1 ~3200-3500 (broad)~1740~1500-1650
2 (N-Methyl) Absent~1740~1500-1650
3 (N-Ethyl) Absent~1740~1500-1650
Table 3: Key Predicted IR Absorption Frequencies for this compound and its N-alkylated derivatives.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • This compound (1): The molecular ion peak [M]⁺ is expected at m/z 140.

  • Methyl 2-(1-methyl-1H-imidazol-2-yl)acetate (2): The molecular ion peak [M]⁺ is expected at m/z 154.

  • Methyl 2-(1-ethyl-1H-imidazol-2-yl)acetate (3): The molecular ion peak [M]⁺ is expected at m/z 168.

Common fragmentation patterns for these compounds would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, the following standard protocols should be employed.

NMR Spectroscopy

NMR_Workflow Sample_Prep Sample Preparation: ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Instrument_Setup Instrument Setup: - Standard 400 MHz NMR - Tune and shim Sample_Prep->Instrument_Setup 1H_Acquisition ¹H NMR Acquisition: - Standard pulse program - 16-32 scans Instrument_Setup->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition: - Proton-decoupled - 1024-4096 scans Instrument_Setup->13C_Acquisition Processing Data Processing: - Fourier transform - Phase and baseline correction - Chemical shift referencing 1H_Acquisition->Processing 13C_Acquisition->Processing Analysis Spectral Analysis: - Peak integration (¹H) - Chemical shift assignment Processing->Analysis

Figure 2: General workflow for NMR spectroscopic analysis.
IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies as outlined in Table 3.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of this compound and its N-methyl and N-ethyl derivatives. The predicted spectroscopic data, based on established principles and analogous compounds, offer a clear roadmap for researchers working with these important synthetic intermediates. The key distinguishing features upon N-alkylation are the disappearance of the N-H proton signal in ¹H NMR and the N-H stretching vibration in IR spectroscopy, along with the appearance of new signals corresponding to the N-alkyl group in both ¹H and ¹³C NMR. The provided synthetic and analytical protocols empower researchers to synthesize these compounds and empirically validate the predicted spectroscopic characteristics, ensuring the confident identification and characterization of these valuable molecules.

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 2-(1H-imidazol-2-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazole nucleus represents a privileged scaffold, consistently appearing in a vast array of biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinate with metal ions make it a versatile building block in the design of novel therapeutics.[2] This guide focuses on the structure-activity relationship (SAR) of a specific class of imidazole derivatives: methyl 2-(1H-imidazol-2-yl)acetate and its analogs. While a single comprehensive study systematically exploring all possible modifications of this scaffold is not publicly available, by synthesizing data from numerous studies on related imidazole-containing compounds, we can construct a robust framework to guide future drug discovery efforts.

This guide will dissect the this compound scaffold into its core components, examining how modifications to each part—the substituent at the 2-position, the methyl acetate moiety, and substitutions on the imidazole ring itself—influence biological activity. We will explore the causality behind these relationships and provide detailed experimental protocols for the evaluation of these analogs.

The Core Scaffold: this compound

The fundamental structure of this compound serves as our starting point. Its biological activity can be modulated by strategic chemical modifications. The following sections will delve into the SAR of this scaffold, breaking it down by key regions of the molecule.

Caption: Core components of the this compound scaffold.

General Synthetic Strategies

The synthesis of this compound analogs typically involves the construction of the imidazole ring followed by the introduction or modification of the acetate side chain. A common approach to forming the imidazole core is through a multi-component reaction, such as the Radiszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.

For analogs with a pre-existing imidazole starting material, the acetate moiety can be introduced via N-alkylation. For instance, reacting an appropriate imidazole with methyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a standard procedure.[3]

References

A Senior Scientist's Guide to the Structural Validation of Methyl 2-(1H-imidazol-2-yl)acetate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the structural validation of Methyl 2-(1H-imidazol-2-yl)acetate. For researchers in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. Isomeric impurities, such as the N-1 substituted analogue, can possess vastly different pharmacological and toxicological profiles. We will move beyond simple 1D NMR interpretation and demonstrate how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—provides irrefutable, self-validating evidence for the assigned C-2 connectivity.[1][2] This document is structured not as a rigid protocol, but as a logical workflow that mirrors the process of scientific inquiry, emphasizing the causality behind each experimental choice.

The Analytical Challenge: Isomeric Ambiguity

The synthesis of this compound can potentially yield isomers, with the most probable alternative being the N-1 substituted product, Methyl 2-(1H-imidazol-1-yl)acetate. While 1D ¹H NMR can provide initial clues, overlapping signals and the inability to definitively prove long-range connectivity necessitate more powerful techniques.[3] 2D NMR spectroscopy addresses this by spreading spectral information across two frequency dimensions, resolving overlaps and revealing through-bond correlations between nuclei.[4][5][6]

Chemical structures of the target C-2 isomer and the potential N-1 isomeric impurity.
Figure 1. The target C-2 isomer (left) and the potential N-1 isomeric impurity (right). The key analytical task is to confirm the point of attachment of the acetate sidechain to the imidazole ring.
Foundational Analysis: Predicted ¹H and ¹³C NMR Signatures

Before acquiring 2D spectra, a thorough analysis of the expected 1D NMR data is essential. This forms the basis for our hypotheses. The structure is numbered below for clarity. Based on established chemical shift principles for heterocyclic and ester moieties, we can predict the approximate chemical shifts.[3][7]

Numbered structure of this compound for NMR assignment.
Figure 2. Numbering scheme for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
1N-H~12.0 (broad s)-Acidic proton, subject to exchange, typically downfield.[8]
2C-~145Quaternary carbon attached to two electronegative nitrogen atoms.
4C-H~7.0 (d)~122Aromatic proton on the imidazole ring.
5C-H~7.0 (d)~122Aromatic proton, chemically similar to H-4. May overlap.
6CH₂~3.8 (s)~35Methylene protons adjacent to both the imidazole ring and a carbonyl group.
7C=O-~170Carbonyl carbon of the ester group.[9]
8O-CH₃~3.6 (s)~52Methyl protons of the ester group.

Note: The chemical shifts for H-4 and H-5 are expected to be very similar and may appear as a single peak or closely spaced doublets. Their definitive assignment requires 2D NMR.

The 2D NMR Toolkit: Unraveling the Molecular Framework

We employ a trio of 2D NMR experiments, each providing a unique piece of the structural puzzle.[1][10]

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][11] For our target molecule, its primary utility is to confirm the relationship between the two protons on the imidazole ring.

  • Expected Correlation: A cross-peak connecting the signals of H-4 and H-5 . This confirms they are part of the same spin system and are adjacent on the ring.[12]

The HSQC experiment is a powerful tool that correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[13][14] This allows for the unambiguous assignment of all protonated carbons.

  • Expected Correlations:

    • The ¹H signal at ~7.0 ppm (H-4 ) will show a cross-peak to the ¹³C signal at ~122 ppm (C-4 ).

    • The other ¹H signal at ~7.0 ppm (H-5 ) will show a cross-peak to the other ¹³C signal at ~122 ppm (C-5 ).

    • The methylene ¹H signal at ~3.8 ppm (H-6 ) will correlate to the aliphatic ¹³C signal at ~35 ppm (C-6 ).

    • The methyl ¹H signal at ~3.6 ppm (H-8 ) will correlate to the methoxy ¹³C signal at ~52 ppm (C-8 ).

The HMBC experiment is the cornerstone of this validation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four, though weaker).[1][14] This long-range information is critical for connecting the molecular fragments and, in this case, for definitively proving the C-2 linkage.

Table 2: Key Diagnostic HMBC Correlations for Structure Validation

Proton(s)Expected Correlation to Carbon(s)Bond PathSignificance
H-6 (CH₂) at ~3.8 ppm C-2 (~145 ppm) ³J (H6-C6-C2-N1)CRITICAL: This three-bond correlation proves the methylene group is attached to C-2.
H-6 (CH₂) at ~3.8 ppm C-7 (~170 ppm) ²J (H6-C6-C7)Confirms the methylene group is adjacent to the carbonyl carbon.
H-4 at ~7.0 ppmC-2 (~145 ppm)²J (H4-C4-C2)Confirms the connectivity of the imidazole ring.
H-4 at ~7.0 ppmC-5 (~122 ppm)²J (H4-C4-C5)Confirms the connectivity of the imidazole ring.
H-5 at ~7.0 ppmC-2 (~145 ppm)²J (H5-C5-C2)Confirms the connectivity of the imidazole ring.
H-5 at ~7.0 ppmC-4 (~122 ppm)²J (H5-C5-C4)Confirms the connectivity of the imidazole ring.
H-8 (OCH₃) at ~3.6 ppm C-7 (~170 ppm) ³J (H8-C8-O-C7)Confirms the methyl group is part of the methyl ester functionality.
Comparative Analysis: Ruling Out the N-1 Isomer

The true power of this approach is realized when we compare the expected data for our target molecule with that of the potential N-1 isomer. The HMBC spectrum provides the definitive differentiating evidence.

  • For our target C-2 isomer: A strong correlation between the methylene protons (H-6 ) and the downfield quaternary carbon C-2 (~145 ppm) is expected.

  • For the hypothetical N-1 isomer: The methylene protons would be attached to N-1. They would therefore show a three-bond correlation to C-5 and a two-bond correlation to C-2 . Crucially, the direct H-6 to C-2 correlation seen in our target would be present, but we would also see a strong H-6 to C-5 correlation. The chemical shifts of the ring carbons and protons would also differ significantly, but the HMBC provides the most direct proof of connectivity.

The presence of the H-6 to C-2 correlation and the absence of a strong H-6 to C-4/C-5 correlation is the smoking gun that validates the assigned structure of this compound.

Caption: Key HMBC correlations confirming the structure.

Field-Proven Experimental & Data Analysis Workflow

Achieving high-quality, unambiguous data requires a robust experimental protocol.

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is deliberate; it solubilizes the compound well and allows for the observation of the exchangeable N-H proton.[15]

  • 1D ¹H Spectrum Acquisition: Acquire a standard ¹H spectrum. This is used to determine the spectral width and to ensure the sample concentration and instrument shimming are adequate for 2D experiments.

  • 2D Experiment Setup:

    • COSY (cosygpqf): Use standard parameters. Typically requires 2-4 scans per increment.

    • HSQC (hsqcedetgpsisp2.3): This is a phase-sensitive experiment. Use parameters optimized for a one-bond J-coupling constant (¹Jᴄʜ) of ~145 Hz.

    • HMBC (hmbcgplpndqf): This is the longest experiment. Optimize for a long-range J-coupling constant of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[14]

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) to improve resolution and signal-to-noise.[16]

    • Perform Fourier transformation in both dimensions (F2 and F1).

    • Phase correct the spectra (especially critical for phase-sensitive experiments like HSQC).[16]

    • Calibrate the axes using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

The following workflow ensures a logical and self-validating interpretation of the data.

Caption: A logical workflow for 2D NMR data analysis.

Conclusion

By systematically applying a suite of 2D NMR experiments, we move beyond prediction to definitive proof. The HSQC experiment allows for the confident assignment of all protonated carbons, while the COSY confirms the proton spin systems. The HMBC experiment serves as the ultimate arbiter of the molecular constitution, providing the critical long-range correlation between the acetate's methylene protons (H-6) and the imidazole's C-2 carbon. This single correlation, when compared against the expected data for the N-1 isomer, provides the unambiguous, authoritative evidence required to validate the assigned structure of this compound, meeting the rigorous standards of modern chemical and pharmaceutical research.

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazole-2-Acetate Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1] Specifically, imidazoles functionalized at the C2 position with an acetic acid or ester moiety, such as Methyl 2-(1H-imidazol-2-yl)acetate, are crucial building blocks for synthesizing antagonists of the angiotensin II receptor, antivirals, and other therapeutic agents. The efficacy, atom economy, and scalability of methods to produce this key intermediate are of paramount importance to researchers in drug development.

This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound. We will move beyond a simple listing of methods to dissect the mechanistic rationale behind catalyst selection, compare the performance of different catalytic systems, and provide detailed, field-tested protocols. Our analysis will encompass classical approaches as a baseline, state-of-the-art transition-metal catalysis, and emerging cost-effective alternatives, empowering researchers to select the optimal synthetic route for their specific needs.

Chapter 1: Classical Approach - The Radziszewski Reaction as a Baseline

First reported in the 19th century, the Debus-Radziszewski imidazole synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt as its source) to form the imidazole core.[2][3] To synthesize the target molecule, one could theoretically employ glyoxal (the 1,2-dicarbonyl), methyl glyoxylate (as the aldehyde component), and ammonia.

While historically significant, this method often suffers from harsh reaction conditions, low yields, and a lack of regioselectivity, frequently leading to a mixture of products.[4] For a specialized substrate like this compound, achieving a clean, high-yielding synthesis via this one-pot condensation is challenging. It serves, however, as a crucial non-catalytic benchmark against which the elegance and efficiency of modern catalytic methods can be judged.

Chapter 2: Modern Catalytic Strategies for C2-Functionalization

The direct functionalization of the imidazole C-H bonds using transition metal catalysts represents the most powerful and versatile approach. The C2 position is often the most acidic and sterically accessible site, making it a prime target for catalytic activation.

Palladium-Catalyzed Cross-Coupling: A Robust, Multi-Step Approach

Palladium catalysis is the gold standard for reliability in C-C bond formation. For this target molecule, a cross-coupling strategy is highly plausible, though it requires a multi-step sequence. The most common pathway involves the initial synthesis of a 2-haloimidazole, which then serves as an electrophilic partner in a subsequent cross-coupling reaction.[5]

Step 1: Halogenation. The imidazole ring must first be activated at the C2 position, typically through bromination or iodination. This requires an N-protected imidazole to prevent N-halogenation and direct the regioselectivity.

Step 2: Cross-Coupling. The resulting 2-haloimidazole can be coupled with a nucleophilic partner containing the methyl acetate moiety. A Suzuki-Miyaura coupling with a suitable boronic ester or a Negishi coupling with an organozinc reagent are excellent candidates.[6]

This approach, while not a direct C-H functionalization, offers high predictability and functional group tolerance. The primary drawbacks are the multiple synthetic steps, which reduce the overall atom economy, and the need for pre-functionalized starting materials.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (2-Haloimidazole) PdII R-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M (Acetate Partner) PdII_R R-Pd(II)-R' (L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' (Product) start Catalytic Cycle

Caption: Palladium-catalyzed cross-coupling cycle.

Rhodium-Catalyzed C-H Insertion: An Elegant and Direct Route

Rhodium catalysis offers a more direct and atom-economical pathway through the insertion of a rhodium carbene into the C2-H bond.[7] This strategy typically employs a diazo compound, such as methyl diazoacetate, as the carbene precursor.

The reaction is initiated by the formation of a rhodium-carbene intermediate from methyl diazoacetate upon reaction with a rhodium(II) catalyst, commonly rhodium(II) acetate [Rh₂(OAc)₄].[8] This highly reactive intermediate then undergoes a direct insertion into the most acidic C-H bond of an N-protected imidazole, which is the C2 position. This method avoids pre-functionalization of the imidazole ring, making it a highly efficient and elegant one-step solution.[9] The main considerations are the stability and handling of the diazoacetate reagent and the necessity of N-protection to enhance stability and solubility.

Rhodium_Catalytic_Cycle Rh2 Rh₂(L)₄ Carbene_Formation Carbene Formation Rh2->Carbene_Formation N₂CHCO₂Me (-N₂) Rh_Carbene [Rh]=C(H)CO₂Me Carbene_Formation->Rh_Carbene CH_Insertion C-H Insertion Rh_Carbene->CH_Insertion N-Protected Imidazole CH_Insertion->Rh2 Product start Catalytic Cycle

Caption: Rhodium-catalyzed C-H carbene insertion cycle.

Economical Alternatives: Nickel and Copper Catalysis

While highly effective, palladium and rhodium are precious metals, and their cost can be a barrier for large-scale synthesis. This has driven research into catalysts based on more abundant and less expensive first-row transition metals like nickel and copper.

  • Nickel Catalysis: Nickel catalysts have emerged as powerful tools for C-H functionalization, including arylations and alkenylations of imidazoles.[10][11] While direct C2-alkylation with an acetate-containing partner is less established, the fundamental reactivity of nickel catalysts suggests its feasibility.[12][13] A potential route could involve a Ni-catalyzed C-H/C-O coupling, although this remains a more exploratory area requiring significant optimization.

  • Copper Catalysis: Copper catalysts are well-known for their utility in various imidazole syntheses, including multicomponent reactions and cycloadditions.[14][15][16] While less common for direct C-H alkylation of the pre-formed ring, copper's ability to mediate radical pathways could potentially be exploited. This approach is the most speculative but offers the highest potential for cost reduction if a viable protocol can be developed.

Chapter 3: Comparative Analysis of Catalytic Strategies

The choice of catalyst is a critical decision that balances efficiency, cost, scalability, and experimental complexity. The following table provides a comparative overview of the discussed strategies for synthesizing this compound.

FeatureRadziszewski (Baseline)Palladium Cross-CouplingRhodium C-H InsertionNickel/Copper C-H Functionalization
Plausibility ModerateHighHighModerate to Low (Exploratory)
Generality Low to ModerateHighModerate to HighLow (Substrate Specific)
Atom Economy ModerateLowHighHigh
Synthetic Steps 13+ (N-protection, halogenation, coupling)2 (N-protection, insertion)2 (N-protection, functionalization)
Catalyst Cost N/AHighVery HighLow
Catalyst Toxicity N/AHighModerateLow to Moderate
Typical Temp. High (>100°C)Moderate to High (80-120°C)Low to Moderate (RT - 80°C)High (>100°C)
Potential Yield Low to ModerateGood to ExcellentGood to ExcellentVariable (Low to Good)
Key Limitation Poor selectivity, low yieldMultiple steps, pre-activation neededRequires diazo reagent, N-protectionLess developed, requires optimization

Chapter 4: Detailed Experimental Protocols

The following protocols are representative methodologies adapted from established literature for analogous transformations. Researchers should perform their own optimization.

Protocol 1: Rhodium-Catalyzed C-H Insertion (Recommended for Efficiency)

This protocol is adapted from procedures for Rh-catalyzed C-H insertion into heterocycles.[7][17]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-protected imidazole (1.0 mmol, 1.0 equiv.) and the rhodium(II) catalyst, such as Rh₂(OAc)₄ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reagent Addition: Prepare a solution of methyl diazoacetate (1.2 mmol, 1.2 equiv.) in 5 mL of the same dry solvent.

  • Slow Addition: Add the methyl diazoacetate solution to the reaction mixture dropwise via a syringe pump over 4-6 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N-protected this compound.

  • Deprotection: If required, remove the N-protecting group under appropriate conditions to yield the final product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (Recommended for Reliability)

This protocol is a hypothetical sequence based on standard Suzuki-Miyaura conditions for halo-heterocycles.[5]

Part A: Synthesis of 2-Bromo-1H-imidazole (N-protected)

This step requires specific literature procedures for the halogenation of the chosen N-protected imidazole.

Part B: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flask, combine the 2-bromo-N-protected-imidazole (1.0 mmol, 1.0 equiv.), the appropriate methyl acetate-containing boronic acid or ester (1.5 mmol, 1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100°C under an inert atmosphere for 8-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Deprotection: Remove the N-protecting group to yield the final product.

Conclusion and Future Outlook

For the synthesis of this compound, a direct rhodium-catalyzed C-H insertion using methyl diazoacetate stands out as the most elegant and atom-economical strategy for laboratory-scale synthesis where efficiency and novelty are prized. For applications demanding robustness, predictability, and broader substrate scope, the multi-step palladium-catalyzed cross-coupling route remains a highly reliable, albeit less direct, option.

The development of efficient protocols using nickel and copper catalysts remains a significant and valuable goal. Success in this area would dramatically lower the cost and environmental impact of producing this vital pharmaceutical intermediate, aligning with the principles of green chemistry. Future research should focus on designing ligand systems for these first-row metals that can promote the selective C2-alkylation of imidazoles with acetate-bearing coupling partners under mild conditions.

References

A Comparative Guide to the In Vitro Plasma Stability of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Plasma Stability in Drug Efficacy

The journey of a drug from administration to its therapeutic target is fraught with metabolic challenges. A crucial determinant of a drug's success is its ability to remain intact in the bloodstream long enough to exert its pharmacological effect.[1][2] Plasma, the liquid matrix of blood, is a complex environment rich in enzymes that can rapidly degrade xenobiotics.[1] For compounds containing ester functional groups, such as Methyl 2-(1H-imidazol-2-yl)acetate, the primary threat comes from a class of enzymes known as esterases.[3][4][5]

Esterases, including carboxylesterases and cholinesterases, efficiently catalyze the hydrolysis of ester bonds, converting the parent compound into a more polar carboxylic acid and an alcohol, which are typically more readily excreted.[5] While this metabolic transformation is a natural defense mechanism, for an active pharmaceutical ingredient (API), it can lead to a truncated half-life and diminished bioavailability, ultimately compromising therapeutic efficacy.[2][4] Conversely, for a prodrug, this enzymatic cleavage is a deliberate design feature to release the active pharmacological agent.[6][7][][9]

This guide will delineate a comprehensive in vitro plasma stability assay to evaluate this compound. Its stability profile will be compared with two well-characterized ester-containing drugs: Aspirin, a classic example of a compound susceptible to plasma hydrolysis, and Oseltamivir, an ethyl ester prodrug that relies on esterase activity for its activation.[3][5] Understanding the relative stability of a novel compound like this compound in this context provides critical insights for lead optimization and predicts its potential pharmacokinetic behavior in vivo.[4][10]

The Science of Ester Hydrolysis in Plasma

The degradation of ester-containing compounds in plasma is predominantly an enzyme-mediated process. While non-enzymatic hydrolysis can occur, the catalytic efficiency of plasma esterases makes them the primary drivers of this biotransformation.[5]

Key Enzymatic Players: A Family of Hydrolases
  • Carboxylesterases (CEs): This superfamily of enzymes is abundant in the liver and is also present in plasma, although at lower concentrations in humans compared to rodents.[3][5][11] They exhibit broad substrate specificity and are responsible for the hydrolysis of a wide array of ester-containing drugs.[5]

  • Cholinesterases: This group includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with BChE being the predominant form in plasma.[3] They are crucial in the metabolism of certain drugs, including the muscle relaxant succinylcholine and some ester local anesthetics.[12]

  • Other Hydrolases: Human serum albumin (HSA), the most abundant protein in plasma, also possesses esterase-like activity, contributing to the hydrolysis of some drugs.[3][13]

The interplay of these enzymes determines the overall rate of hydrolysis for a given compound. The following diagram illustrates the general mechanism of ester hydrolysis.

G cluster_0 Plasma Environment cluster_1 Hydrolysis Products Ester Ester-containing Drug (e.g., this compound) Enzyme Plasma Esterases (Carboxylesterases, Cholinesterases) Ester->Enzyme Substrate Binding CarboxylicAcid Carboxylic Acid Enzyme->CarboxylicAcid Catalytic Hydrolysis Alcohol Alcohol Enzyme->Alcohol Catalytic Hydrolysis Water H₂O Water->Enzyme Reactant caption General Mechanism of Ester Hydrolysis in Plasma G start Start prep_stock Prepare 10 mM Stock Solutions of Test & Control Compounds in DMSO start->prep_stock prep_working Prepare 100 µM Working Solutions by diluting stock solutions prep_stock->prep_working incubate Incubate Test Compounds (1 µM final) with Plasma at 37°C prep_working->incubate thaw_plasma Thaw Pooled Plasma at 37°C thaw_plasma->incubate sampling Collect Aliquots at 0, 15, 30, 60, 120 min incubate->sampling quench Quench Reaction with Cold ACN containing Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining and Half-life (t½) analyze->data_analysis end End data_analysis->end caption In Vitro Plasma Stability Assay Workflow G Degradation Profile in Human Plasma 0 x_axis Time (min) y_axis % Remaining m0 m15 m0->m15 m30 m15->m30 m60 m30->m60 m120 m60->m120 label_m This compound a0 a15 a0->a15 a30 a15->a30 a60 a30->a60 a120 a60->a120 label_a Aspirin o0 o15 o0->o15 o30 o15->o30 o60 o30->o60 o120 o60->o120 label_o Oseltamivir p0 p15 p0->p15 p30 p15->p30 p60 p30->p60 p120 p60->p120 label_p Propranolol

References

A Head-to-Head Comparison of Synthetic Routes to Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-(1H-imidazol-2-yl)acetate is a valuable building block in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides a head-to-head comparison of the primary synthetic strategies for obtaining this compound, offering insights into the rationale behind experimental choices, and presenting supporting data to inform your selection of the most suitable route for your research needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Post-Modification of a Pre-formed Imidazole Ring: This is the most common and direct strategy, involving the N-alkylation of imidazole with a suitable haloacetate ester. This approach benefits from the ready availability of the starting imidazole.

  • De Novo Synthesis of the Imidazole Ring: This strategy involves the construction of the imidazole ring from acyclic precursors, where one of the components already bears the required acetate functionality. The Debus synthesis is a classic example of this type of ring-forming reaction.

This guide will delve into the specifics of these two primary routes, providing a comparative analysis of their advantages and disadvantages.

Route 1: N-Alkylation of Imidazole

This is a straightforward and widely employed method for the synthesis of this compound. The core of this strategy is the nucleophilic substitution reaction between imidazole and a methyl haloacetate.

Reaction Scheme

N_Alkylation_of_Imidazole imidazole Imidazole reaction_point imidazole->reaction_point haloacetate Methyl Haloacetate (X = Cl, Br) haloacetate->reaction_point product This compound base Base (e.g., K2CO3) solvent Solvent (e.g., DMF, DCM) reaction_point->product Base, Solvent

Caption: N-Alkylation of imidazole with a methyl haloacetate.

Mechanistic Considerations and Experimental Choices

The N-alkylation of imidazole proceeds via an SN2 mechanism. Imidazole acts as the nucleophile, attacking the electrophilic carbon of the methyl haloacetate, displacing the halide. The choice of base and solvent is crucial for the success of this reaction.

  • Base: A base is required to deprotonate the imidazole, increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3) and sodium hydride (NaH). K2CO3 is often preferred for its lower cost and easier handling.[1]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.[1] In some instances, solvent-free conditions have been reported, which can be advantageous from an environmental and cost perspective.[1]

  • Haloacetate: Both methyl chloroacetate and methyl bromoacetate can be used. The bromo-derivative is more reactive but also more expensive. The choice often depends on the desired reaction rate and cost considerations.

Experimental Protocol: N-Alkylation using Potassium Carbonate
  • To a stirred solution of imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add methyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Route 2: De Novo Synthesis via the Debus Reaction

The Debus synthesis is a classic multi-component reaction for the formation of imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.[2][3] To adapt this for the synthesis of this compound, glyoxal (the dicarbonyl), formaldehyde (the aldehyde), and an amino acid ester (as the ammonia source and to introduce the acetate moiety) can be utilized.

Proposed Reaction Scheme

Debus_Synthesis glyoxal Glyoxal reaction_point glyoxal->reaction_point formaldehyde Formaldehyde formaldehyde->reaction_point amino_ester Methyl Glycinate (Ammonia Source) amino_ester->reaction_point product This compound reaction_point->product [1] Condensation [2] Cyclization

Caption: Proposed Debus synthesis of this compound.

Mechanistic Considerations and Experimental Choices

The Debus synthesis is a one-pot reaction that proceeds through a series of condensation and cyclization steps. While historically significant, its application for preparing C-substituted imidazoles can be limited by low yields and the formation of side products.[3]

  • Reactants: The choice of the amino component is critical. Methyl glycinate provides the nitrogen atoms and the desired ester functionality in a single molecule.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like aqueous ammonia or methanol. The pH of the reaction medium can influence the reaction rate and product distribution.

Hypothetical Experimental Protocol: Debus Synthesis
  • Combine glyoxal (1.0 eq), formaldehyde (1.0 eq), and methyl glycinate hydrochloride (1.0 eq) in aqueous ammonia.

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the formation of the product by LC-MS.

  • Upon completion, neutralize the reaction mixture and extract with an organic solvent.

  • Purify the crude product via column chromatography.

Head-to-Head Comparison

FeatureRoute 1: N-AlkylationRoute 2: De Novo (Debus) Synthesis
Starting Materials Imidazole, Methyl HaloacetateGlyoxal, Formaldehyde, Methyl Glycinate
Number of Steps 11 (one-pot)
Typical Yield Good to ExcellentLow to Moderate
Scalability Readily scalablePotentially challenging due to side reactions
Purification Standard chromatographic or crystallization methodsCan be complex due to multiple byproducts
Versatility High for N-substituted imidazolesModerate, suitable for specific substitution patterns
Cost-Effectiveness Generally cost-effectiveCan be less economical due to lower yields
Green Chemistry Can be improved with solvent-free methodsUse of aqueous media is an advantage

Conclusion and Recommendations

For the synthesis of this compound, the N-alkylation of imidazole (Route 1) is the more practical and efficient method. It offers higher yields, greater scalability, and a more straightforward purification process. The ready availability and low cost of the starting materials further enhance its appeal for both laboratory-scale synthesis and industrial production.

The De Novo synthesis via the Debus reaction (Route 2) , while elegant from a chemical perspective, is likely to be less efficient for this specific target molecule. The potential for low yields and the formation of a complex mixture of products make it a less desirable choice for routine preparation. However, this route may be of interest for the synthesis of specifically substituted imidazole derivatives where the starting materials for the N-alkylation route are not readily accessible.

Researchers and drug development professionals are advised to consider the N-alkylation route as the primary strategy for obtaining this compound due to its robustness, efficiency, and scalability.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Hazard Assessment

Methyl 2-(1H-imidazol-2-yl)acetate is a heterocyclic compound featuring an imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in bioactive molecules like histidine and purine.[1][2] While specific toxicological data for this exact compound is not extensively published, the known hazards of related imidazole derivatives and acetate esters necessitate a cautious and informed approach to its handling and disposal. The primary responsibility for safety lies with the end-user, who must consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information.

Based on analogous compounds, the anticipated hazards are summarized below.

Hazard Category Potential Effect Rationale and Source Analogy
Skin Irritation May cause skin irritation upon contact.Imidazole derivatives are frequently classified as skin irritants. For instance, 1-Methyl-1H-imidazole-2-carboxylic acid is known to cause skin irritation.[3][4]
Eye Irritation May cause serious eye irritation.This is a common hazard for many organic chemicals, including related imidazole compounds which are labeled as causing serious eye damage or irritation.[3][4][5]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.Harmful effects via oral and inhalation routes are noted for similar structures within this chemical class.[5]
Environmental Hazard Discharge into the environment must be avoided.Imidazole derivatives, as with many synthetic organic compounds, can pose risks to aquatic life. Regulations require preventing entry into drains and waterways.[5][6]

Given these potential hazards, this compound must be treated as hazardous waste. Its disposal is governed by strict regulations from bodies such as the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) in the United States, and equivalent authorities in other regions.[7]

The Core Principle: Rigorous Waste Segregation

The foundational principle of chemical waste management is stringent segregation.[7] Mixing this compound with other waste streams is not merely bad practice; it is a significant safety risk.

Causality of Segregation:

  • Incompatible Reactions: Imidazole derivatives can react with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8] Inadvertent mixing in a single waste container can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances.

  • Regulatory Compliance: Hazardous waste regulations mandate the accurate identification and classification of waste.[9] Mixing wastes creates a complex, uncharacterized mixture that is illegal and costly to dispose of.

  • Environmental Protection: Proper segregation ensures that the waste can be sent to a facility capable of treating or incinerating it without releasing harmful substances into the environment.[6]

Therefore, dedicate a specific, clearly labeled waste container solely for this compound and its associated contaminated materials.

Personal Protective Equipment (PPE) for Disposal Operations

Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure substance. The following PPE is mandatory when handling waste containers of this compound.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[5] This protects against accidental splashes.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[10]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for the safe collection and disposal of waste.

Step 1: Container Selection and Preparation

  • Select a leak-proof, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).[7][8][11]

  • If reusing a reagent bottle, ensure it is triple-rinsed and that the previous contents are compatible.[11]

  • Completely deface or remove any previous labels to avoid confusion.[11]

Step 2: Waste Labeling

  • Affix a "Hazardous Waste" label to the container before adding any waste.[8][11]

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Harmful").[12]

    • The date of first accumulation.

    • The location (laboratory or building) where the waste was generated.[11]

Step 3: Waste Accumulation

  • Collect all waste streams containing this compound, including un-used reagent, reaction residues, and contaminated materials (e.g., pipette tips, gloves, weigh boats), in the designated container.

  • Keep the container securely closed at all times, except when adding waste.[5]

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8][11]

  • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[11]

Step 4: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by an Environmental Health & Safety (EHS) department.[8]

  • Provide the EHS office with an accurate inventory of the waste.

  • Ensure the container is clean on the outside and properly sealed before pickup.

The following diagram illustrates the decision-making workflow for the disposal process.

G Disposal Workflow for this compound cluster_0 Identification cluster_1 Action cluster_2 Disposition A Waste Generation (e.g., expired chemical, reaction residue, contaminated labware) C Is this a spill? A->C No B Is the waste container empty? D Routine Waste Collection B->D No E Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->E Yes C->B No G Initiate Spill Response Protocol. (See Section 5) C->G Yes H Select & Label Approved Hazardous Waste Container (See Protocol Steps 1 & 2) D->H F Deface original label. Dispose of container per institutional policy (recycle or trash). E->F I Add waste to container in fume hood. Keep container closed. Do not overfill. H->I J Store container in designated Satellite Accumulation Area. I->J K Schedule pickup with Environmental Health & Safety (EHS). J->K L Final Disposal by Licensed Facility K->L

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All personnel must be familiar with these procedures and the location of safety equipment.[13]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[10] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Small Spill Cleanup (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE (See Section 3).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][10]

  • Decontaminate the spill area with a suitable solvent, collecting the decontamination waste as hazardous waste.

  • Report the incident to your laboratory supervisor and EHS.

Large Spill Cleanup (outside a chemical fume hood):

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if necessary.

  • Call your institution's emergency response number and/or EHS.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Regulatory Framework

The procedures outlined in this guide are designed to comply with major regulatory standards. The OSHA standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories," mandates the creation of a Chemical Hygiene Plan (CHP) which includes procedures for safe removal of waste.[13][14][15] Furthermore, disposal must adhere to the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations.[7][11]

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling Methyl 2-(1H-imidazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: Methyl 2-(1H-imidazol-2-yl)acetate

As laboratory professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible research. This guide provides a detailed protocol for the safe handling of this compound, moving beyond mere compliance to foster a deep understanding of why each step is critical. The procedures outlined here are designed to be a self-validating system of safety, ensuring protection for personnel, experiments, and the environment.

While specific toxicological data for this compound is not extensively published, the guidance herein is built upon established safety profiles of structurally similar imidazole and acetate compounds. The imidazole moiety is a common feature in bioactive molecules, and compounds in this class are known to be potential skin, eye, and respiratory irritants.[1][2][3]

Hazard Assessment & Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is chosen, the primary goal is to minimize exposure through robust engineering and administrative controls.

Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over reliance on PPE. This hierarchy is a fundamental concept in laboratory safety.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer lab practices.

  • Engineering Controls : Always handle this compound, particularly in its solid, powdered form, within a certified chemical fume hood.[4][5][6] This is non-negotiable as it contains airborne particles and prevents inhalation, the most direct route of exposure. The fume hood also provides a contained space in case of a spill. Ensure that an eyewash station and safety shower are readily accessible and within a 10-second travel distance.[4][7][8]

  • Administrative Controls : Access to areas where this compound is stored and handled should be restricted to trained personnel. All users must be familiar with this guide and the location of the relevant Safety Data Sheet (SDS) for imidazole-containing compounds.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting against residual hazards that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and based on the specific tasks being performed.

Protection Type Required PPE Rationale & Specifications
Eye & Face ANSI Z87.1-compliant safety goggles with side shields.[6]Protects against dust particles and accidental splashes. Standard prescription glasses are not a substitute.[6] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes of solutions).[9]
Hand Nitrile gloves.Provides a barrier against skin contact. Imidazole derivatives are classified as skin irritants.[1][2][9] Always inspect gloves for tears or pinholes before use. Double-gloving may be appropriate for extended handling periods.
Body Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination. Ensure sleeves are long enough to cover the wrist, creating an overlap with your gloves.[4]
Respiratory NIOSH-approved N95 respirator (or higher).Required when handling the solid powder outside of a fume hood (not recommended) or if dust generation is unavoidable. Use is subject to a formal respiratory protection program, including medical clearance and fit-testing.[4][5]
Procedural Guide: Step-by-Step Handling Protocol

This workflow ensures safety at every stage of handling, from initial preparation to final disposal.

Prep 1. Preparation - Verify fume hood certification - Gather all materials - Locate spill kit Don 2. Don PPE - Lab Coat - Goggles - Gloves Prep->Don Proceed to work Handle 3. Handling - Perform all work in fume hood - Minimize dust generation - Keep container closed when not in use Don->Handle Doff 4. Decontamination & Doffing - Clean work surface - Remove gloves using proper technique - Wash hands thoroughly Handle->Doff Dispose 5. Waste Disposal - Segregate contaminated waste - Place in a labeled, sealed container Doff->Dispose

Caption: Safe handling workflow for this compound.

Step 1: Preparation

  • Verify that the chemical fume hood has been certified within the last year.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

  • Ensure a spill kit compatible with solid chemical cleanup is readily available.

  • Confirm the location of the nearest eyewash station and safety shower.[7][8]

Step 2: Donning PPE

  • Put on your lab coat and fasten all buttons.

  • Put on your safety goggles.

  • Wash and dry your hands, then put on nitrile gloves, ensuring the cuffs overlap with your lab coat sleeves.

Step 3: Handling the Compound

  • Perform all manipulations, including weighing and solution preparation, deep within the chemical fume hood.

  • When weighing the solid, use gentle motions to avoid creating airborne dust. Use a micro-spatula for better control.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the primary container tightly closed when not in use.[2][10]

Step 4: Decontamination and Doffing PPE

  • After handling, decontaminate the work surface in the fume hood with an appropriate solvent and wipe it down.

  • Remove gloves using the proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside) to avoid skin contact.[6]

  • Dispose of contaminated gloves immediately in the designated hazardous waste container.

  • Remove your safety goggles and lab coat.

  • Wash your hands thoroughly with soap and water. [1][9]

Emergency Procedures & Disposal

Exposure Response

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][5] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][8] Seek medical attention if irritation develops or persists.[9]
Inhalation Move the affected person to fresh air immediately.[1][2][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2][7] Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup For a small spill of solid material within the fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material from a chemical spill kit.

  • Carefully sweep the material into a designated hazardous waste container.[7][8] Avoid actions that create dust.

  • Decontaminate the area with a suitable solvent and wipe clean.

Waste Disposal

  • All materials contaminated with this compound, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3] Never dispose of this chemical down the drain.[2][8]

By integrating these safety protocols into your daily laboratory operations, you create a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1H-imidazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1H-imidazol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.